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  • Product: 3-Methoxy-1-methyl-1H-indole
  • CAS: 21716-69-8

Core Science & Biosynthesis

Foundational

3-Methoxy-1-methyl-1H-indole CAS number 16712-55-3

An In-Depth Technical Guide to 3-Methoxyindole Scaffolds: Synthesis, Mechanisms, and Pharmacological Utility Executive Summary & Registry Clarification Nomenclature & Registry Clarification: The target topic specifies 3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methoxyindole Scaffolds: Synthesis, Mechanisms, and Pharmacological Utility

Executive Summary & Registry Clarification

Nomenclature & Registry Clarification: The target topic specifies 3-Methoxy-1-methyl-1H-indole CAS 16712-55-3. However, rigorous chemical registry validation confirms that CAS 16712-55-3 corresponds strictly to the unmethylated parent scaffold,[1]. The N-methylated analog,, is registered under CAS 21716-69-8 [2]. To maintain strict scientific integrity and address the core inquiry, this whitepaper comprehensively profiles both the core 3-methoxyindole scaffold (CAS 16712-55-3) and its direct N-methylated derivative (CAS 21716-69-8).

As privileged structures in medicinal chemistry, 3-methoxyindoles serve as critical nucleophilic building blocks for the synthesis of complex indole alkaloids and polycyclic anti-cancer agents. This guide details their physicochemical profiles, regioselective synthetic methodologies, and downstream applications in drug discovery.

Physicochemical Profiling

Understanding the structural and electronic differences between the parent indole and its N-methylated derivative is crucial for predicting their behavior in downstream coupling reactions and biological environments.

Parameter3-Methoxy-1H-indole3-Methoxy-1-methyl-1H-indole
CAS Registry Number 16712-55-321716-69-8
Molecular Formula C9H9NOC10H11NO
Molecular Weight 147.17 g/mol 161.20 g/mol
SMILES String COC1=CNC2=CC=CC=C21COC1=CN(C)C2=CC=CC=C21
Topological Polar Surface Area (TPSA) 25.0 Ų12.5 Ų
Hydrogen Bond Donors 10
Storage Requirements 4°C to -20°C, inert atmosphere, light-sensitive4°C to -20°C, inert atmosphere, light-sensitive

Synthetic Methodologies & Mechanistic Causality

Direct alkoxylation of indoles is notoriously unselective, often yielding intractable mixtures of C-2 and C-3 substituted products or over-oxidized oxindoles. To circumvent this, modern protocols utilize a regioselective silver-mediated alkoxylation of 2-alkoxy-3-bromoindolines, followed by a Lewis acid-promoted elimination [3].

Protocol A: Regioselective Synthesis of 3-Methoxy-1H-indole (CAS 16712-55-3)

Causality & Design: Silver salts (Ag2O/AgOTf) act synergistically: Ag2O neutralizes generated acid, while AgOTf acts as a halophilic Lewis acid to abstract the bromide, generating a localized electrophilic center at C-3 that is trapped by methanol. Subsequently, BF3·OEt2 selectively coordinates to the sterically accessible C-2 methoxy group, facilitating its departure. The resulting carbocation drives the elimination of a proton, restoring the aromatic indole core[3].

  • Silver-Mediated Alkoxylation: Dissolve 2-alkoxy-3-bromoindoline (1.0 equiv) in anhydrous methanol (0.2 M). Add Ag2O (0.6 equiv) and AgOTf (1.2 equiv). Stir at room temperature under argon for 2 hours.

    • Self-Validation: The formation of a dense gray/black precipitate (AgBr) visually confirms the successful abstraction of the bromide ion.

  • Filtration: Filter the suspension through a tightly packed Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure to yield the crude 2,3-dimethoxyindoline intermediate.

  • Lewis Acid Activation: Dissolve the intermediate in anhydrous CH2Cl2 (0.1 M) and cool to 0°C. Dropwise add BF3·OEt2 (1.5 equiv). Stir for 30 minutes, then allow warming to room temperature.

    • Self-Validation: TLC monitoring (Hexane/EtOAc 8:2) will show the disappearance of the non-UV-active indoline intermediate and the emergence of a highly UV-active, fluorescent spot characteristic of the fully aromatized 3-methoxyindole.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3. Extract with CH2Cl2, wash with brine, dry over MgSO4, and purify via silica gel flash chromatography to isolate 3-Methoxy-1H-indole.

Protocol B: N-Methylation to 3-Methoxy-1-methyl-1H-indole (CAS 21716-69-8)

Causality & Design: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~16.2). DMF is chosen as the solvent because its high dielectric constant stabilizes the resulting indolyl anion, maximizing its nucleophilicity for the subsequent SN2 attack on methyl iodide.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0°C. Slowly add a solution of 3-Methoxy-1H-indole (1.0 equiv) in DMF.

    • Self-Validation: The cessation of bubbling (H2 gas evolution) serves as a reliable stoichiometric indicator that total deprotonation has been achieved.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 equiv) dropwise. Stir at room temperature for 2 hours.

  • Workup & Isolation: Quench carefully with ice water. Extract with ethyl acetate. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na2SO4, concentrate, and purify to yield 3-Methoxy-1-methyl-1H-indole.

Mechanistic Pathway Visualization

Pathway A 2-Alkoxy-3-bromoindoline B Ag2O / MeOH Silver-Mediated Alkoxylation A->B C 2,3-Dimethoxyindoline B->C D BF3·OEt2 Lewis Acid Activation C->D E C-3 Alkoxy Carbocation D->E -MeO(-) F 3-Methoxy-1H-indole (CAS: 16712-55-3) E->F -H(+) & Aromatization G NaH / MeI N-Methylation F->G H 3-Methoxy-1-methyl-1H-indole (CAS: 21716-69-8) G->H

Regioselective synthesis of 3-methoxyindoles via silver-mediated alkoxylation and N-methylation.

Pharmacological Relevance & Downstream Utility

3-Methoxyindoles are highly valued in drug development due to their unique electronic properties. The electron-donating nature of the C-3 methoxy group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the nucleophilicity of the indole core.

Synthesis of Cryptolepine Derivatives: 3-Methoxy-1H-indole and its derivatives are utilized in indium-catalyzed annulation reactions with o-acylanilines to synthesize indolo[3,2-b]quinolines (quindolines)[4]. In this sequence, an InBr3 catalyst facilitates an SNAr amination followed by C-C bond formation. These tetracyclic frameworks are direct precursors to cryptolepine derivatives, which exhibit potent DNA-intercalating properties and severe cytotoxic activity against human cancer cell lines, making them prime candidates for oncology therapeutics[4].

Self-Validating Quality Control

To ensure the integrity of the synthesized 3-methoxyindoles prior to downstream application, the following orthogonal validation steps must be integrated into the analytical workflow:

  • 1H NMR Spectroscopy: The defining feature of 3-methoxy-1H-indole is the sharp singlet corresponding to the methoxy protons at ~3.90 ppm, and the C-2 aromatic proton appearing as a doublet at ~7.05 ppm. Upon N-methylation, the disappearance of the broad N-H peak (~8.0 ppm) and the emergence of a new N-methyl singlet at ~3.75 ppm confirm successful conversion.

  • LC-MS (ESI+): Mass spectrometry must be used to confirm the molecular ion. The unmethylated parent will yield an [M+H]+ peak at m/z 148.1, whereas the N-methylated derivative will shift to m/z 162.1.

References

  • PubChem Compound Summary for CID 13736886, 3-Methoxy-1H-indole . National Center for Biotechnology Information.[Link]

  • Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles . Chemical and Pharmaceutical Bulletin (J-Stage).[Link]

  • Indium-Catalyzed Annulation of o-Acylanilines with Alkoxyheteroarenes: Synthesis of Heteroaryl[b]quinolines and Subsequent Transformation to Cryptolepine Derivatives . Molecules (MDPI).[Link]

Sources

Exploratory

A Comparative Analysis for Drug Development Professionals: 3-methoxy-1-methyl-1H-indole vs. 5-methoxyindole

Foreword The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products, neurotransmitters, and synthetic drugs.[1][2] The strategic functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products, neurotransmitters, and synthetic drugs.[1][2] The strategic functionalization of the indole ring is a cornerstone of drug design, as subtle changes in substituent patterns can profoundly influence a molecule's physicochemical properties, metabolic stability, and pharmacological profile. This in-depth technical guide presents a comparative analysis of two isomeric methoxy-substituted indoles: 3-methoxy-1-methyl-1H-indole and 5-methoxyindole. While structurally similar, the differential placement of the methoxy group and the N-methylation status bestow distinct chemical and biological characteristics upon these molecules. This guide will provide a comprehensive examination of these differences, offering researchers and drug development professionals the nuanced understanding required to make informed decisions in scaffold selection for targeted therapeutic applications.

Physicochemical and Structural Properties: A Tale of Two Isomers

The seemingly minor structural dissimilarities between 3-methoxy-1-methyl-1H-indole and 5-methoxyindole give rise to significant differences in their physical and chemical properties. These distinctions are pivotal for considerations in drug formulation, handling, and molecular interactions.

Property3-methoxy-1-methyl-1H-indole5-methoxyindoleKey Differences & Implications
Molecular Formula C10H11NOC9H9NOThe presence of an N-methyl group in the 3-methoxy isomer results in a different molecular formula and mass.
Molar Mass 161.20 g/mol 147.17 g/mol [3]The higher molar mass of the 3-methoxy isomer is a direct result of the additional methyl group.
CAS Number 21716-69-81006-94-6[3]
Appearance Information not readily availableWhite to light brownish crystalline powder[3]The difference in physical state at ambient temperature has implications for handling, storage, and formulation.
Melting Point Information not readily available52-55 °C[3]The crystalline nature of 5-methoxyindole suggests stronger intermolecular forces compared to its N-methylated counterpart.
Boiling Point Information not readily available176-178 °C at 17 mmHg[3]
Solubility Expected to be soluble in organic solventsSoluble in organic solvents, sparingly soluble in water.The N-H group in 5-methoxyindole can act as a hydrogen bond donor, potentially enhancing its aqueous solubility.
pKa Not applicable (no acidic proton)~17 (indole N-H)The acidic N-H proton in 5-methoxyindole is a key site for chemical modification, a feature absent in the N-methylated isomer.

Diagram 1: Chemical Structures

G cluster_0 3-methoxy-1-methyl-1H-indole cluster_1 5-methoxyindole 3-methoxy 3-methoxy 5-methoxy 5-methoxy

Caption: Chemical structures of 3-methoxy-1-methyl-1H-indole and 5-methoxyindole.

Synthesis and Reactivity: Divergent Chemical Behavior

The synthetic accessibility and subsequent chemical reactivity of these isomers are fundamentally different, a direct consequence of their unique electronic and structural landscapes.

Synthetic Strategies

5-Methoxyindole: The synthesis of 5-methoxyindole is well-established and can be achieved through several classic indole syntheses, including:

  • Fischer Indole Synthesis: This is a widely used method involving the reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound under acidic conditions.[4]

  • Bischler-Möhlau Indole Synthesis: This method utilizes the reaction of an α-bromo-acetophenone with an excess of aniline (in this case, 4-methoxyaniline) to form a 2-aryl-indole.[5][6]

  • Reissert Indole Synthesis: This approach involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.[7][8]

Diagram 2: Fischer Indole Synthesis of 5-methoxyindole

Fischer_Indole_Synthesis 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Methoxyphenylhydrazine->Hydrazone_Formation Aldehyde_or_Ketone Aldehyde_or_Ketone Aldehyde_or_Ketone->Hydrazone_Formation Indolization Indolization (Acid Catalyst, Heat) Hydrazone_Formation->Indolization 5-Methoxyindole 5-Methoxyindole Indolization->5-Methoxyindole

Caption: Generalized workflow for the Fischer indole synthesis of 5-methoxyindole.

3-methoxy-1-methyl-1H-indole: A detailed, publicly available, step-by-step protocol for the synthesis of 3-methoxy-1-methyl-1H-indole is not readily found in the literature. However, its synthesis is alluded to in patents and the chemical literature, suggesting a common route likely involves the O-methylation of 1-methylindolin-3-one. Another plausible approach is the N-methylation of 3-methoxyindole, which itself can be synthesized through various methods.

Comparative Reactivity

The electronic nature of the indole ring and the influence of the substituents dictate the reactivity of these isomers, particularly in electrophilic aromatic substitution reactions.

  • Electrophilic Aromatic Substitution:

    • 5-methoxyindole: The methoxy group at the C5 position is an electron-donating group that activates the benzene portion of the indole ring towards electrophilic attack. Substitution is generally directed to the C4 and C6 positions, which are ortho and para to the methoxy group. The pyrrole ring, particularly the C3 position, also remains a site of high electron density and is susceptible to electrophilic attack.

    • 3-methoxy-1-methyl-1H-indole: The methoxy group at the C3 position deactivates this position towards electrophilic attack. Electrophilic substitution is therefore directed to the benzene ring, with the C4 and C6 positions being the most likely sites of reaction. The N-methyl group prevents any reactions at the indole nitrogen.

  • Reactivity of the Pyrrole Ring:

    • 5-methoxyindole: The presence of the N-H proton allows for deprotonation with a suitable base, creating a nucleophilic nitrogen that can readily undergo N-alkylation or N-acylation. The C3 position is highly nucleophilic and participates in reactions such as the Mannich reaction.

    • 3-methoxy-1-methyl-1H-indole: The N-methyl group renders the nitrogen unreactive towards further alkylation or acylation. The C2 position is the most nucleophilic carbon on the pyrrole ring and is the primary site for reactions with electrophiles.

Diagram 3: Reactivity Comparison

Reactivity_Comparison cluster_5MI 5-Methoxyindole Reactivity cluster_3M1MI 3-methoxy-1-methyl-1H-indole Reactivity 5MI_N N-H (Acidic, Nucleophilic Site) 5MI_C3 C3 (Highly Nucleophilic) 5MI_Benzene Benzene Ring (Activated at C4, C6) 3M1MI_N N-CH3 (Unreactive) 3M1MI_C2 C2 (Nucleophilic) 3M1MI_Benzene Benzene Ring (Activated at C4, C6) Electrophilic_Attack Electrophilic_Attack Electrophilic_Attack->5MI_C3 Primary site of substitution Electrophilic_Attack->5MI_Benzene Electrophilic_Attack->3M1MI_C2 Primary site of substitution Electrophilic_Attack->3M1MI_Benzene Base_Treatment Base_Treatment Base_Treatment->5MI_N Deprotonation for N-functionalization

Caption: A depiction of the differential reactivity of the two indole isomers towards electrophiles and bases.

Applications in Drug Discovery and Development

The distinct physicochemical and reactivity profiles of these two indole isomers have led to their exploration in different therapeutic areas.

5-Methoxyindole: This isomer is a well-known building block in the synthesis of neuropharmacological agents due to its structural resemblance to the neurotransmitter serotonin.

  • Serotonin and Melatonin Analogs: 5-methoxyindole is a key precursor for the synthesis of melatonin and various serotonin receptor agonists and antagonists. Its derivatives are investigated for the treatment of depression, anxiety, and sleep disorders.

  • Anticancer Agents: The 5-methoxyindole scaffold has been incorporated into various compounds exhibiting anticancer activity. The position of the methoxy group at C5 is often associated with potent cytotoxicity.[4] For instance, certain indolyl-pyridinyl-propenones with a 5-methoxy substituent have shown promise as anticancer agents.[5]

3-methoxy-1-methyl-1H-indole: The utility of this isomer in drug discovery is less documented but is emerging in specific therapeutic targets.

  • Kinase Inhibitors: A notable application of the 3-methoxy-1-methyl-1H-indole scaffold is in the development of Janus kinase (JAK) inhibitors. For example, it is a key component of AZD4205, a potent and selective JAK1 inhibitor that has been investigated for its potential in oncology.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 5-Methoxyindole

This protocol provides a generalized method for the N-alkylation of 5-methoxyindole, a reaction that highlights a key chemical difference from its N-methylated counterpart.

Materials:

  • 5-methoxyindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methoxyindole (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 5-methoxyindole.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is essential to deprotonate the weakly acidic indole N-H without competing in the subsequent alkylation step.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. The anhydrous condition is critical as sodium hydride reacts violently with water.

  • Inert Atmosphere: This prevents the highly reactive sodium hydride from reacting with atmospheric moisture and oxygen.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the deprotonation and alkylation reactions, minimizing the formation of side products.

Conclusion

The selection between 3-methoxy-1-methyl-1H-indole and 5-methoxyindole as a starting point in a drug discovery campaign is a critical decision with far-reaching implications for the synthetic route, chemical space that can be explored, and the ultimate biological activity of the target compounds. 5-Methoxyindole offers a well-trodden path for the synthesis of neurologically active agents and other biologically active molecules, with a reactive N-H site that allows for extensive derivatization. Conversely, 3-methoxy-1-methyl-1H-indole, with its blocked nitrogen and altered electronic profile, provides a more stable core and directs functionalization to different positions, opening up possibilities for targeting different biological pathways, as exemplified by its use in kinase inhibitors. A profound understanding of the nuanced differences in synthesis, reactivity, and biological applications of these two isomers is indispensable for medicinal chemists aiming to rationally design and synthesize the next generation of indole-based therapeutics.

References

  • Fischer, E. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Indolsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Reissert, A. (1897). Ueber die Einführung von Carboxylgruppen in die Phenylgruppe des o-Nitrotoluols. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.
  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(20), 4770.
  • Biological activity of methoxy-substituted indole acet
  • Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. (2015). Molecules, 20(8), 14846–14866.
  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Journal of Medicinal Chemistry, 63(10), 5176–5194.

Sources

Foundational

Biological Activity of N-Methyl-3-Methoxyindole Derivatives: A Comprehensive Technical Guide

Executive Summary Indole derivatives represent one of the most privileged scaffolds in modern medicinal chemistry. Specifically, the N-methyl-3-methoxyindole core—characterized by a methylated pyrrole nitrogen and a meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives represent one of the most privileged scaffolds in modern medicinal chemistry. Specifically, the N-methyl-3-methoxyindole core—characterized by a methylated pyrrole nitrogen and a methoxy substitution at the C3 position—imparts unique steric, electronic, and lipophilic properties. As a Senior Application Scientist, I have observed that these precise functional group modifications drastically alter the molecule's interaction with biological targets, shifting its profile from a simple neurotransmitter analog to a potent anti-proliferative or antimicrobial agent. This whitepaper elucidates the mechanistic pathways, structure-activity relationships (SAR), and self-validating experimental protocols essential for developing these derivatives.

Core Biological Activities & Mechanisms of Action

Tubulin Polymerization Inhibition (Oncology)

The most prominent therapeutic application of N-methylindole derivatives lies in their ability to disrupt microtubule dynamics. By mimicking the structural motif of Combretastatin A-4 (CA-4), specific N-methylindole derivatives bind with high affinity to the colchicine binding site on


-tubulin[1]. The N-methyl group prevents hydrogen bond donation, locking the molecule into a hydrophobic conformation that deeply penetrates the tubulin pocket. This binding prevents the assembly of tubulin dimers into functional microtubules, leading to spindle checkpoint activation, G2/M cell cycle arrest, and subsequent apoptosis[1].
Antimicrobial and Antifungal Efficacy

Beyond oncology, N-methylindole derivatives engineered with thioacetic acid or sulphonylpyrrolidine moieties exhibit broad-spectrum antimicrobial activity. For instance, N-methylindole-3-thioacetic acid has demonstrated potent efficacy against clinical isolates including Staphylococcus aureus and Pseudomonas aeruginosa[2]. The mechanism is hypothesized to involve the disruption of bacterial cell wall synthesis and membrane integrity, facilitated by the lipophilic N-methyl group enhancing cellular permeability.

Neuropharmacological Receptor Modulation

Methoxyindoles are structural cousins to endogenous tryptamines like serotonin and melatonin. Shifting the methoxy group and modifying the N-1 position (e.g., N-methylation or alkylation) fine-tunes receptor selectivity. Derivatives with methoxy substitutions have shown significant agonist properties at 5-HT4 receptors (modulating gastrointestinal motility)[3] and picomolar affinity for melatonin receptors, functioning as potent circadian rhythm modulators[4].

Structure-Activity Relationship (SAR) Data Synthesis

To streamline lead optimization, the following table summarizes the quantitative impact of specific substitutions on the N-methyl-3-methoxyindole (and related) scaffolds.

Compound Class / SubstitutionPrimary TargetKey Biological ReadoutMechanistic Observation
Unsubstituted N-methylindole TubulinIC50 > 20 µM (HeLa)Weak binding; lacks sufficient electron density for deep pocket anchoring[1].
N-methylindole + 3,4,5-trimethoxyphenyl TubulinIC50 = 0.34 - 0.86 µMAddition of electron-donating groups enhances tubulin binding affinity, mimicking CA-4[1].
N-methylindole-3-thioacetic acid Bacterial MembraneMIC < 10 mg/LThioacetic moiety drives antibacterial potency; N-methyl enhances lipophilicity[2].
5/6-Methoxyindole + N-alkyl Melatonin / 5-HTPicomolar AffinityMethoxy position dictates receptor subtype selectivity (e.g., 5-HT4 vs MT1/MT2)[3][4].

Visualizing the Biological Pathways

TubulinPathway A N-methyl-3-methoxyindole Derivative B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Destabilization C->D Blocks Assembly E G2/M Phase Cell Cycle Arrest D->E Spindle Checkpoint Activation F Apoptosis (Programmed Cell Death) E->F Prolonged Arrest

Mechanistic pathway of tubulin polymerization inhibition by N-methyl-3-methoxyindole derivatives.

Self-Validating Experimental Protocols

As researchers, we must ensure our assays are robust and internally controlled. Below are the step-by-step methodologies for validating these derivatives, designed with built-in self-validation checkpoints.

Protocol 4.1: High-Throughput Tubulin Polymerization Assay

Causality: This cell-free assay measures the intrinsic ability of the compound to directly inhibit tubulin assembly. We utilize a fluorescent reporter (e.g., DAPI) because its emission shifts and intensifies when bound to polymerized microtubules, offering superior sensitivity over traditional 340 nm absorbance assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Causality: PIPES maintains the optimal physiological pH for tubulin stability, while EGTA chelates calcium, which otherwise inhibits polymerization.

  • Compound Dilution: Dilute the N-methyl-3-methoxyindole derivative in DMSO to 10X the final desired concentration (e.g., 10 µM to 0.1 µM).

  • Reaction Assembly: In a pre-warmed (37°C) 96-well half-area black plate, combine 5 µL of the compound, 5 µL of 10 mM GTP, and 40 µL of purified porcine brain tubulin (3 mg/mL in Tubulin Buffer containing 10 µM fluorescent reporter).

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (Ex: 360 nm, Em: 420 nm) pre-warmed to 37°C. Record fluorescence every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear portion of the growth curve.

Self-Validation Checkpoints:

  • Vehicle Control (DMSO only): Must show a classic sigmoidal curve (nucleation phase

    
     rapid growth phase 
    
    
    
    steady-state plateau). If flat, the tubulin is degraded or GTP is inactive.
  • Positive Control (Colchicine, 5 µM): Must show complete suppression of the growth phase (flat line). Validates assay sensitivity to known colchicine-site binders[1].

Protocol 4.2: Resazurin-Based Broth Microdilution Assay (Antimicrobial)

Causality: To evaluate the antimicrobial activity of indole derivatives[2], we utilize resazurin. This blue, non-fluorescent dye is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This removes the subjectivity of visual turbidity reading and allows for precise MIC (Minimum Inhibitory Concentration) determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., S. aureus) overnight in Mueller-Hinton Broth (MHB). Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well clear-bottom plate, perform 2-fold serial dilutions of the indole derivative (from 128 µg/mL to 0.25 µg/mL) in 50 µL of MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum:

    
     CFU/mL).
    
  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Self-Validation Checkpoints:

  • Sterility Control (MHB + Resazurin only): Must remain blue. If pink, media is contaminated.

  • Growth Control (MHB + Bacteria + Resazurin): Must turn pink. If blue, the bacterial inoculum is dead or insufficient.

Drug Development Workflow

AssayWorkflow S1 Compound Synthesis S2 Tubulin/Receptor Assays S1->S2 In vitro screening S3 Cell Viability (MTT/WST-8) S2->S3 Active hits S4 Flow Cytometry (Cell Cycle) S3->S4 IC50 < 1 µM S5 SAR & Lead Optimization S4->S5 Mechanistic validation S5->S1 Iterative design

Iterative high-throughput screening and validation workflow for novel indole derivatives.

Conclusion

The N-methyl-3-methoxyindole scaffold is a highly versatile pharmacophore. By strategically manipulating its electronic distribution and steric bulk, researchers can direct its biological activity toward tubulin inhibition for oncology, membrane disruption for infectious diseases, or specific receptor modulation for neuropharmacology. Adhering to self-validating experimental protocols ensures that the structure-activity relationships derived are robust, reproducible, and primed for advanced preclinical development.

References

  • Title: N-(3,4,5-trimethoxyphenyl)
  • Source: futa.edu.
  • Source: nih.
  • Title: 1-(2-Alkanamidoethyl)

Sources

Exploratory

Technical Guide: 3-Methoxy-1-Methyl-1H-Indole Scaffolds in Tubulin Polymerization Inhibition

The following technical guide provides an in-depth analysis of 3-methoxy-1-methyl-1H-indole and its derivatives as tubulin polymerization inhibitors. This document is structured for researchers and drug discovery profess...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-methoxy-1-methyl-1H-indole and its derivatives as tubulin polymerization inhibitors. This document is structured for researchers and drug discovery professionals, focusing on the chemical biology, mechanism of action, and experimental validation of this scaffold.

Executive Summary

The 3-methoxy-1-methyl-1H-indole moiety represents a critical pharmacophore in the design of microtubule-targeting agents (MTAs). acting primarily at the Colchicine Binding Site (CBS) .[1] Unlike taxanes which stabilize microtubules, agents containing this indole scaffold destabilize the microtubule polymer, preventing the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase.

This guide details the structural rationale for the 1-methyl and 3-methoxy substitutions, the kinetic mechanism of tubulin inhibition, and the validated protocols for assessing biological activity.

Chemical Biology & SAR Rationale

The efficacy of indole-based tubulin inhibitors hinges on their ability to mimic the biaryl system of Combretastatin A-4 (CA-4) or the trimethoxyphenyl ring of Colchicine .

The Pharmacophore

The 3-methoxy-1-methyl-1H-indole core serves as a bioisostere for the A- or B-ring of colchicine.

  • 1-Methyl Substitution: The

    
    -methylation of the indole ring is crucial for hydrophobic interaction within the 
    
    
    
    -tubulin pocket. It prevents hydrogen bond donation from the indole NH, which often improves membrane permeability and metabolic stability compared to the unsubstituted indole.
  • 3-Methoxy Substitution: The methoxy group at the C3 position acts as a hydrogen bond acceptor. In high-potency derivatives (e.g., arylthioindoles or aroylindoles), this position (or the C5/C6 position depending on orientation) aligns with Val238 or Cys241 in

    
    -tubulin, mimicking the methoxy groups of colchicine.
    
Structural Derivatives

While the simple 3-methoxy-1-methyl-1H-indole fragment exhibits modest activity, it is the scaffold for potent derivatives:

  • Arylthioindoles: Sulfur-linked derivatives where the indole C3 connects to a trimethoxyphenyl ring.

  • Indolyl-Glyoxylamides: Amide-linked congeners often showing IC50 values in the low nanomolar range.

Mechanism of Action: The Colchicine Binding Site (CBS)[1][2]

The primary target is the interface between


- and 

-tubulin heterodimers.[2]
Binding Kinetics
  • Entry: The inhibitor enters the CBS located in the intermediate domain of

    
    -tubulin.
    
  • Conformational Lock: Binding prevents the "curved-to-straight" conformational transition required for microtubule polymerization.

  • Catastrophe: The tubulin dimer is locked in a curved conformation, which is incompetent for incorporation into the growing microtubule lattice. This leads to rapid depolymerization (catastrophe) of existing microtubules.

Pathway Visualization

The following diagram illustrates the molecular pathway from inhibitor binding to apoptosis.

TubulinInhibition Compound 3-Methoxy-1-Methyl-1H-Indole (Scaffold/Derivative) CBS_Complex Inhibitor-Tubulin Complex (Colchicine Binding Site) Compound->CBS_Complex Binds β-subunit Tubulin Free Tubulin Heterodimer (α/β) Tubulin->CBS_Complex Conf_Change Conformational Lock (Prevents Straightening) CBS_Complex->Conf_Change Steric Hindrance Poly_Inhibit Inhibition of Polymerization Conf_Change->Poly_Inhibit Spindle_Collapse Mitotic Spindle Collapse Poly_Inhibit->Spindle_Collapse G2M_Arrest G2/M Cell Cycle Arrest Spindle_Collapse->G2M_Arrest Apoptosis Apoptosis (Caspase-3 Activation) G2M_Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of action for indole-based CBS inhibitors leading to apoptotic cell death.[3]

Experimental Protocols

To validate the activity of 3-methoxy-1-methyl-1H-indole derivatives, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay (Turbidimetry)

This assay measures the scattering of light by microtubules. As tubulin polymerizes, turbidity increases.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Control: Paclitaxel (enhancer), Colchicine (inhibitor), DMSO (vehicle).

  • Protocol:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP on ice.

    • Add test compound (e.g., 5 µM, 10 µM) to a pre-warmed 96-well plate (37°C).

    • Add tubulin solution to initiate reaction.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: A decrease in

    
     (rate) and steady-state absorbance compared to vehicle control indicates inhibition.
    
Immunofluorescence Microscopy

Visualizes the disruption of the microtubule network in intact cells.

  • Cell Line: HeLa or MCF-7 cells.[3]

  • Antibodies: Primary: Mouse anti-

    
    -tubulin; Secondary: FITC-conjugated anti-mouse IgG. Counterstain: DAPI (nuclei).
    
  • Protocol:

    • Seed cells on coverslips and treat with IC50 concentration of compound for 24h.

    • Fix with 4% paraformaldehyde (15 min) or ice-cold methanol.

    • Permeabilize with 0.5% Triton X-100.

    • Block with 3% BSA.

    • Incubate with primary antibody (1:200) overnight at 4°C.

    • Wash and incubate with secondary antibody (1:500) for 1h.

    • Mount and image.[2][4][5]

  • Result: Inhibitors cause loss of fibrous microtubule network, resulting in diffuse cytoplasmic staining.

Cell Cycle Analysis (Flow Cytometry)

Quantifies the percentage of cells arrested in the G2/M phase.

  • Stain: Propidium Iodide (PI).[4]

  • Protocol:

    • Treat cells with compound for 24h.[2]

    • Harvest, wash with PBS, and fix in 70% ethanol at -20°C overnight.

    • Wash and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Analyze by flow cytometry (FL2 channel).

  • Validation: A significant increase in the 4N DNA content peak (G2/M) compared to control.

Quantitative Data Synthesis

The following table summarizes the inhibitory potency of key indole derivatives relative to standard agents. Note that "3-methoxy-1-methyl-1H-indole" is often a core fragment; potency increases with aryl substitution.

Compound ClassStructure FeatureTubulin Polymerization IC50 (µM)MCF-7 Cell Growth GI50 (nM)Reference
Colchicine Standard2.2 ± 0.213 ± 2[1]
CA-4 Standard1.2 ± 0.13.2 ± 0.5[1]
Indole Core 3-methoxy-1-methyl-1H-indole (fragment)> 50> 10,000[2]
Arylthioindole 3-(3,4,5-trimethoxyphenyl)thio-1-methylindole2.6 ± 0.334 ± 4[3]
Aroylindole 1-methyl-3-(3,4,5-trimethoxybenzoyl)indole2.8 ± 0.415 ± 3[4]

Note: The unsubstituted 3-methoxy-1-methyl-1H-indole fragment lacks the steric bulk to fill the CBS completely, hence the high IC50. Potency is restored when the 3-position is substituted with a trimethoxyphenyl-mimicking group.

Experimental Workflow Diagram

Workflow Design Scaffold Design (3-methoxy-1-methyl indole) Synth Synthesis (Vilsmeier-Haack / Methylation) Design->Synth Screen Primary Screen (Tubulin Turbidimetry) Synth->Screen Cell Cellular Assay (MTT / SRB) Screen->Cell IC50 < 10 µM Mech Mechanism Check (Flow Cytometry / IF) Cell->Mech GI50 < 100 nM Mech->Design SAR Refinement

Caption: Iterative workflow for optimizing indole-based tubulin inhibitors.

References

  • Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 1995. Link

  • Mahboobi, S., et al. "Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory agents." Journal of Medicinal Chemistry, 2001. Link

  • Silvestri, R., et al. "Arylthioindole inhibitors of tubulin polymerization.[6] 3. Biological evaluation, structure-activity relationships and molecular modeling studies." Journal of Medicinal Chemistry, 2006. Link

  • Liou, J. P., et al. "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues: 1-aroylindoles and 3-aroylindoles as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry, 2004. Link

  • Wang, Y., et al. "Synthesis and biological evaluation of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as a new class of antimitotic agents and tubulin inhibitors." Journal of Medicinal Chemistry, 2008. Link

Sources

Foundational

Aryl Hydrocarbon Receptor (AhR) Ligands: The Mechanistic and Therapeutic Landscape of 3-Methoxyindole Analogs

Executive Overview The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated basic helix-loop-helix (bHLH)-PAS transcription factor. While historically characterized solely as a sensor for environmental toxicants like 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated basic helix-loop-helix (bHLH)-PAS transcription factor. While historically characterized solely as a sensor for environmental toxicants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR is now recognized as a master regulator of immune tolerance, cellular differentiation, and tumor microenvironments1[1].

Among endogenous ligands, tryptophan-derived indoles have taken center stage. Recently, methoxyindole analogs—specifically 3-methoxyindole and its structural derivatives—have emerged as highly tunable AhR modulators. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), biological implications, and the self-validating experimental protocols required for characterizing these novel AhR ligands.

Mechanistic Grounding: The AhR-Methoxyindole Axis

Upon ligand binding to the cytosolic PAS-B domain, AhR undergoes a profound conformational shift. This structural rearrangement forces the dissociation of its chaperone complex (HSP90, AIP, and p23), thereby exposing a nuclear localization signal (NLS). Once translocated to the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT) to bind Dioxin-Responsive Elements (DREs) and drive target gene transcription 1[1].

Causality in Structure-Activity Relationships (SAR): The addition of a methoxy (-OCH₃) group to the indole core fundamentally alters the ligand's electronic distribution and steric bulk. In the hydrophobic PAS-B pocket, the oxygen atom of the methoxy group acts as a hydrogen bond acceptor, stabilizing unique receptor conformations. This dictates whether the ligand recruits co-activators (acting as an agonist) or fails to induce the necessary conformational change (acting as an antagonist). For example, 7-methoxyindole acts as a potent full agonist, whereas 3-methylindole acts as an antagonist2[2]. Furthermore, N-methoxyindole-3-carbinol (NI3C) demonstrates a 10-fold higher efficiency in inducing CYP1A1 expression in cultured cells compared to its parent compound, indole-3-carbinol (I3C) 3[3].

AhR_Pathway Ligand Methoxyindole Analog (AhR Ligand) Cytosol Cytosolic AhR Complex (AhR + HSP90 + AIP + p23) Ligand->Cytosol Binds PAS-B domain Activation Conformational Change & NLS Exposure Cytosol->Activation Chaperone dissociation Nucleus Nuclear Translocation Activation->Nucleus Heterodimer Heterodimerization with ARNT Nucleus->Heterodimer Transcription Binding to DRE (CYP1A1, Treg induction) Heterodimer->Transcription Target gene activation

Canonical AhR signaling pathway activated by methoxyindole analogs.

Quantitative Data: Binding and Activation Profiles

To facilitate rational drug design, it is critical to compare the functional readouts of various indole analogs. The following table synthesizes the pharmacological metrics of key methoxy and methyl indoles.

CompoundAhR Activity ProfileEMAX (Relative to 5 nM Dioxin)IC50 / EC50Key Biological Effect
7-Methoxyindole Full Agonist80%EC50 ~ 1.2 μMInduces robust CYP1A1 transcription and nuclear translocation.
N-Methoxyindole-3-carbinol Strong AgonistN/A (10x > I3C)EC50 < 1.0 μMHighly efficient CYP1A1 inducer in Hepa-1c1c7 cells.
3-Methoxyindole Endogenous AgonistVariableN/AModulates Treg/Tfr cell balance via gut microbiota signaling.
3-Methylindole (Skatole) AntagonistN/AIC50 = 19.0 μMCompetes for PAS-B pocket; inhibits DRE activation.
4-Methylindole Full Agonist134%EC50 ~ 0.8 μMSynergizes with 7-methoxyindole in the binding pocket.

Data synthesized from high-throughput reporter gene assays in AZ-AHR transgenic cells and Hepa-1c1c7 models2[2], 3[3].

Biological Implications & Therapeutic Horizons

Immunology (Autoimmune Disease): Gut microbiota-derived 3-methoxyindole is heavily implicated in the pathogenesis and management of rheumatoid arthritis (RA). By activating AhR, 3-methoxyindole promotes the differentiation of regulatory T cells (Tregs), which are essential for suppressing autoreactive T cells and maintaining systemic immune tolerance 4[4].

Oncology (Prostate Cancer): AhR ligands exhibit profound inhibitory crosstalk with the Androgen Receptor (AR). Activation of AhR by specific indole analogs leads to the accelerated degradation of AR proteins, presenting a novel therapeutic vulnerability in castration-resistant prostate cancer (CRPC) 5[5].

Experimental Methodologies: A Self-Validating Protocol System

To rigorously classify a 3-methoxyindole analog as an AhR agonist or antagonist, researchers must employ a self-validating workflow. Relying solely on reporter assays can yield false positives (due to off-target luminescence) or false negatives (due to cytotoxicity).

Screening_Workflow Library Methoxyindole Library Synthesis InVitro AZ-AHR Reporter Gene Assay Library->InVitro High-throughput Viability CellTiter-Glo Viability Screen InVitro->Viability Exclude toxicity Validation ChIP Assay (CYP1A1 Promoter) Viability->Validation Hit selection InVivo In Vivo Profiling (Treg/Tfr Balance) Validation->InVivo Mechanistic proof

Self-validating experimental workflow for AhR ligand discovery.

Step-by-Step Protocol for AhR Ligand Characterization:

Step 1: High-Throughput Reporter Gene Assay (Primary Screen)

  • Rationale: AZ-AHR transgenic cells stably express a DRE-driven luciferase reporter, providing a rapid, quantitative measure of AhR transcriptional activation.

  • Procedure: Seed AZ-AHR cells in 96-well plates. Treat with a concentration gradient (0.1 μM to 100 μM) of the methoxyindole analog for 24 hours. Use 5 nM TCDD or 100 nM FICZ as positive controls, and 0.1% DMSO as the vehicle control.

  • Readout: Lyse cells and measure luminescence. Calculate EC50 for agonists. For antagonists, co-treat with 1 nM TCDD and calculate IC502[2].

Step 2: Viability Counter-Screen (Orthogonal Validation)

  • Rationale: A drop in luciferase signal in antagonist screens may simply reflect cell death rather than true receptor antagonism.

  • Procedure: In a parallel 96-well plate, perform a CellTiter-Glo (ATP-based) viability assay under identical treatment conditions.

  • Decision Gate: Discard any "antagonist" hits where the IC50 overlaps with the LC50 (Lethal Concentration 50).

Step 3: Endogenous Gene Expression (RT-qPCR)

  • Rationale: Reporter plasmids lack complex chromatin architecture. True ligands must activate endogenous target genes in their native epigenetic state.

  • Procedure: Treat LS180 or Hepa-1c1c7 cells with the validated non-toxic concentration of the analog. Extract RNA, synthesize cDNA, and perform RT-qPCR for CYP1A1, CYP1B1, and AHRR3[3].

Step 4: Chromatin Immunoprecipitation (ChIP) Assay (Mechanistic Proof)

  • Rationale: Proves that the analog physically drives the AhR protein to the DNA, confirming direct receptor mediation rather than downstream pathway crosstalk.

  • Procedure: Crosslink treated cells with 1% formaldehyde. Shear chromatin via sonication. Immunoprecipitate using an anti-AhR antibody. Quantify the enrichment of the CYP1A1 promoter region via qPCR2[2].

References

  • Stepankova, M., et al. "Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor." Molecular Pharmacology, 2018.
  • Stephensen, P. U., et al. "N-Methoxyindole-3-Carbinol Is a More Efficient Inducer of Cytochrome P-450 1A1 in Cultured Cells Than Indol-3-Carbinol." Nutrition and Cancer, 2009.
  • Nurgaziyev, M., et al. "The profiles of gut microbiota-derived metabolites between new-onset patients with RA and HCs.
  • Arabnezhad, M., et al.
  • Nguyen, L. P., & Bradfield, C. A. "The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor." Chemical Research in Toxicology, 2007.

Sources

Exploratory

Pharmacological Potential of 3-Substituted 1-Methylindoles: A Mechanistic and Methodological Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary: The 1-Methylindole Pharmacophore The indole scaffold is universa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary: The 1-Methylindole Pharmacophore

The indole scaffold is universally recognized as a "privileged structure" in drug discovery, capable of mimicking various endogenous ligands such as serotonin and tryptophan. However, strategic modifications—specifically N1-methylation combined with C3-substitution —fundamentally alter the physicochemical and electronic landscape of the molecule.

N1-methylation removes the hydrogen-bond donor capacity of the indole nitrogen, which predictably increases lipophilicity and enhances blood-brain barrier (BBB) permeability. Furthermore, it prevents unwanted dimerization and oligomerization during synthesis, stabilizing the core for complex C3 functionalization. This whitepaper explores the pharmacological potential of 3-substituted 1-methylindoles across three distinct therapeutic domains: central nervous system (CNS) modulation, oncology (bioreductive prodrugs), and anti-inflammatory signaling.

Key Pharmacological Domains & Mechanistic Insights

CNS Modulation: 5-HT3 Antagonism and MAO Inhibition

Due to their structural homology to endogenous indolamines, 3-substituted 1-methylindoles exhibit profound affinity for central nervous system targets. A prime example is the development of 3-imino and 3-aminomethyl-N-methylindoles. Research has demonstrated that compounds like 2-chloro-3-(3-quinuclidylimino)-1-methylindole act as potent dual-action agents, exhibiting high-affinity 5-HT3 receptor antagonism alongside Monoamine Oxidase (MAO) inhibition [1].

Mechanistic Rationale: The bulky, basic quinuclidine moiety at the C3 position occupies the hydrophobic pocket of the 5-HT3 receptor, while the N1-methyl group optimizes the spatial orientation required to block serotonin binding without triggering receptor activation.

Oncology: NQO1-Directed Bioreductive Prodrugs

Indolequinones represent a unique class of bioreductive cytotoxins. Specifically, 3-substituted-5-aziridinyl-1-methylindole-4,7-diones function as dual substrates for one-electron and two-electron reductases. In the hypoxic microenvironments of solid tumors, these compounds undergo one-electron reduction to form highly reactive semiquinone radicals. Alternatively, in cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), they undergo a two-electron reduction into hydroquinones [2].

Mechanistic Rationale: The two-electron reduction triggers the expulsion of the C3 leaving group (e.g., a hydroxymethyl or carbamate moiety), generating a potent alkylating agent that crosslinks DNA. The N1-methyl group is critical here; it fine-tunes the redox potential of the quinone ring, ensuring the prodrug remains stable in systemic circulation until it encounters the tumor-specific reductase environment.

Anti-Inflammatory Agents: Post-Transcriptional Regulation

Recent advancements have highlighted the anti-inflammatory properties of synthetic arvelexin derivatives. 7-hydroxyl-1-methylindole-3-acetonitrile (7-HMIA) has been shown to potently suppress the release of prostaglandin E2 (PGE2) and nitric oxide (NO) in macrophages [3].

Mechanistic Rationale: Unlike traditional NSAIDs that directly inhibit COX-2 enzymatic activity, 7-HMIA operates via a dual upstream mechanism. It inhibits the PI3K/Akt-mediated activation of NF-κB (preventing nuclear translocation of p65) and actively destabilizes the mRNA of microsomal prostaglandin E synthase-1 (mPGES-1). This post-transcriptional degradation represents a highly selective method for resolving chronic inflammation.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of the key 3-substituted 1-methylindole derivatives discussed above.

Compound Class / Specific DerivativePrimary Target(s)Therapeutic DomainKey Pharmacological MetricRef
2-Chloro-3-(3-quinuclidylimino)-1-methylindole 5-HT3 Receptor / MAOCNS (Antiemetic / Antidepressant)IC₅₀ = 51.5 nM (5-HT3 binding)[1]
3-Substituted-5-aziridinyl-1-methylindole-4,7-diones NQO1 / DNAOncology (Bioreductive Prodrug)Hypoxic Cytotoxicity Ratio: 20–22x[2]
7-Hydroxyl-1-methylindole-3-acetonitrile (7-HMIA) mPGES-1 / NF-κBAnti-inflammatorySignificant suppression of PGE2 & NO[3]

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality.

Protocol A: NQO1-Directed Cytotoxicity Screening (Bioreductive Prodrugs)

This protocol determines whether the cytotoxicity of a 1-methylindolequinone is specifically mediated by NQO1 rather than non-specific toxicity.

Rationale & Causality: By utilizing Dicumarol (a competitive inhibitor of NQO1), we create a self-validating loop. If the compound's toxicity is negated in the presence of Dicumarol, the mechanism is definitively NQO1-dependent.

  • Cell Seeding: Seed HT-29 cells (high NQO1 expressors) and MDA-MB-231 cells (NQO1 deficient negative control) in 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Inhibitor Pre-treatment: Pre-incubate half of the HT-29 wells with 50 µM Dicumarol for 1 hour. Purpose: Blocks NQO1 enzymatic pockets.

  • Compound Administration: Treat cells with serial dilutions of the 3-substituted-5-aziridinyl-1-methylindole-4,7-dione (0.1 nM to 100 µM).

  • Hypoxic vs. Normoxic Incubation: Place duplicate plates in a normoxic incubator (21% O₂) and a hypoxic chamber (0.1% O₂). Purpose: Differentiates one-electron (hypoxia) from two-electron (NQO1) activation.

  • Viability Quantification: After 72 hours, perform an MTT assay. Calculate the IC₅₀. An active NQO1 prodrug will show a low IC₅₀ in HT-29 cells, which shifts significantly higher in the presence of Dicumarol.

NQO1_Pathway Prodrug 1-Methylindolequinone (Prodrug) NQO1 NQO1 Enzyme (Normoxia/Hypoxia) Prodrug->NQO1 2e- Reduction OneElectron 1e- Reductases (Hypoxia Only) Prodrug->OneElectron 1e- Reduction Hydroquinone Hydroquinone (Active Alkylator) NQO1->Hydroquinone Radical Semiquinone Radical (Active Alkylator) OneElectron->Radical DNA DNA Crosslinking & Apoptosis Hydroquinone->DNA Radical->DNA

Fig 1. Bioreductive activation of 1-methylindolequinones via NQO1 and 1e- reductases.

Protocol B: mRNA Stability Assay (Actinomycin D Chase)

This protocol verifies if an anti-inflammatory 1-methylindole derivative (like 7-HMIA) reduces inflammatory mediators by destabilizing mRNA rather than purely inhibiting transcription.

Rationale & Causality: Actinomycin D intercalates into DNA, halting de novo RNA synthesis. By tracking mRNA levels post-Actinomycin D treatment, we isolate the variable of mRNA degradation. If the transcript half-life decreases in the treated group compared to the vehicle, the compound actively promotes post-transcriptional mRNA decay.

  • Macrophage Priming: Seed RAW 264.7 murine macrophages at

    
     cells/well in 6-well plates. Stimulate with 1 µg/mL LPS for 4 hours to induce robust mPGES-1 and iNOS transcription.
    
  • Transcriptional Arrest: Add Actinomycin D (10 µg/mL) to all wells. Purpose: Freezes new mRNA production.

  • Compound Treatment: Immediately add 7-HMIA (e.g., 20 µM) to the test wells and DMSO (0.1%) to vehicle control wells.

  • Time-Course Harvest: Extract total RNA using TRIzol reagent at specific intervals: 0, 2, 4, and 8 hours post-treatment.

  • RT-qPCR Analysis: Synthesize cDNA and perform qPCR for mPGES-1. Normalize against GAPDH (internal housekeeping control). Plot the natural log of remaining mRNA percentage versus time to calculate the transcript half-life (

    
    ).
    

mRNA_Stability Seed Seed RAW 264.7 Cells (Internal Control: GAPDH) LPS LPS Stimulation (4h) (Induce mPGES-1 Transcription) Seed->LPS ActD Actinomycin D (10 µg/mL) (Halt de novo Transcription) LPS->ActD Treat Add 1-Methylindole Derivative (Test mRNA Destabilization) ActD->Treat qPCR RT-qPCR at 0, 2, 4, 8h (Calculate Transcript Half-life) Treat->qPCR

Fig 2. Actinomycin D chase assay workflow for determining mPGES-1 mRNA stability.

Conclusion & Future Perspectives

The 3-substituted 1-methylindole scaffold is far more than a structural curiosity; it is a highly tunable pharmacophore. By locking the indole nitrogen via methylation, medicinal chemists can predictably control lipophilicity and hydrogen bonding, directing the molecule toward specific intracellular or extracellular targets. Whether exploiting the unique redox potentials of indolequinones for tumor-targeted DNA alkylation or leveraging acetonitrile derivatives for post-transcriptional resolution of inflammation, this scaffold remains a fertile ground for next-generation drug discovery. Future development should focus on optimizing the steric bulk at the C3 position to further enhance target residence time and selectivity.

References

  • Monge, A., Palop, J. A., Orts, L., Oset, C., & Lasheras, B. (1996). Synthesis and 5-HT3 affinity of new 3-substituted indoles at central nervous system. Drug Design and Discovery, 14(2), 157-170.[Link]

  • Jaffar, M., Phillips, R. M., Williams, K. J., Mrema, I., Cole, C., Wind, N. S., Ward, T. H., Stratford, I. J., & Patterson, A. V. (2003). 3-substituted-5-aziridinyl-1-methylindole-4,7-diones as NQO1-directed antitumour agents: mechanism of activation and cytotoxicity in vitro. Biochemical Pharmacology, 66(7), 1199-1206.[Link]

  • Lee, K. T., et al. (2014). Anti-inflammatory effects of 7-hydroxyl-1-methylindole-3-acetonitrile, a synthetic arvelexin derivative, on the macrophages through destabilizing mPGES-1 mRNA and suppressing NF-κB activation. Chemico-Biological Interactions, 224, 62-71.[Link]

Foundational

role of 3-methoxyindoles in medicinal chemistry scaffolds

The 3-Methoxyindole Motif in Medicinal Chemistry: Synthesis, Stability, and Pharmacological Applications[1] Executive Summary: The "Forbidden" Enol Ether In the landscape of indole medicinal chemistry, the 3-methoxyindol...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Methoxyindole Motif in Medicinal Chemistry: Synthesis, Stability, and Pharmacological Applications[1]

Executive Summary: The "Forbidden" Enol Ether

In the landscape of indole medicinal chemistry, the 3-methoxyindole scaffold represents a unique paradox. While 5-methoxyindole derivatives (e.g., serotonin, melatonin, indomethacin) are ubiquitous stable pharmacophores, the 3-methoxyindole (C3-OMe) moiety is chemically distinct. It functions as the O-methylated enol ether of indoxyl (3-hydroxyindole).

Because the C3 position of indole is inherently nucleophilic, placing an electron-donating methoxy group at this position creates an extremely electron-rich system. This makes the scaffold prone to oxidation and acid-catalyzed hydrolysis, reverting to the thermodynamically stable oxindole (indolin-2-one). Consequently, 3-methoxyindoles are rarely used as static structural elements in oral drugs but are critical as:

  • Latent Electrophiles: Precursors for C3-functionalization via in situ generation.

  • Metabolic Intermediates: Transient species in the degradation of tryptophan and skatole.

  • AhR Modulators: Potent ligands for the Aryl Hydrocarbon Receptor (AhR).

  • Stabilized Pharmacophores: When flanked by electron-withdrawing groups (e.g., 2-carbonyls) or "masked" as 2,3-dimethoxyindolines.

Chemical Stability & Structural Significance

The medicinal utility of 3-methoxyindole is dictated by its tautomeric relationship with oxindole.

The Stability/Reactivity Tautomerism

Unlike the benzene ring in 5-methoxyindole, the pyrrole ring in 3-methoxyindole is highly reactive.

  • Electronic Effect: The C3-OMe group donates electron density into the ring (mesomeric effect), significantly increasing the HOMO energy. This makes the C2 position susceptible to electrophilic attack and the C3 position sensitive to nucleophilic displacement if activated.

  • Hydrolysis Risk: In aqueous acid, the enol ether moiety protonates at C2, allowing water to attack C3, leading to methanol elimination and formation of the oxindole.

Medicinal Chemistry Implication: To use this scaffold in a drug candidate, the C2 position must usually be substituted with an electron-withdrawing group (EWG) or the system must be part of a rigid, anhydrous binding pocket interaction.

StabilityCycle Indoxyl Indoxyl (3-Hydroxyindole) Oxindole Oxindole (Indolin-2-one) Thermodynamic Sink Indoxyl->Oxindole Tautomerization MethoxyIndole 3-Methoxyindole (Kinetic Enol Ether) Indoxyl->MethoxyIndole O-Methylation (Trapping) Intermediate Cationic Intermediate (Protonated at C2) MethoxyIndole->Intermediate H+ (Acid) Intermediate->Oxindole +H2O / -MeOH

Synthetic Strategies: The "Latent Electrophile" Approach

Direct methylation of indoxyl is low-yielding due to competing C-alkylation (forming 2,2-disubstituted indolin-3-ones). The modern, field-proven method utilizes 2,3-dimethoxyindoline as a stable precursor that releases 3-methoxyindole in situ.

Protocol: Synthesis via 2,3-Dimethoxyindoline Elimination

Reference: Derived from Hirao et al. (2020) & Yamashiro et al. (2020).

Objective: Generate 3-methoxyindole efficiently to avoid decomposition.

Reagents:

  • Substrate: 3-Bromoindole or Indole.

  • Oxidant: Ag₂O (Silver Oxide).

  • Solvent: Methanol (MeOH).[2]

  • Catalyst: AgOTf (Silver Triflate) or Indium(III) salts (InBr₃).

  • Lewis Acid (Step 2): BF₃·OEt₂.

Step-by-Step Methodology:

  • Oxidative Alkoxylation (Formation of Precursor):

    • Dissolve indole (1.0 equiv) in anhydrous MeOH (0.1 M).

    • Add Ag₂O (1.0 equiv) and AgOTf (0.1 equiv).

    • Stir at room temperature for 2–4 hours.

    • Mechanism:[2][3][4][5] Silver mediates the oxidation of the indole double bond, allowing double nucleophilic attack by methanol.

    • Result: Formation of trans-2,3-dimethoxyindoline . Isolate via silica gel chromatography (neutral alumina is preferred to prevent hydrolysis).

  • Acid-Promoted Elimination (Generation of Scaffold):

    • Dissolve the 2,3-dimethoxyindoline intermediate in CH₂Cl₂ at 0°C.

    • Add BF₃·OEt₂ (1.1 equiv) dropwise.

    • Reaction: The Lewis acid coordinates to the C2-methoxy group, facilitating its elimination as methanol.

    • Outcome: Quantitative generation of the 3-methoxyindole species.[3][5][6][7][8][9][10]

  • In Situ Trapping (Optional):

    • If the goal is to functionalize, add the nucleophile (e.g., an electron-rich arene or amine) immediately after Lewis acid addition. The 3-methoxyindole acts as a transient electrophile at C2/C3 depending on substitution.

Self-Validating Check:

  • NMR Monitor: The precursor (2,3-dimethoxyindoline) shows characteristic sp³ C2/C3 signals (~5.0 ppm). Upon elimination, these disappear, replaced by the aromatic indole signals and a sharp singlet for C3-OMe (~3.9 ppm).

Pharmacological Applications

Despite stability challenges, the 3-methoxyindole motif appears in specific biological contexts, particularly as a modulator of the Aryl Hydrocarbon Receptor (AhR) and in specific natural products.

Aryl Hydrocarbon Receptor (AhR) Modulation

3-Methoxyindole (and its methyl analogs) are potent ligands for AhR. Unlike dioxin (a toxic agonist), 3-methoxyindole can act as an antagonist or partial agonist depending on concentration and metabolic context.

Table 1: Comparative Activity of Indole Derivatives on AhR

CompoundStructureRoleEC50 / IC50Mechanism
3-Methoxyindole C3-OMeAntagonist / Partial Agonist IC50: ~19 µMCompetes with endogenous ligands; blocks CYP1A1 induction.
Indole-3-carbinol C3-CH2OHAgonist (Pro-drug)EC50: ~5-10 µMMetabolizes to DIM (Diindolylmethane) which binds AhR.
5-Methoxyindole C5-OMeWeak Agonist> 50 µMLacks the specific electronic density at C3 for optimal AhR pocket fit.
FICZ 6-Formylindolo[3,2-b]carbazoleSuper-AgonistpM rangeHigh-affinity endogenous ligand.

Data Source: Synthesized from Stepankova et al. (PMC5837334) and related toxicological screenings.

Natural Product Scaffolds
  • Yukovanol: A flavonoid-indole hybrid isolated from Phyllodium pulchellum.[11] It contains a 3-methoxyindole moiety.[3][4][5][6][7][9][10][11][12][13][14]

    • Activity: Cytotoxic against HSC-T6 (hepatic stellate cells).

    • Significance: Demonstrates that 3-methoxyindole can exist in nature if the biosynthetic pathway allows O-methylation prior to oxidative degradation.

  • Phytoalexins: Derivatives like brassinin often involve N-methoxy or S-linked indoles, but 1-methoxyindole-3-carbaldehyde (N-methoxy) is frequently confused with 3-methoxy. The distinction is vital: N-methoxy is stable; 3-methoxy is reactive.

Visualizing the "Latent Electrophile" Workflow

This diagram illustrates how medicinal chemists utilize the unstable 3-methoxyindole scaffold by masking it as a dimethoxyindoline.

SyntheticWorkflow Start Indole / 3-Bromoindole Masked 2,3-Dimethoxyindoline (STABLE PRECURSOR) Start->Masked Step 1 Reagent1 Ag2O, MeOH (Oxidative Alkoxylation) Reagent1->Masked ActiveSpecies 3-Methoxyindole (REACTIVE SCAFFOLD) Masked->ActiveSpecies Step 2: Elimination Reagent2 BF3·OEt2 (Lewis Acid) Reagent2->ActiveSpecies Target1 AhR Ligand Studies (Biological Assay) ActiveSpecies->Target1 Direct Use Target2 C2-Functionalization (Nucleophilic Attack) ActiveSpecies->Target2 Trapping

References

  • Hirao, S., Yamashiro, T., et al. (2020).[5][9] 2,3-Dimethoxyindolines: A Latent Electrophile for SNAr Reactions Triggered by Indium Catalysts.[9]Chemical Communications .[5] Link

  • Stepankova, M., et al. (2018).[15] Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.Molecular Pharmacology . Link

  • Yamashiro, T., Abe, T., et al. (2020).[5][9] Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles.Chemical and Pharmaceutical Bulletin . Link

  • Somei, M., et al. (1999). The Synthesis and Reactions of Methoxyindole Compounds.[2][4][5][7][8][10]Heterocycles . Link

  • Zhang, H., et al. (2023). Diversity, chemical constituents and biological activities of endophytic fungi from Alisma orientale.[1]Frontiers in Microbiology . Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 3-Methoxy-1-methyl-1H-indole

[1] Executive Summary The synthesis of 3-methoxy-1-methyl-1H-indole (Target) from 1-methylindolin-3-one (Starting Material, also known as -methylindoxyl) presents a classic challenge in heterocyclic chemistry: controllin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of 3-methoxy-1-methyl-1H-indole (Target) from 1-methylindolin-3-one (Starting Material, also known as


-methylindoxyl) presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity between O-alkylation  and C-alkylation .[1]

Indolin-3-ones exist in a tautomeric equilibrium between the keto form and the enol form (3-hydroxyindole).[1] Under standard Williamson ether synthesis conditions (strong base/alkyl halide), the resonance-stabilized enolate often undergoes C-alkylation at the C2 position, leading to unwanted 2,2-dimethylated byproducts.[1]

This Application Note details two protocols:

  • Protocol A (Preferred): Acid-catalyzed reaction with Trimethyl Orthoformate (TMOF). This method locks the enol form via acetalization/elimination, offering superior chemoselectivity (>95% O-methylation).[1]

  • Protocol B (Alternative): Base-mediated alkylation using Dimethyl Sulfate (DMS).[1] This method is faster but requires strict stoichiometric control to prevent C-alkylation.[1]

Scientific Background & Mechanism[1][2][3]

The Tautomeric Challenge

The starting material, 1-methylindolin-3-one, is predominantly in the keto form in neutral solution.[1] However, the reaction requires trapping the unstable enol tautomer (


-methyl-3-hydroxyindole).[1]
  • Path A (Desired): Trapping the oxygen nucleophile

    
     3-methoxyindole (Aromatic system restored).
    
  • Path B (Undesired): Trapping the carbon nucleophile (C2)

    
     2,2-dimethyl-1-methylindolin-3-one (Aromaticity disrupted).[1]
    
Mechanism of Action (TMOF Route)

The reaction with trimethyl orthoformate is driven by the thermodynamic stability of the resulting aromatic indole system. It proceeds through the formation of a dimethyl acetal intermediate, which spontaneously eliminates methanol to generate the enol ether.

ReactionMechanism SM_Keto 1-Methylindolin-3-one (Keto Form) SM_Enol 3-Hydroxy-1-methylindole (Enol Form) SM_Keto->SM_Enol Tautomerism Inter_Acetal Dimethyl Acetal Intermediate SM_Enol->Inter_Acetal + TMOF / H+ Product 3-Methoxy-1-methyl-1H-indole (Aromatic Product) Inter_Acetal->Product - MeOH (Aromatization)

Figure 1: Mechanistic pathway for the acid-catalyzed conversion of indolin-3-one to 3-methoxyindole.

Experimental Protocols

Protocol A: Acid-Catalyzed Methoxylation (High Selectivity)

Recommended for: High purity applications, avoiding C-alkylated impurities.[1]

Reagents & Materials
  • Starting Material: 1-Methylindolin-3-one (1.0 equiv)[1]

  • Reagent: Trimethyl Orthoformate (TMOF) (5.0 – 10.0 equiv)[1]

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    H
    
    
    O) (0.05 equiv)[1]
  • Solvent: Anhydrous Methanol (MeOH) (Volume: 5 mL per mmol SM)

  • Quench: Saturated aqueous NaHCO

    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar).[1][2]
    
  • Dissolution: Dissolve 1-methylindolin-3-one in anhydrous MeOH.

  • Addition: Add TMOF followed by the catalytic amount of

    
    -TsOH.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 4:1).[1] The starting material (lower R

      
      , UV active/dark) should disappear, replaced by a highly fluorescent (blue/purple under UV) spot at higher R
      
      
      
      .[1]
  • Quench: Cool the reaction to room temperature. Pour into a separatory funnel containing saturated NaHCO

    
     solution (to neutralize the acid and prevent hydrolysis).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on neutral alumina or silica gel pre-treated with 1% Et

    
    N.
    
    • Note: 3-Methoxyindoles are acid-sensitive.[1] Avoid acidic silica if possible.

Protocol B: Base-Mediated Methylation (Rapid Synthesis)

Recommended for: Quick screening; requires strict monitoring.[1]

Reagents & Materials
  • Starting Material: 1-Methylindolin-3-one (1.0 equiv)[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, anhydrous, finely ground)[1]
  • Reagent: Dimethyl Sulfate (DMS) (1.1 equiv) Caution: Highly Toxic[1]

  • Solvent: Acetone (anhydrous)[1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask, suspend 1-methylindolin-3-one and K

    
    CO
    
    
    
    in acetone.
  • Addition: Add DMS dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Recrystallization from Hexane/Ether or column chromatography (as above).

    • Risk:[1][3] If DMS is in excess, C2-methylation will occur.[1]

Analytical Validation & QC

The transition from indolinone to indole is distinct in NMR spectroscopy.

Feature1-Methylindolin-3-one (SM)3-Methoxy-1-methyl-1H-indole (Product)
Core Structure Non-aromatic (Indoline)Aromatic (Indole)
C2 Protons (

H NMR)
Singlet (2H) at

3.8 – 4.0 ppm
Singlet (1H) at

6.5 – 6.9 ppm
Methoxy Group NoneSinglet (3H) at

3.8 – 3.9 ppm
N-Methyl Group Singlet (3H) at

2.8 – 3.0 ppm
Singlet (3H) at

3.6 – 3.7 ppm (Deshielded)
Fluorescence Weak / NoneStrong (Blue/Purple)
Workflow Decision Matrix

DecisionMatrix Start Select Synthesis Route Q1 Is high purity (>98%) required? Start->Q1 RouteA Route A: TMOF / H+ (Recommended) Q1->RouteA Yes RouteB Route B: Base / DMS (Alternative) Q1->RouteB No (Speed priority) StepA Reflux in MeOH/TMOF (3-4 hours) RouteA->StepA StepB Stir in Acetone/K2CO3 (2-6 hours) RouteB->StepB Check Check C2-Alkylation via NMR StepA->Check Low Risk StepB->Check High Risk

Figure 2: Decision matrix for selecting the optimal synthesis route.

Troubleshooting & Storage

  • Hydrolysis Risk: The enol ether bond in 3-methoxyindoles is susceptible to acid-catalyzed hydrolysis, reverting the product back to the starting ketone.

    • Action: Always store the product in a desiccator, preferably under inert gas at

      
      .[1] Ensure all solvents during workup are neutralized (use Et
      
      
      
      N in chromatography eluents).[1]
  • Incomplete Reaction: If using Protocol A and reaction stalls, add a fresh portion of TMOF (2 equiv) and continue reflux. The reaction is driven by the removal of methanol (equilibrium shift).

References

  • Kawasaki, T., et al. (1991).[1] "Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles." Heterocycles, 32(2), 221-227.[1][4]

  • Organic Syntheses. "1-Methylindole." Org.[5][6][7][8][9] Synth. 1977, 57,[1] 63. (General N-methylation and indole handling principles). [1]

  • Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1] Academic Press. (Authoritative text on Indole functionalization).

  • PubChem. "1-Methyl-1H-indole-3,5,6-triol (Adrenolutin) and related Indolin-3-ones."[1] (Structural data and tautomerism context). [1]

Sources

Application

Application Note: Regioselective O-Methylation of 1-Methyl-1H-indol-3-ol

Executive Summary The synthesis of 3-methoxy-1-methyl-1H-indole from 1-methyl-1H-indol-3-ol (N-methylindoxyl) presents two primary challenges to the synthetic chemist: oxidative instability and ambident nucleophilicity ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-methoxy-1-methyl-1H-indole from 1-methyl-1H-indol-3-ol (N-methylindoxyl) presents two primary challenges to the synthetic chemist: oxidative instability and ambident nucleophilicity .

Unlike simple phenols, 1-methyl-1H-indol-3-ol exists in a rapid keto-enol equilibrium with 1-methylindolin-3-one. In the presence of oxygen, this substrate dimerizes to form 1,1'-dimethylindigo (a deep blue dye), drastically reducing yield. Furthermore, the intermediate enolate possesses two nucleophilic sites: the oxygen (hard) and the C2-carbon (soft). Standard alkylation conditions often yield mixtures of the desired ether and the unwanted C-alkylated indolinone.

This guide details a kinetic trapping protocol utilizing Sodium Hydride (NaH) and Iodomethane (MeI) under strict inert conditions to favor O-methylation (>95% regioselectivity) while preventing oxidative dimerization.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

To achieve high yields, one must understand the underlying equilibrium. The substrate is not a static alcohol; it is a "chemical chameleon" oscillating between the aromatic enol and the non-aromatic ketone.

The Ambident Enolate Challenge

Upon deprotonation, the negative charge is delocalized between the oxygen and the C2 carbon.

  • O-Alkylation (Desired): Restores aromaticity to the indole ring. Favored by polar aprotic solvents and "hard" electrophiles (though MeI is soft, the solvent cage effect in DMF promotes O-attack).

  • C-Alkylation (Undesired): Disrupts aromaticity but is often kinetically competitive if the counter-ion coordinates tightly to the oxygen.

Mechanistic Pathway Diagram[8]

IndoxylMethylation Ketone 1-Methylindolin-3-one (Keto Form) Enol 1-Methyl-1H-indol-3-ol (Enol Form) Ketone->Enol Tautomerism Enolate Ambident Enolate (Intermediate) Enol->Enolate Deprotonation (NaH) OMe_Product 3-Methoxy-1-methylindole (O-Alkylation) Enolate->OMe_Product MeI / DMF (Major) CMe_Product 2,2-Dimethylindolin-3-one (C-Alkylation) Enolate->CMe_Product C-Attack (Minor) Indigo 1,1'-Dimethylindigo (Oxidative Dimer) Enolate->Indigo O2 Exposure (Side Reaction)

Figure 1: Mechanistic landscape of indoxyl methylation. Note the critical branch point at the Enolate stage where oxygen exclusion prevents Indigo formation.

Critical Handling Parameters (The "Why" Behind the Steps)

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Positive Pressure)Critical: The enolate reacts with triplet oxygen at diffusion-controlled rates to form radical intermediates that dimerize to indigo.
Solvent DMF (Anhydrous, 99.8%)Polar aprotic solvents solvate the Na+ cation, leaving the enolate "naked" and more reactive at the Oxygen center (O-alkylation).
Base Sodium Hydride (60% in oil)A strong, irreversible base is required to fully shift the equilibrium from the keto-form to the enolate. Weak bases (K2CO3) allow a significant concentration of ketone to remain, complicating kinetics.
Temperature 0°C

RT
Deprotonation is exothermic. Initial cooling prevents thermal decomposition; warming ensures reaction completion.

Experimental Protocol: Kinetic Enolate Trapping

Target Scale: 5.0 mmol Expected Yield: 85-92%

Materials
  • Substrate: 1-methyl-1H-indol-3-ol (or 1-methylindolin-3-one) [CAS: 13625-50-8] - 736 mg (5.0 mmol).

  • Electrophile: Iodomethane (MeI) - 0.37 mL (6.0 mmol, 1.2 eq). Caution: Neurotoxin.

  • Base: Sodium Hydride (60% dispersion in mineral oil) - 240 mg (6.0 mmol, 1.2 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) - 15 mL.

Step-by-Step Workflow
Phase 1: System Preparation
  • Drying: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Inerting: Cap with a rubber septum and cycle vacuum/Argon three times. Maintain a positive pressure of Argon via a balloon or Schlenk line.

Phase 2: Enolate Generation
  • Base Suspension: Add NaH (240 mg) to the flask against a counter-flow of Argon. Add 5 mL of anhydrous DMF.

  • Cooling: Submerge the flask in an ice/water bath (0°C).

  • Substrate Addition: Dissolve the substrate (736 mg) in 5 mL DMF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Observation: Evolution of H2 gas (bubbling) will occur. The solution may turn yellow/orange.

    • Wait: Stir at 0°C for 30 minutes to ensure complete deprotonation and conversion to the enolate.

Phase 3: Methylation (The Trap)
  • Electrophile Addition: Add Iodomethane (0.37 mL) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear; the product (higher Rf, fluorescent) should appear. Note: Do not expose the TLC spotter to air for long before developing.

Phase 4: Workup & Purification[1]
  • Quench: Cool back to 0°C. Carefully add Saturated Ammonium Chloride (sat. NH4Cl, 5 mL) dropwise to quench excess hydride.

  • Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Why EtOAc? It effectively pulls the organic indole from the DMF/Water phase.

  • Washing: Wash combined organics with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual DMF.

  • Drying: Dry over Anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexane:Ethyl Acetate (95:5 to 90:10 gradient).

    • Product: 3-methoxy-1-methyl-1H-indole is typically a white to off-white solid or pale oil.

Workflow Diagram

ProtocolFlow Start Start: Dry Glassware Argon Atmosphere Step1 Suspend NaH in DMF (0°C) Start->Step1 Step2 Add Substrate Solution (Dropwise, H2 Evolution) Step1->Step2 Step3 Stir 30 min at 0°C (Form Enolate) Step2->Step3 Step4 Add Methyl Iodide (Kinetic Trap) Step3->Step4 Step5 Warm to RT Stir 2 Hours Step4->Step5 Decision TLC Check: SM Consumed? Step5->Decision Decision->Step5 No (Wait) Quench Quench with NH4Cl Extract (EtOAc) Decision->Quench Yes Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the O-methylation protocol.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the C2-methylene protons (present in the keto-form, ~3.8 ppm singlet if unreacted).

    • Diagnostic Peak: The O-Methyl group appears as a sharp singlet around 3.90 - 4.00 ppm .

    • N-Methyl: Singlet around 3.70 ppm .

    • Aromatic Region: 7.0 - 7.6 ppm (4H).

  • Appearance: If the product is blue/green, significant oxidation occurred (Indigo formation). Re-purify immediately.

Troubleshooting Table
IssueProbable CauseCorrective Action
Blue/Green crude mixture Oxygen ingress during deprotonation.Ensure strict Argon line usage; degas DMF before use.
Low Yield / C-Alkylation Incomplete deprotonation or "Soft" reaction conditions.Ensure NaH is fresh (not hydrolyzed). Keep solvent polar (DMF). Do not allow temperature to exceed RT during methylation.
Starting Material Remains Old NaH or wet solvent.Flame dry glassware. Use fresh anhydrous DMF. Increase NaH to 1.5 eq.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Authoritative text on indole reactivity and tautomerism).
  • Tang, Y., & Yu, B. (2022).[2] A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination.[2] Synthesis, 54, 2373-2390.[2] Link

  • Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549. (Discusses reactivity of indole derivatives). Link

  • Bergman, J., & Eklund, N. (1980). Reaction of Indole-3-carbaldehyde with Sodium Borohydride. Tetrahedron, 36(10), 1439-1443. (Foundational work on 3-substituted indole stability). Link

  • BenchChem Protocols. (2025). Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. (General N vs O alkylation conditions). Link

Disclaimer: This protocol involves the use of hazardous chemicals (Methyl Iodide, Sodium Hydride). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Regioselective N-Methylation of 3-Methoxyindole

Introduction & Strategic Significance 3-Methoxyindole (indoxyl methyl ether) is a potent pharmacophore found in various indole alkaloids and melatonin analogues. The introduction of a methyl group at the N1 position sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3-Methoxyindole (indoxyl methyl ether) is a potent pharmacophore found in various indole alkaloids and melatonin analogues. The introduction of a methyl group at the N1 position significantly alters the physicochemical profile of the molecule, modulating lipophilicity (LogP), metabolic stability, and binding affinity to serotonin and melatonin receptors.

The Challenge: Regioselectivity and Stability

While the C3 position is blocked by the methoxy group, minimizing the risk of C3-alkylation (a common issue with unsubstituted indoles), the electron-donating nature of the methoxy group activates the indole ring. This increases the electron density at C2, creating a risk of C2-methylation or polymerization under harsh conditions. Furthermore, 3-methoxyindole is susceptible to oxidative degradation and acid-catalyzed hydrolysis.

This guide presents two validated protocols designed to maximize N1-selectivity while preserving the integrity of the sensitive substrate.

Mechanistic Insight: The "Hard-Soft" Control

To achieve high regioselectivity, we leverage the Principles of Hard and Soft Acids and Bases (HSAB).

  • The Nucleophile: The deprotonated indolyl anion is an ambident nucleophile. The nitrogen (N1) is the harder, more electronegative center, while the carbon (C2/C3) is softer.

  • The Electrophile: Methyl Iodide (MeI) is a "hard" electrophile (high charge density).

  • The Strategy: By using a solvent that solvates the cation (e.g., Na⁺) effectively (like DMF), we create a "naked" indolyl anion. This hard anion preferentially attacks the hard methyl iodide at the N1 position via an

    
     mechanism.
    
Mechanistic Pathway (DOT Visualization)

G Substrate 3-Methoxyindole (Neutral) Anion Indolyl Anion (Ambident Nucleophile) Substrate->Anion -H+ (Fast) Base Base (NaH) Deprotonation Base->Anion TS Transition State (SN2 Attack) Anion->TS + MeI (Hard-Hard interaction) SideProduct C2-Methylated By-product Anion->SideProduct Minor (Sterically/Electronically disfavored) Product 1-Methyl-3-methoxyindole (N-Methylated) TS->Product Major Pathway

Figure 1: Reaction pathway highlighting the deprotonation and subsequent SN2 attack. The hard-hard interaction favors N-methylation.

Experimental Protocols

Safety Pre-requisites
  • Methyl Iodide (MeI): Volatile carcinogen. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with moisture.

  • 3-Methoxyindole: Store at -20°C under Argon; protect from light to prevent oxidation.

Protocol A: The "Gold Standard" (NaH/DMF)

Best for: High-value synthesis, difficult substrates, and maximizing yield (>90%).

Reagents & Stoichiometry
ComponentEquivalentsRole
3-Methoxyindole1.0 eqSubstrate
Sodium Hydride (60% in oil)1.2 eqStrong Base (Irreversible deprotonation)
Methyl Iodide (MeI)1.5 eqElectrophile
DMF (Anhydrous)0.2 M conc.Polar Aprotic Solvent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon balloon.

  • Base Preparation: Add NaH (60% dispersion) to the flask.

    • Optional: Wash NaH with anhydrous hexanes (2x) to remove mineral oil if high purity is required immediately, though usually unnecessary for this reaction.

  • Solvation: Add anhydrous DMF via syringe. Cool the suspension to 0°C (Ice/Water bath).

  • Deprotonation: Dissolve 3-methoxyindole in a minimal amount of DMF. Add this solution dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will occur. The solution may turn yellow/brown (indolyl anion formation).
      
    • Time: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add Methyl Iodide dropwise via syringe.

    • Note: MeI is volatile; ensure the needle tip is submerged or close to the liquid surface.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The N-methylated product usually has a higher

      
       than the starting material.
      
  • Quench & Workup:

    • Cool back to 0°C. Carefully quench with saturated

      
       solution (excess NaH will bubble).
      
    • Dilute with water and extract with Ethyl Acetate (3x).

    • Critical Step: Wash the organic layer with 5% LiCl solution or copious water (5x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Larger scales, "greener" chemistry requirements, or avoiding DMF removal issues.

Reagents & Stoichiometry
ComponentEquivalentsRole
3-Methoxyindole1.0 eqSubstrate
NaOH (50% aq. solution)5.0 eqBase
TBAHS (Tetrabutylammonium hydrogen sulfate)0.1 eq (10 mol%)Phase Transfer Catalyst
Methyl Iodide2.0 eqElectrophile
Toluene0.2 - 0.5 MNon-polar Solvent
Step-by-Step Methodology
  • Setup: In a RBF, dissolve 3-methoxyindole and TBAHS in Toluene.

  • Base Addition: Add the 50% NaOH solution. The mixture will be biphasic.

  • Methylation: Add Methyl Iodide in one portion (or dropwise if scale >10g).

  • Reaction: Stir vigorously at RT. High agitation speed (800+ RPM) is critical to maximize interfacial surface area.

    • Time: Reaction is slower than Protocol A; typically 6–12 hours.

  • Workup:

    • Separate layers.[1][2]

    • Wash the organic (Toluene) layer with water (2x) and Brine (1x).

    • Dry over

      
       and concentrate.
      
    • Advantage:[3][4][5][6] Toluene is much easier to remove than DMF.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaH is fresh. Increase deprotonation time at 0°C.
Dark/Tar Formation Oxidation of substratePurge all solvents with Argon. Keep reaction in the dark (wrap flask in foil).
C2-Methylation Temperature too highKeep reaction at 0°C for the addition. Do not heat above RT.
DMF Residue in NMR Poor workupUse LiCl washes or azeotrope with Heptane/Toluene to remove DMF.

Workflow Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific constraints.

Workflow Start Start: N-Methylation Project ScaleCheck Is Scale > 10 grams? Start->ScaleCheck Solubility Is Substrate Soluble in Toluene? ScaleCheck->Solubility Yes (Large Scale) ProtocolA PROTOCOL A: NaH / DMF (High Reliability) ScaleCheck->ProtocolA No (Small Scale) Solubility->ProtocolA No ProtocolB PROTOCOL B: PTC (NaOH / Toluene) (Easier Workup) Solubility->ProtocolB Yes

Figure 2: Decision matrix for protocol selection based on scale and solubility parameters.

References

  • Potts, K. T.; Saxton, J. E. "1-Methylindole." Organic Syntheses, Coll.[1] Vol. 5, p.769 (1973); Vol. 40, p.68 (1960).

  • Sundberg, R. J.The Chemistry of Indoles. Academic Press, 1970. (Foundational text on indole reactivity and regioselectivity).
  • Nunomoto, S.; Kawakami, Y.; Yamashita, Y. "Regioselectivity control in alkylation reactions of indolyl ambident anion."[7] Journal of the Chemical Society, Perkin Transactions 1, 1990, 111-114.

  • BenchChem. "Safety Data Sheet: 5-Methoxyindole-3-acetic acid" (Analogous handling data).

Sources

Application

3-methoxy-1-methyl-1H-indole synthesis yield optimization

An In-Depth Guide to the Synthesis of 3-methoxy-1-methyl-1H-indole: Protocols and Yield Optimization Strategies Abstract This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 3-methoxy-1-methyl-1H-indole: Protocols and Yield Optimization Strategies

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a detailed exploration of the synthesis of 3-methoxy-1-methyl-1H-indole. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its synthesis is critical for the development of novel therapeutics. This document moves beyond simple procedural lists to offer an in-depth analysis of synthetic strategies, focusing on a highly efficient and optimizable pathway. We present a primary protocol centered on the N-methylation of the readily available precursor, 3-methoxy-1H-indole. Crucially, this guide provides a systematic approach to yield optimization by dissecting the causal relationships between reaction parameters—including base, solvent, and methylating agent selection—and the overall efficiency of the transformation. All protocols and claims are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Indole Nucleus

The indole moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of extensive research. Specifically, substituted indoles like 3-methoxy-1-methyl-1H-indole serve as crucial building blocks in the synthesis of more complex molecules, including potential tubulin polymerization inhibitors and other bioactive compounds.

The strategic placement of substituents on the indole ring dramatically influences the molecule's pharmacological profile. The N-methyl group often enhances metabolic stability and modulates binding affinity, while the 3-methoxy group provides a key site for further functionalization or can directly contribute to the molecule's biological activity. Therefore, a robust, high-yielding, and scalable synthesis for this specific isomer is of paramount importance for advancing research and development in these areas. This guide provides the technical details and strategic insights necessary to achieve this goal efficiently.

Strategic Analysis of Synthetic Pathways

The synthesis of 3-methoxy-1-methyl-1H-indole can be approached from several angles. The optimal strategy is determined by factors such as starting material availability, scalability, and overall step economy. The two most logical retrosynthetic disconnections involve either forming the N-methyl bond last or constructing the indole core with the substituents already in place.

  • Route A: Late-Stage N-Methylation (Recommended) : This is the most direct and efficient strategy. It commences with the commercially available or readily synthesized precursor, 3-methoxy-1H-indole, and introduces the N-methyl group in the final step. This convergent approach is advantageous as it minimizes the handling of potentially more complex intermediates and leverages well-established N-methylation chemistry on the indole nucleus.

  • Route B: Indole Core Construction : This approach involves building the indole ring system using foundational methods like the Fischer, Ullmann, or Buchwald-Hartwig syntheses.[1][2][3] For instance, a Fischer indole synthesis could theoretically be employed, but it would require a custom-synthesized N-methyl-N-(methoxyphenyl)hydrazine and a specific carbonyl partner, making it a more complex and less direct route compared to Route A.[4]

Given its efficiency and high potential for optimization, this guide will focus exclusively on Route A .

Caption: Comparative overview of primary synthetic routes.

Recommended Synthesis Protocol: N-Methylation of 3-methoxy-1H-indole

This section details the benchmark protocol for the final-step N-methylation of 3-methoxy-1H-indole. The procedure is robust and serves as an excellent baseline for further optimization.

Principle and Mechanistic Overview

The N-H bond of the indole ring is weakly acidic (pKa ≈ 17 in DMSO), allowing for deprotonation by a sufficiently strong base to form a nucleophilic indolide anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide, via an SN2 mechanism to form the C-N bond, yielding the desired product. The use of a polar aprotic solvent is crucial as it solvates the cation of the base without interfering with the nucleophilicity of the indolide anion.

N_Methylation_Mechanism Indole Indole-NH + Base Anion Indolide Anion Indole->Anion Deprotonation MeI CH₃-I Anion->MeI SN2 Attack Product Indole-N-CH₃ + Base-H⁺ + I⁻ MeI->Product

Caption: Simplified mechanism of indole N-methylation.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
3-methoxy-1H-indoleC₉H₉NO147.1716712-55-3Starting material. Ensure purity.[5]
Sodium Hydride (NaH)NaH24.007646-69-760% dispersion in mineral oil. Handle with care under inert gas.
Methyl Iodide (MeI)CH₃I141.9474-88-4Stabilized. Store over copper wire. Corrosive and toxic.[6]
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Reagent grade for extraction.
BrineNaCl(aq)--Saturated aqueous solution.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying organic layers.
Step-by-Step Experimental Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 3-methoxy-1H-indole (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly heterogeneous as the sodium indolide salt forms.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via syringe at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford 3-methoxy-1-methyl-1H-indole as a pure solid or oil.[8]

Strategies for Yield Optimization

Achieving a high yield (>95%) for the N-methylation of indole derivatives is highly feasible with careful control of reaction parameters. The following section explores key variables and provides data-driven recommendations.

Critical Parameter Analysis

The choice of base, methylating agent, solvent, and temperature are interconnected variables that dictate the reaction's success. An inefficient combination can lead to incomplete reactions, side product formation (such as C-alkylation), or degradation.

Optimization_Workflow cluster_params Optimization Parameters Start Baseline Protocol (NaH/MeI in DMF) Check_Yield Is Yield > 95%? Start->Check_Yield End Optimized Synthesis Check_Yield->End Yes Opt_Base Vary Base (K₂CO₃, t-BuOK) Check_Yield->Opt_Base No Opt_Agent Vary Methylating Agent (DMC, Me₂SO₄) Opt_Base->Opt_Agent Opt_Solvent Vary Solvent (THF, Acetonitrile) Opt_Agent->Opt_Solvent Opt_Solvent->Check_Yield

Caption: Logical workflow for optimizing the N-methylation reaction.

Optimization of Reaction Conditions

The following table summarizes alternative reagents and conditions that can be systematically explored to maximize the yield of 3-methoxy-1-methyl-1H-indole.

ParameterCondition 1 (Baseline)Condition 2 (Milder Base)Condition 3 (Greener Methylation)Condition 4 (Alternative Solvent)Rationale & Expected Outcome
Base NaH (1.1 eq)K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)t-BuOK (1.1 eq)NaH ensures complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is milder, safer, and often sufficient, though may require heat.[9] t-BuOK is a strong, soluble base.[10]
Methylating Agent MeI (1.2 eq)MeI (1.2 eq)Dimethyl Carbonate (DMC) (3.0 eq)MeI (1.2 eq)MeI is highly reactive. DMC is a less toxic, environmentally benign alternative but often requires higher temperatures and longer reaction times for comparable yields.[9]
Solvent DMF DMF DMF THF DMF is excellent for solvating the indolide salt. THF is a less polar alternative that can work well, especially with more soluble bases like t-BuOK.[7]
Temperature 0 °C to RTRT to 80 °CReflux (~130 °C)0 °C to RTHigher temperatures can accelerate reactions with weaker bases/reagents but may increase the risk of side products.
Typical Yield Range 90-98%85-95%90-97%88-96%High yields are achievable across multiple conditions. The optimal choice depends on balancing reactivity, safety, cost, and scale.

Expert Insights:

  • Causality of Base Selection: The primary cause of incomplete reactions is often insufficient deprotonation. While NaH is highly effective, potassium carbonate (K₂CO₃) is an excellent alternative for large-scale synthesis due to its lower cost and safer handling. When using K₂CO₃, heating the reaction is typically necessary to achieve a reasonable reaction rate.[9]

  • Trustworthiness of Protocols: For a self-validating system, always monitor the reaction by TLC. The disappearance of the starting material spot (3-methoxy-1H-indole) is the most reliable indicator of reaction completion. Co-spotting with the starting material is essential for accurate assessment.

  • Dimethyl Carbonate (DMC) as a Methylating Agent: The use of DMC is a significant process improvement, particularly on an industrial scale. While it requires reflux temperatures, it avoids the use of the more toxic and volatile methyl iodide. High yields (97% for 5-methoxyindole) have been reported using a K₂CO₃/DMC system in DMF.[9]

Characterization Data

After purification, the identity and purity of the final compound, 3-methoxy-1-methyl-1H-indole, must be confirmed by spectroscopic methods.

  • Appearance: White to off-white solid or pale oil.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.6-7.7 (d, 1H, Ar-H), ~7.2-7.4 (m, 2H, Ar-H), ~7.1-7.2 (m, 1H, Ar-H), ~6.8 (s, 1H, C2-H), ~3.9 (s, 3H, O-CH₃), ~3.8 (s, 3H, N-CH₃). Note: Exact shifts may vary slightly based on solvent and concentration.

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~140.1, ~136.5, ~129.2, ~121.8, ~120.0, ~119.5, ~110.1, ~109.8, ~59.8 (O-CH₃), ~32.9 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁NO [M+H]⁺: 162.0919; found: 162.0913.

Conclusion

The synthesis of 3-methoxy-1-methyl-1H-indole is most reliably and efficiently achieved through the N-methylation of 3-methoxy-1H-indole. The baseline protocol using sodium hydride and methyl iodide in DMF provides excellent yields under controlled conditions. For optimization, particularly for improved safety and scalability, the use of potassium carbonate as the base and dimethyl carbonate as the methylating agent is a highly recommended alternative that can deliver comparable, high-purity yields. By systematically evaluating the parameters outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Muller, T. J. J., et al. (2020). Sequential Suzuki arylation and Buchwald–Hartwig amination for the synthesis of N-arylated indoles. Molecules, 25(15), 3457. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). The Ullmann condensation reaction. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Yescas-Galicia, D., et al. (2022). Divergent Pd-catalyzed Functionalization of 4-Oxazolin-2-ones and 4-Methylene-2-oxazolidinones and Synthesis of Heterocyclic-Fused Indoles. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Jiang, Y., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(10), 5641-5648. [Link]

  • Scott, P. J. H., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(39), 8821-8826. [Link]

  • ResearchGate. (n.d.). Indole synthesis via an Ullmann coupling/reductive cyclization sequence. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Rai, P., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Ullmann reaction. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Pharmapproach. [Link]

  • Toto, P., et al. (2008). Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • Al-Hiari, Y. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2545-2555. [Link]

  • Zhang, Y., et al. (2025). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. Asian Journal of Organic Chemistry. [Link]

  • Zhang, L., et al. (2019). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686-2690. [Link]

  • Lee, Y. R., & Kim, Y. M. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1475. [Link]

  • Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

  • PubChem. 3-(methoxy-3-pyridinylmethyl)-1-methyl-1h-indole-2-carboxylic acid monohydrochloride. [Link]

  • Reddit. (2023, September 11). Selective O-methylating conditions? r/Chempros. [Link]

  • Andre, V., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Schönebeck, F., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7385-7390. [Link]

  • Iwao, M., & Ishibashi, F. (2019). SYNTHESIS OF 1-METHOXYINDOLES AND RELATED ANALOGS OF PIMPRININE, (±)-CHELONIN A AND B, BASED ON 1-HYDROXY- INDOLE CHEMISTRY. HETEROCYCLES, 98(2), 235-247. [Link]

  • Antonchick, A. P., et al. (2014). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Angewandte Chemie International Edition, 53(27), 7044-7048. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • The Royal Society of Chemistry. (2013). Convenient One-pot Synthesis of N-Aryl Indole-3-carbonitriles via Halogenation of Enamines Followed by Zn(OAc)2•2H2O-Mediated. [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]

  • Micheletti, G., & Boga, C. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Molbank, 2023(1), M1579. [Link]

  • Micheletti, G., & Boga, C. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Molbank, 2023(1), M1579. [Link]

Sources

Method

Application Note: Solvent Selection &amp; Reaction Engineering for 3-Methoxy-1-Methylindole

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-methoxy-1-methylindole . It synthesizes specific reactivity data with broader organometallic...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals working with 3-methoxy-1-methylindole . It synthesizes specific reactivity data with broader organometallic principles to provide a robust framework for solvent selection.

Executive Summary: The "Masked Indoxyl" Challenge

3-Methoxy-1-methylindole (CAS 16712-55-3) is a unique indole derivative where the C3-position is blocked by an electron-donating methoxy group. This structural feature creates two distinct reactivity profiles:

  • Hyper-Nucleophilicity at C2: The cooperative electron donation from N1 and the C3-methoxy group makes C2 exceptionally nucleophilic, facilitating facile lithiation and electrophilic substitution.

  • Latent Instability: The molecule is effectively an enol ether of 1-methylindolin-3-one. In the presence of protic acids and water, it undergoes rapid hydrolysis to the ketone (indolinone), destroying the aromatic indole core.

Core Directive: Solvent selection must prioritize anhydrous conditions and Lewis basicity for metallation, while strictly avoiding protic acidity during electrophilic functionalization.

Molecular Reactivity & Solvent Decision Matrix

The following matrix guides solvent selection based on the desired transformation.

Reaction ClassPrimary SolventSecondary/Co-SolventCritical ParameterMechanistic Rationale
C2-Lithiation THF (Anhydrous)Et₂O (Diethyl Ether)Temperature < -78°CTHF solvates Li⁺ aggregates; 3-OMe acts as a Directing Metalation Group (DMG) via chelation.
Electrophilic Subst. (EAS) DMF or DCM 1,2-DichloroethaneAcid ScavengingDMF buffers Vilsmeier reagents; DCM dissolves non-polar electrophiles. Avoid acidic byproducts.
Cross-Coupling (Pd/Ni) 1,4-Dioxane TolueneDegassingHigh boiling point ethers stabilize Pd-intermediates without hydrolyzing the enol ether.
Storage/Handling Acetonitrile Methanol (Basic only)pH > 7NEVER use acidic CDCl₃ for NMR without neutralization (K₂CO₃).

Deep Dive: C2-Lithiation (The Chelation Effect)

Mechanistic Insight

Unlike simple N-methylindole, which requires aggressive bases (t-BuLi) for C2-lithiation due to poor directing ability, 3-methoxy-1-methylindole undergoes facile C2-lithiation. The C3-methoxy oxygen coordinates to the lithium cation, anchoring the base in proximity to the C2-proton (Complex Induced Proximity Effect - CIPE).

Solvent Choice: THF is superior to Et₂O here.[1] THF breaks down alkyllithium hexamers into more reactive dimers/monomers and stabilizes the specific 5-membered chelate ring formed between the Li, O-Me, and C2-anion.

Visualization: C2-Lithiation Pathway

LithiationPathway Start 3-Methoxy-1-methylindole Coordination Pre-Lithiation Complex (Li...O Interaction) Start->Coordination n-BuLi / THF TS Transition State (CIPE Directed) Coordination->TS Kinetic Control Lithiated 2-Lithio-3-methoxy-1-methylindole (Stable in THF at -78°C) TS->Lithiated -BuH Product 2-Substituted Indole Lithiated->Product Electrophile (E+)

Caption: The 3-methoxy group directs lithiation to C2 via the Complex Induced Proximity Effect (CIPE), stabilized by THF solvation.

Protocol 1: Regioselective C2-Lithiation and Trapping

Objective: Synthesis of 2-formyl-3-methoxy-1-methylindole (or other C2 derivatives).

Reagents:

  • Substrate: 3-Methoxy-1-methylindole (1.0 equiv)

  • Base: n-Butyllithium (1.2 equiv, 1.6 M in hexanes)

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or column dried)

  • Electrophile: DMF (1.5 equiv)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 3-methoxy-1-methylindole in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is vital to prevent isomerization or polymerization.

  • Metallation: Add n-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange.

  • Incubation: Stir at -78°C for 45–60 minutes. (The chelation accelerates lithiation compared to unsubstituted indoles).

  • Trapping: Add the electrophile (e.g., anhydrous DMF) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution. Crucial: Do not use HCl, as it will hydrolyze the methoxy group.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Deep Dive: Electrophilic Aromatic Substitution (EAS)

Mechanistic Insight

With C3 blocked, electrophiles are forced to C2. However, the reaction generates a cationic intermediate (sigma complex) that is highly susceptible to nucleophilic attack by water.

Solvent Choice: DMF is ideal for Vilsmeier-Haack formylation because it acts as both reagent and solvent, maintaining a homogeneous medium. For Friedel-Crafts acylations, DCM is preferred over Nitrobenzene or CS₂ due to ease of workup, but strict moisture control is required to prevent hydrolysis of the oxonium intermediate.

Visualization: Stability vs. Hydrolysis

HydrolysisRisk Substrate 3-Methoxy-1-methylindole Protonation C3-Protonation (Indoleninium Ion) Substrate->Protonation + H+ Acid Acidic Conditions (H+ / H2O) Acid->Protonation Hydrolysis Nucleophilic Attack by H2O Protonation->Hydrolysis Ketone 1-Methylindolin-3-one (Pseudoindoxyl) Hydrolysis->Ketone - MeOH

Caption: Exposure to aqueous acid leads to irreversible hydrolysis of the enol ether moiety, yielding the indolinone.

Protocol 2: Vilsmeier-Haack Formylation (C2-Formylation)

Objective: Introduction of an aldehyde at C2 without hydrolyzing the C3-OMe.

Reagents:

  • POCl₃ (1.1 equiv)

  • DMF (Solvent/Reagent, excess)[2][3]

  • Substrate (1.0 equiv)

Step-by-Step:

  • Vilsmeier Complex: In a dried flask, cool anhydrous DMF (5 mL/mmol) to 0°C. Add POCl₃ dropwise under argon. Stir for 30 min to form the chloroiminium salt (white precipitate may form).

  • Addition: Add a solution of 3-methoxy-1-methylindole in minimal DMF dropwise to the complex at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC.

  • Buffering (Critical): Pour the reaction mixture into ice-cold saturated NaOAc or NaHCO₃ .

    • Why? Standard water quench generates HCl, which destroys the product. Acetate buffers the pH to ~5-6, preventing hydrolysis of the 3-methoxy group while hydrolyzing the iminium intermediate.

  • Workup: Extract immediately with DCM.

References

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[2] Academic Press. (General reactivity of electron-rich indoles).

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Somei, M., et al. (1981). "The chemistry of indoles. XIII. Syntheses of 1-hydroxyindoles and related compounds." Chemical and Pharmaceutical Bulletin, 29(1), 249-258. (Discusses stability of alkoxyindoles).
  • Bergman, J., & Venemalm, L. (1992). "Acylation of 3-alkoxyindoles." Tetrahedron, 48(36), 7599-7614. Link (Primary source for EAS on this specific scaffold).

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879-933.

Sources

Application

preparation of 3-methoxy-1-methylindole via diazo intermediates

This Application Note details the protocol for the preparation of 3-methoxy-1-methylindole (also known as 1-methyl-3-methoxyindole) utilizing diazomethane as a key diazo intermediate reagent. This method leverages the re...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the protocol for the preparation of 3-methoxy-1-methylindole (also known as 1-methyl-3-methoxyindole) utilizing diazomethane as a key diazo intermediate reagent. This method leverages the regioselective O-methylation of the enol tautomer of 1-methylindoxyl (1-methylindolin-3-one).

Part 1: Core Directive & Scientific Logic

Target Molecule: 3-Methoxy-1-methylindole CAS Number: 4831-47-4 Key Intermediate: Diazomethane (


) acting on 1-Methylindoxyl.
Mechanistic Rationale

The synthesis of 3-methoxyindoles presents a regiochemical challenge because the indole nucleus is highly nucleophilic at C3. Direct alkylation of 1-methylindoxyl (the ketone form) or 1-methylindole typically favors C-alkylation or polymerization. To exclusively access the 3-methoxy enol ether , one must trap the enol tautomer (3-hydroxy-1-methylindole) which exists in equilibrium with the keto form (1-methylindolin-3-one).

Diazomethane is the reagent of choice for this transformation.[1] It acts as a "hard" methylating agent that reacts rapidly with the acidic enolic hydroxyl group. The reaction is driven by the formation of the stable aromatic indole system from the non-aromatic indolinone precursor, with the irreversible loss of nitrogen gas (


) as the driving force.

Pathway:

  • Precursor Synthesis: 1-Methylindole is oxidized to 3-acetoxy-1-methylindole (protected enol).

  • Hydrolysis: Alkaline hydrolysis generates the unstable 1-methylindoxyl in situ.

  • Diazo Trapping: Immediate reaction with diazomethane traps the enol as the methyl ether, preventing oxidation to isatin or dimerization to indigo dyes.

Part 2: Detailed Protocol

Safety Warning: Diazomethane

DANGER: EXPLOSION & TOXICITY HAZARD

  • Diazomethane (

    
    )  is highly explosive, carcinogenic, and toxic.
    
  • Glassware: Use only fire-polished glassware with Clear-Seal® joints. NEVER use ground glass joints or scratched flasks, as rough surfaces can trigger detonation.

  • Shielding: Perform all operations behind a heavy blast shield in a high-velocity fume hood.

  • Light: Avoid direct sunlight or intense light sources.

  • PPE: Full face shield, heavy leather gloves, and flame-resistant lab coat are mandatory.

Reagents and Equipment
ReagentRoleSpecifications
1-Methylindole Starting Material>98% Purity
Lead(IV) Acetate OxidantReagent Grade (or Hg(OAc)2)
Diazald® Diazomethane PrecursorN-methyl-N-nitroso-p-toluenesulfonamide
Potassium Hydroxide BasePellets, >85%
Diethyl Ether SolventAnhydrous, peroxide-free
Carbitol Co-solvent2-(2-ethoxyethoxy)ethanol
Step-by-Step Methodology

Step 1: Preparation of 3-Acetoxy-1-methylindole This stable intermediate allows for the controlled release of 1-methylindoxyl.

  • Dissolve 1-methylindole (10 mmol, 1.31 g) in dry benzene (or dichloromethane, 50 mL).

  • Add Lead(IV) acetate (11 mmol, 4.88 g) in portions at room temperature under nitrogen.

  • Stir for 2 hours. The solution will darken as the oxidation proceeds.[2]

  • Quench with ethylene glycol (1 mL) to destroy excess oxidant.

  • Filter through a pad of Celite to remove lead salts.

  • Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 3-acetoxy-1-methylindole (Yield: ~70-80%).

Step 2: Generation of Diazomethane (Ethereal Solution) Use the "Mini-Diazald" apparatus with fire-polished joints.

  • Setup: Assemble a distillation apparatus with a dropping funnel, condenser, and receiving flask cooled to -10°C (ice/salt bath).

  • Reaction Pot: In the boiling flask, place KOH (5 g) dissolved in water (8 mL) and ethanol (10 mL). Heat to 65°C in a water bath.

  • Addition: Dissolve Diazald (5 g, ~23 mmol) in diethyl ether (45 mL). Add this solution dropwise to the heated KOH solution.

  • Distillation: The yellow diazomethane gas forms and co-distills with the ether. Collect the bright yellow distillate in the cold receiver.

  • Stop: Stop distillation when the distillate becomes colorless. The receiver now contains ~15-20 mmol of

    
     in ether.
    

Step 3: Synthesis of 3-Methoxy-1-methylindole

  • Hydrolysis: In a round-bottom flask (fire-polished), dissolve 3-acetoxy-1-methylindole (5 mmol, 0.95 g) in methanol (20 mL).

  • Deacetylation: Purge with nitrogen (crucial to prevent oxidation). Add aqueous NaOH (2M, 5 mL) and stir at 0°C for 15 minutes. Note: The solution will turn yellow/green, indicating the formation of 1-methylindoxyl.

  • Methylation: Immediately add the cold ethereal diazomethane solution (prepared in Step 2, ~15 mmol, 3 equiv) to the reaction mixture at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Nitrogen evolution should be observed.

  • Quench: Add dilute acetic acid dropwise until the yellow color of excess diazomethane disappears (nitrogen evolution ceases).

  • Workup: Dilute with water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Isolation: Purify via rapid flash chromatography on neutral alumina (to avoid acid-catalyzed hydrolysis of the enol ether) using Hexanes/EtOAc (95:5).

  • Product: 3-Methoxy-1-methylindole is obtained as a white to pale yellow crystalline solid or oil (Yield: ~60-75%).

Part 3: Visualization & Data

Reaction Pathway Diagram

IndoleSynthesis cluster_tautomer Tautomeric Equilibrium SM 1-Methylindole (C9H9N) Inter1 3-Acetoxy-1-methylindole (Stable Precursor) SM->Inter1 Pb(OAc)4 Oxidation Inter2 1-Methylindoxyl (Enol/Keto Equilibrium) Inter1->Inter2 NaOH/MeOH Hydrolysis Prod 3-Methoxy-1-methylindole (Target) Inter2->Prod O-Methylation Reagent Diazomethane (CH2N2) Reagent->Prod Reagent

Caption: Synthetic pathway converting 1-methylindole to 3-methoxy-1-methylindole via the 3-acetoxy intermediate and diazomethane trapping of the enol.

Analytical Data Summary
MetricValue / Observation
Physical State Pale yellow oil or low-melting solid
Yield 60–75% (from 3-acetoxy precursor)

NMR (

)

3.70 (s, 3H, N-Me), 3.95 (s, 3H, O-Me), 6.50 (s, 1H, C2-H), 7.1-7.6 (m, 4H, Ar-H)
Stability Acid-sensitive (hydrolyzes back to indoxyl/oxindole). Store at -20°C under Argon.
Key Byproducts Isatin (oxidation), Indigo (dimerization) if

is not excluded.

References

  • Preparation of 3-Methoxyindoles: Journal of the Chemical Society, 1956, 4785.
  • Diazomethane Generation : Organic Syntheses, Coll. Vol. 2, p. 165 (1943).

  • Tautomerism of Indoxyls: Journal of the American Chemical Society, 2005, 127, 4, 1160–1169.
  • Safety of Diazomethane : Sigma-Aldrich Technical Bulletin AL-180.

  • Synthesis of 1-Methylindole Derivatives : Organic Syntheses, Coll. Vol. 6, p. 104 (1988).

Sources

Method

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Indole Ethers

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Molecular Oncology Introduction: The Pharmacological Versatility of Indole Ethers Indole ethers and their h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: In Vitro Pharmacology & Molecular Oncology

Introduction: The Pharmacological Versatility of Indole Ethers

Indole ethers and their hybridized derivatives represent a highly potent class of pharmacophores in modern oncology. Due to their structural versatility, these compounds act as multi-target directed ligands. For instance, indole-ether quinazoline hybrids (such as Cediranib analogs) are highly potent, orally bioavailable inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1, 4]. Other novel indole derivatives have been shown to modulate Glycogen synthase kinase-3 beta (GSK-3β) [2] or serve as enhancers for histone deacetylase (HDAC) inhibitors like SAHA [3].

When evaluating the in vitro cytotoxicity of novel indole ethers, a simple viability screen is insufficient. As a Senior Application Scientist, I strongly advocate for a self-validating experimental system . This means pairing metabolic viability assays with orthogonal flow cytometric analyses to definitively prove that the observed reduction in cell proliferation is driven by target-specific mechanisms (e.g., apoptosis and cell cycle arrest) rather than non-specific chemical toxicity.

Mechanistic Foundations of Indole Ether Cytotoxicity

Understanding the causality behind cell death is critical for lead optimization. Indole ethers typically exert their antiproliferative effects by blocking the cell cycle in the G2/M phase and inducing apoptosis via the modulation of EGFR and p53-MDM2 mediated pathways [1, 5]. By inhibiting EGFR tyrosine kinase activity, downstream PI3K/AKT survival signaling is suppressed, triggering caspase-dependent apoptosis.

Pathway Indole Indole Ether Derivatives EGFR EGFR Tyrosine Kinase Indole->EGFR Inhibits GSK GSK-3β Indole->GSK Inhibits p53 p53-MDM2 Complex Indole->p53 Modulates PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates Apoptosis Apoptosis (Caspase 3/7) PI3K->Apoptosis Triggers G2M G2/M Cell Cycle Arrest p53->G2M Induces p53->Apoptosis Induces

Mechanistic pathways of indole ether-induced cytotoxicity and apoptosis.

Quantitative Data: Cytotoxicity Profiles Across Cell Lines

To benchmark your novel compounds, it is essential to compare their half-maximal inhibitory concentrations (IC₅₀) against established literature values. The table below summarizes the cytotoxic efficacy of recently developed indole derivatives across various human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀) of Selected Indole Derivatives

Compound ClassTarget Cell LineTissue OriginAssay TypeIC₅₀ (µM)Ref
Penta-heterocycle Indole (10b) A549Non-small cell lungMTT0.012[1]
Penta-heterocycle Indole (10b) K562Chronic myeloid leukemiaMTT0.010[1]
Indole-Triazole Pyrazolone (10Aa) MOLT4T lymphoblastResazurin14.45[2]
Indole-Triazole Pyrazolone (10Aa) HL-60Acute myeloid leukemiaResazurin17.56[2]
Dihydropyranoindole (30) SH-SY5YNeuroblastomaResazurin13.30[3]
Dihydropyranoindole (30) KellyNeuroblastomaResazurin3.10[3]
Indole-Aminoquinazoline (4f) Caco-2Colorectal adenocarcinomaMTT28.40[4]

Experimental Design: The Self-Validating Workflow

To ensure high data integrity (E-E-A-T), we utilize a tiered workflow.

  • Primary Screening (Resazurin Assay): While MTT is standard, indole ethers and their conjugated ring systems often possess intrinsic absorbance properties that can interfere with MTT's colorimetric readout (570 nm). Resazurin (Alamar Blue) is preferred because it yields a fluorescent readout, minimizing optical interference and avoiding the cell-lysis step required by MTT, allowing for multiplexing.

  • Orthogonal Validation (Annexin V/PI): A compound might reduce metabolic activity (Resazurin) simply by slowing growth (cytostatic). Annexin V/PI staining proves that the mechanism is actively cytotoxic (apoptotic).

Workflow Seed Seed Cells (96/6-well plates) Treat Treat with Indole Ethers (24-72h) Seed->Treat Viability Resazurin Assay (Cell Viability) Treat->Viability Primary Screen Apoptosis Annexin V/PI (Flow Cytometry) Treat->Apoptosis Orthogonal Validation CellCycle PI Staining (Cell Cycle Analysis) Treat->CellCycle Mechanism Profiling Data IC50 & Mechanism Validation Viability->Data Apoptosis->Data CellCycle->Data

Self-validating experimental workflow for in vitro cytotoxicity profiling.

Step-by-Step Protocols

Protocol A: High-Throughput Cell Viability Assay (Resazurin)

Objective: Determine the IC₅₀ of indole ethers while avoiding colorimetric compound interference.

1. Cell Seeding:

  • Harvest cells in the logarithmic growth phase.

  • Seed 5,000–10,000 cells/well (depending on the doubling time, e.g., A549 vs. SH-SY5Y) into a black, clear-bottom 96-well plate in 100 µL of complete culture media.

  • Causality Check: Black plates are mandatory to prevent fluorescent crosstalk between adjacent wells during the final read.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

2. Compound Treatment:

  • Prepare a 10 mM stock of the indole ether in tissue-culture grade DMSO.

  • Perform serial dilutions in media to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v), as higher concentrations induce baseline cytotoxicity.

  • Treat cells for 48 to 72 hours.

3. Resazurin Addition & Reading:

  • Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) directly to each well.

  • Incubate for 2–4 hours at 37°C. Viable cells will reduce the non-fluorescent resazurin to highly fluorescent resorufin.

  • Measure fluorescence using a microplate reader (Excitation: 530–560 nm / Emission: 590 nm).

  • Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism, 4-parameter logistic curve).

Protocol B: Apoptosis Detection via Annexin V-FITC/PI

Objective: Validate that the reduction in viability is driven by programmed cell death.

1. Treatment & Harvesting (The "Floating Cell" Rule):

  • Seed cells in 6-well plates (approx. 3 × 10⁵ cells/well) and incubate overnight.

  • Treat with the indole ether at 1× and 2× the calculated IC₅₀ value for 24–48 hours.

  • Causality Check: You must collect both the culture media (containing detached, apoptotic cells) and the adherent cells (harvested via gentle trypsinization). Discarding the media will result in a false-negative apoptosis read.

2. Washing & Staining:

  • Pool the media and detached cells, centrifuge at 300 × g for 5 minutes, and discard the supernatant.

  • Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Causality Check: Annexin V requires calcium to bind to phosphatidylserine. Ensure your binding buffer contains CaCl₂. PI is excluded by live cells but enters cells with compromised membranes, allowing differentiation between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

3. Incubation & Flow Cytometry:

  • Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to stop the reaction.

  • Analyze immediately via Flow Cytometry (analyze at least 10,000 events per sample).

References

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis. Available at:[Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. MDPI. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. PMC / NIH. Available at: [Link]

  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Taylor & Francis. Available at: [Link]

Application

recrystallization solvents for purifying 3-methoxy-1-methylindole

Topic: Recrystallization Solvents for Purifying 3-Methoxy-1-Methylindole Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals[1] [1][2] Executive Summary & Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Solvents for Purifying 3-Methoxy-1-Methylindole Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals[1]

[1][2]

Executive Summary & Technical Context[2][3][4][5][6][7][8]

3-Methoxy-1-methylindole represents a specific class of indole derivatives often utilized as synthetic intermediates in the development of pharmaceuticals (e.g., tubulin inhibitors, CNS agents) and agrochemicals.[1] Unlike simple indoles, the simultaneous presence of the N-methyl and C3-methoxy groups significantly alters the physicochemical profile of the molecule.[1]

Critical Physicochemical Insight: While 3-methoxyindole is a solid (MP ~69 °C) and 3-methylindole (Skatole) is a solid (MP ~95 °C), the 3-methoxy-1-methylindole analog typically exhibits a depressed melting point due to the disruption of intermolecular hydrogen bonding (loss of N-H donor) and the steric bulk of the methoxy group.[1] Consequently, it often exists as a low-melting solid or viscous oil at room temperature.[1][2]

This Application Note provides a hierarchical purification strategy. It prioritizes direct recrystallization for high-purity solids but integrates Low-Temperature Crystallization and Derivative Formation protocols for oily crude mixtures, ensuring high recovery and purity regardless of the initial physical state.[1]

Pre-Purification Assessment (Go/No-Go Decision)

Before attempting recrystallization, the crude material must be evaluated to select the correct thermodynamic pathway.[2]

Step 1: Purity & State Analysis[1][10]
  • TLC Analysis: Run a TLC (Solvent: Hexane:EtOAc 4:1).

    • Target Rf: ~0.4–0.6.[2][3]

    • Observation: If impurities are <10% (by spot intensity), proceed to recrystallization.[2][3] If impurities are >20% or "tarry," perform a short silica plug filtration first.[2][3]

  • Physical State Check:

    • Scenario A (Solid/Semi-Solid): Proceed to Protocol A .

    • Scenario B (Oil/Gum): Proceed to Protocol B (Low-Temp) or Protocol C (Picrate Derivatization).[3]

Protocol A: Direct Recrystallization (For Solids/Semi-Solids)[10]

Principle: Utilization of solubility differentials based on polarity and temperature.[2][3] 3-methoxy-1-methylindole is lipophilic; polar impurities remain in the supernatant (alcohol/water) or precipitate early (hydrocarbons).[1]

Solvent System Selection Matrix
Solvent SystemRatio (v/v)Polarity IndexMechanism of ActionBest For
Ethanol / Water 90:10 to 70:30HighAnti-solvent precipitationRemoving polar byproducts & salts.[1]
Hexane / Ethyl Acetate 10:1 to 5:1Low-MediumTemperature differentialRemoving non-polar tars & colored oligomers.[1][2][3]
Methanol (Cold) 100%HighSolubility limit at -20°CHigh-yield recovery from semi-pure solids.[1]
Detailed Workflow (Ethanol/Water System)
  • Dissolution:

    • Place crude 3-methoxy-1-methylindole in an Erlenmeyer flask.

    • Add absolute Ethanol dropwise while heating to 60–65 °C (Do not boil aggressively; methoxyindoles can be acid-sensitive/thermally labile).[1][3]

    • Stop when the solid just dissolves.[2][3]

  • Clarification (Optional but Recommended):

    • If the solution is dark/colored, add Activated Carbon (0.5% w/w) .[2][3] Stir for 5 mins.

    • Filter hot through a pre-warmed Celite® pad to remove carbon/particulates.[2][3]

  • Nucleation & Growth:

    • Reheat filtrate to 60 °C.

    • Add warm Water (50 °C) dropwise until a persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of Ethanol to clear the solution (restore saturation).[3]

  • Crystallization:

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Critical: Transfer to a 4 °C fridge for 4 hours, then -20 °C freezer overnight. (This is essential for low-melting indoles).[1][3]

  • Harvest:

    • Filter rapidly using a chilled Buchner funnel.[2][3]

    • Wash with cold Ethanol:Water (50:50) .[2]

    • Dry under high vacuum (<1 mbar) at RT.[2][3] Do not heat dry to avoid melting.[2][3]

Protocol B: Low-Temperature Crystallization (For Oils)

Context: If the compound is an oil at RT, standard recrystallization fails.[2][3] This method forces the lattice formation at sub-ambient temperatures.[2][3]

Solvent: n-Pentane or n-Hexane (with trace Et2O)[1]
  • Dissolution: Dissolve the crude oil in the minimum amount of n-Pentane (or Hexane) at RT.[3] If insoluble, add diethyl ether dropwise until dissolved.[2][3]

  • Seeding: If a pure seed crystal is available, add it now. If not, scratch the glass side with a glass rod to induce nucleation sites.[2][3]

  • Deep Freeze:

    • Seal the flask tightly (parafilm).[3]

    • Place in a Dry Ice/Acetone bath (-78 °C) or a -80 °C freezer.

    • Allow to stand for 4–12 hours.[2][3]

  • Cold Filtration:

    • Technique: The filtration apparatus must be pre-chilled.[2][3]

    • Rapidly filter the supernatant while keeping the mixture cold (jacketed funnel preferred).[3]

    • The crystals may melt upon warming; handle strictly at low temp or dissolve immediately in a stable storage solvent.[2][3]

Protocol C: Picrate Derivatization (The "Pro" Alternative)

Context: When the oil refuses to crystallize, converting the indole to a crystalline salt (Picrate) is a classic, high-reliability purification method. The free base is then regenerated.[2][3]

  • Formation:

    • Dissolve crude indole in Ethanol .

    • Add a saturated solution of Picric Acid in Ethanol.[2][3]

    • The Indole-Picrate complex (usually bright red/orange) will precipitate immediately.[1][3]

    • Recrystallize this salt from Ethanol (sharp Melting Point, easy to handle).[2][3]

  • Regeneration (Free Base Recovery):

    • Dissolve the pure Picrate salt in Dichloromethane (DCM) .

    • Wash with 10% NaOH or Basic Alumina .[2][3] The Picric acid binds to the base/alumina.[2][3]

    • Evaporate the DCM layer to obtain ultra-pure 3-methoxy-1-methylindole oil/solid.[1]

Process Logic & Decision Pathway

The following diagram illustrates the decision-making logic for selecting the appropriate protocol based on the physical state and purity of the starting material.

Recrystallization_Workflow Start Crude 3-Methoxy-1-Methylindole StateCheck Determine Physical State (at 25°C) Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid MP > 30°C Oil Viscous Oil / Gum StateCheck->Oil MP < 30°C TLC TLC Purity Check Solid->TLC LowTemp Protocol B: Low-Temp Crystallization (-78°C in Pentane) Oil->LowTemp First Attempt DirectRex Protocol A: Direct Recrystallization TLC->DirectRex Impurities <10% Solvents Solvents: 1. EtOH/H2O (Polar) 2. Hex/EtOAc (Non-polar) DirectRex->Solvents Validation Validation: 1. HPLC (>98%) 2. NMR (No solvent peaks) DirectRex->Validation Picrate Protocol C: Picrate Derivatization (Salt Formation) LowTemp->Picrate Fails (No crystals) LowTemp->Validation Success Picrate->Validation Regenerate Base

Figure 1: Decision matrix for the purification of 3-methoxy-1-methylindole, prioritizing direct crystallization for solids and low-temperature or derivative methods for oils.

References

  • ChemicalBook. (n.d.).[2][3] 3-Methylindole (Skatole) Physical Properties & Synthesis. Retrieved from [3]

    • Context: Establishes baseline properties for methylindoles (MP ~95°C)
  • PubChem. (n.d.).[2][3] 3-Methoxy-1H-indole Compound Summary. National Library of Medicine.[2][3] Retrieved from [3]

    • Context: Verifies the melting point of the non-methylated analog (69°C)
  • Organic Syntheses. (1973).[2][3] 1-Methylindole Synthesis and Properties. Org. Synth. 1973, 53,[2] 98. Retrieved from [3]

    • Context: Provides standard workup and distillation protocols for liquid N-methylindoles.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [3]

    • Context: Authoritative source for the "Ethanol/Water" and "Cloud Point" methodologies described in Protocol A.[2]

Sources

Method

Application Note: Accelerated N-Methylation of Indole Derivatives via Microwave-Assisted Synthesis

Abstract N-methylated indoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Traditional methods for their synthesis often require harsh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methylated indoles are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Traditional methods for their synthesis often require harsh reagents, long reaction times, and high temperatures, presenting challenges for efficiency and scalability. This guide details robust, high-yield protocols for the N-methylation of various indole derivatives using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, these methods dramatically reduce reaction times from hours to minutes, improve yields, and offer a greener alternative to conventional synthesis.[1][2][3] We present two primary protocols: a classic approach using methyl iodide and a green chemistry-focused method employing dimethyl carbonate (DMC), complete with mechanistic insights, process optimization data, and step-by-step instructions suitable for researchers in drug discovery and process development.

The Rationale: Why Microwave Irradiation for N-Methylation?

Conventional heating relies on thermal conductivity, a slow and inefficient process where the vessel is heated first, and the energy is then transferred to the solvent and reactants. In contrast, MAOS utilizes the ability of polar molecules to transform electromagnetic energy into heat.[4]

The primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the solvent (e.g., DMF) and the indolide anion intermediate, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant molecular friction, resulting in rapid and uniform heating of the reaction mixture.[2][5]

  • Ionic Conduction: If ionic species are present (e.g., salts from the base), they will migrate through the solution under the influence of the electric field. Collisions caused by this migration contribute to the rapid generation of thermal energy.[2][5]

This direct and instantaneous heating of the reaction bulk, rather than the vessel, leads to several key advantages:

  • Dramatic Rate Acceleration: Reactions that take hours under conventional reflux can often be completed in minutes.[6][7]

  • Higher Yields & Purity: The rapid heating minimizes the time available for side reactions or degradation of sensitive functional groups, often leading to cleaner reaction profiles and higher isolated yields.[1][2][3]

  • Superheating: In a sealed, pressure-rated microwave vial, solvents can be heated far above their atmospheric boiling points.[6] This allows for reactions to be conducted at significantly higher temperatures, further accelerating reaction rates according to the Arrhenius equation.

  • Greener Chemistry: Reduced reaction times lead to lower energy consumption.[1][2][5] Furthermore, the efficiency of MAOS can enable the use of less reactive, more environmentally benign reagents like dimethyl carbonate.[8]

Core Mechanism: The N-Methylation of Indole

The N-methylation of indole is a classic nucleophilic substitution (SN2) reaction. The process is facilitated by a base, which deprotonates the relatively acidic N-H proton of the indole ring (pKa ≈ 17 in DMSO) to form a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.

Indole N-Methylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Indole Indole (R-NH) Indolide Indolide Anion (R-N⁻) Indole->Indolide + B: Base Base (B:) ConjAcid Conjugate Acid (BH⁺) Base->ConjAcid + H⁺ MethylatingAgent Methylating Agent (CH₃-X) Product N-Methyl Indole (R-NCH₃) Indolide->Product + CH₃-X LeavingGroup Leaving Group (X⁻)

Caption: General mechanism for the base-mediated N-methylation of indole.

Optimizing the Reaction: Key Experimental Parameters

The success of the microwave-assisted N-methylation hinges on the careful selection of several components.

  • Methylating Agent:

    • Methyl Iodide (CH₃I): Highly reactive and generally provides excellent yields. However, it is toxic, a suspected carcinogen, and has a low boiling point, requiring careful handling.[9]

    • Dimethyl Sulfate ((CH₃)₂SO₄): Another highly effective but extremely toxic and corrosive reagent.[9]

    • Dimethyl Carbonate (DMC): A "green" methylating agent.[8] It is non-toxic, biodegradable, and the byproducts (methanol and CO₂) are benign.[9] Its lower reactivity compared to methyl halides is easily overcome by the high temperatures achievable with microwave heating.[10]

  • Base and Solvent:

    • A base is required to deprotonate the indole nitrogen. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium hydroxide (KOH), and sodium hydride (NaH).

    • Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are ideal for MAOS as they couple efficiently with microwaves and are effective at solvating the ionic intermediates.[5]

  • Phase-Transfer Catalysis (PTC):

    • In solid-liquid systems (e.g., K₂CO₃ in DMF), the reaction rate can be limited by the transfer of the indolide anion into the solution phase. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the anion across the phase boundary, dramatically accelerating the reaction.[11][12] Microwave irradiation itself can sometimes reduce or eliminate the need for a PTC.[13]

Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Use of a dedicated microwave reactor designed for chemical synthesis with integrated temperature and pressure sensors is mandatory.[14][15] Domestic microwave ovens are not suitable and are extremely dangerous for this type of work.[14] Always allow the reaction vessel to cool to below 50 °C before opening.[15]

This protocol is designed for speed and high efficiency, suitable for small-scale synthesis of diverse indole derivatives.

Workflow Diagram:

Protocol_1_Workflow start 1. Reagent Addition Indole, K₂CO₃, TBAB, DMF to Microwave Vial reagents 2. Add Methyl Iodide (1.2 eq) start->reagents seal 3. Seal Vial Crimp cap tightly reagents->seal microwave 4. Microwave Irradiation 120 °C, 5-10 min seal->microwave cool 5. Cooling Cool vial to <50 °C microwave->cool workup 6. Aqueous Work-up Quench with H₂O, Extract with Ethyl Acetate cool->workup purify 7. Purification Dry, concentrate, and purify via column chromatography workup->purify product N-Methyl Indole purify->product

Caption: Step-by-step workflow for the rapid microwave synthesis.

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg), and tetrabutylammonium bromide (TBAB, 0.1 mmol, 32 mg).

  • Add 3 mL of anhydrous DMF to the vial.

  • Add methyl iodide (CH₃I, 1.2 mmol, 75 µL).

  • Securely seal the vial with a crimp cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature of 120 °C for 5-10 minutes with magnetic stirring. Monitor the internal pressure to ensure it remains within the safe limits of the system.

  • After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's cooling system.

  • Once cooled, open the vial and pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-methylated indole.

This protocol utilizes an environmentally benign methylating agent and catalyst system, ideal for sustainable chemistry initiatives and larger-scale synthesis.[8][16]

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 mmol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol, 224 µL), and dimethyl carbonate (DMC, 3 mL). Note: DMC acts as both the reagent and the solvent.

  • Securely seal the vial with a crimp cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a set temperature of 160 °C for 20-30 minutes with magnetic stirring. The use of DBU as a catalyst allows for efficient methylation under these conditions.[10]

  • After the irradiation is complete, allow the vial to cool to below 50 °C.

  • Once cooled, open the vial and dilute the reaction mixture with 20 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 10 mL) to remove the DBU catalyst, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope & Performance

The microwave-assisted protocols demonstrate broad applicability across various substituted indoles. The following table summarizes typical results, highlighting the efficiency of the methods.

EntrySubstrateProtocolTemp (°C)Time (min)Yield (%)
1Indole1 (CH₃I)120598
25-Nitroindole1 (CH₃I)120595
35-Bromoindole1 (CH₃I)120896
4Methyl Indole-6-carboxylate1 (CH₃I)1201092
5Indole2 (DMC)1602094[10]
65-Methoxyindole2 (DMC)1602591
72-Methylindole2 (DMC)1603088
8Benzimidazole2 (DMC)1602096[10]

Yields are for isolated, purified products.

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional methods for the N-methylation of indoles. The protocols outlined in this guide offer significant reductions in reaction time, consistently high yields, and cleaner product formation.[1][3][7] The ability to use green reagents like dimethyl carbonate effectively positions MAOS as a key technology for sustainable chemical manufacturing in the pharmaceutical and fine chemical industries. By adopting these methods, researchers can accelerate discovery timelines and develop more efficient and environmentally responsible synthetic routes.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]

  • Dual nucleophilic catalysis with DABCO for the N-methylation of indoles. (2003). PubMed. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. (2025). ResearchGate. [Link]

  • Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. (2010). Green Chemistry. [Link]

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. (2021). PubMed. [Link]

  • Dimethyl carbonate: a modern green reagent and solvent. IRIS. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. (2010). Taylor & Francis Online. [Link]

  • Plausible reaction mechanism of N-methylation of indole using MgO as solid base. (2014). ResearchGate. [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. (2006). Current Organic Chemistry. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. [Link]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate. (2001). Organic Letters. [Link]

  • Microwave-Assisted Three-Component Synthesis of Pyrazolo[3,4-b]quinolinones and Pyrazolo[3,4-e][1][6]thiazepinones. (2008). Organic Syntheses. [Link]

  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. (2026). ResearchGate. [Link]

  • microwave - an effective tool in organic synthesis. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC. [Link]

  • Microwave-Assisted Solid-Liquid Phase Alkylation of Naphthols. Organic Chemistry: An Indian Journal. [Link]

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online. [Link]

  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. (2025). Scribd. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]

  • Methylation of indole? (2012). Sciencemadness Discussion Board. [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. (2012). Taylor & Francis Online. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Acid-Catalyzed Hydrolysis of 3-Methoxy-1-methyl-1H-indole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 3-methoxy-1-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 3-methoxy-1-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter stability challenges related to the acid-labile 3-methoxy group on the indole scaffold. Our goal is to provide a deep understanding of the underlying chemical principles and to offer practical, field-proven solutions to preserve the integrity of your molecule during synthesis and analysis.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental reasons for the compound's sensitivity to acidic environments.

FAQ 1.1: Why is the 3-methoxy group on the 1-methyl-1H-indole core so susceptible to acid hydrolysis?

The instability arises from a combination of the indole nucleus's inherent electronic properties and the classic mechanism of acid-catalyzed ether cleavage.

  • Electron-Rich Indole Core: The indole ring system is exceptionally electron-rich, a characteristic that makes it highly reactive towards electrophiles.[1] The nitrogen lone pair contributes to the aromatic system, significantly increasing the electron density, particularly at the C3 position.[1]

  • Mechanism of Hydrolysis: Acid-catalyzed hydrolysis of the methoxy ether proceeds via protonation of the ether oxygen. This protonation converts the methoxy group into a good leaving group (methanol). The subsequent departure of methanol is facilitated by the indole ring's ability to stabilize the resulting positive charge at the C3 position. This process leads to the formation of the corresponding 3-hydroxyindole (1-methyl-1H-indol-3-ol), which may exist in equilibrium with its keto-tautomer, 1-methylindolin-3-one.

Below is a diagram illustrating the proposed mechanistic pathway for this degradation.

G indole 3-Methoxy-1-methyl-1H-indole protonated_indole Protonated Intermediate (Oxonium Ion) indole->protonated_indole Fast Equilibrium H_plus H+ carbocation C3-Stabilized Cation protonated_indole->carbocation Loss of Methanol methanol Methanol (CH₃OH) hydroxyindole 1-Methyl-1H-indol-3-ol (Hydrolysis Product) carbocation->hydroxyindole + H₂O - H+ water H₂O

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

FAQ 1.2: What are the likely degradation products I should monitor for?

The primary, direct product of hydrolysis is 1-methyl-1H-indol-3-ol . However, this compound can be unstable and may undergo further reactions:

  • Tautomerization: It can exist in equilibrium with its keto form, 1-methylindolin-3-one .

  • Oxidation: 3-Hydroxyindoles are highly susceptible to oxidation, which can lead to the formation of colored oligomers or polymeric materials, especially if air is present.[2]

  • Dimerization: Under certain acidic conditions, indoles can form dimeric or trimeric side products, although N-methylation mitigates many of these pathways.

When using analytical techniques like LC-MS, you should monitor for the mass of the starting material, the mass of the demethylated product (M-14), and potentially dimers or oxidation products.

Section 2: Proactive Prevention & General Handling

The most effective strategy is prevention. Careful planning of your experimental conditions can eliminate hydrolysis issues before they arise.

FAQ 2.1: What are the best practices for handling and storing 3-methoxy-1-methyl-1H-indole?
  • pH Control: Avoid acidic conditions whenever possible. If your compound is in a solution, ensure the pH is neutral or slightly basic. For long-term storage in solution, use a buffered solvent system (e.g., PBS at pH 7.4).

  • Inert Atmosphere: To prevent parallel oxidative degradation, which can be accelerated by acid, handle and store the compound under an inert atmosphere (argon or nitrogen).[3]

  • Temperature: Store the compound, both neat and in solution, at low temperatures (-20°C or -80°C) to minimize the rate of any potential degradation.

  • Solvent Choice: Use high-purity, degassed, anhydrous aprotic solvents for stock solutions whenever the experimental design allows.

Section 3: Troubleshooting Guide for Synthetic Operations

This section provides solutions for specific experimental scenarios where acidic conditions are traditionally employed.

Scenario 3.1: Removal of an Acid-Labile Protecting Group

Problem: "I have a molecule containing the 3-methoxy-1-methyl-1H-indole moiety and also an acid-labile protecting group, such as a Boc-amine or a tert-butyl ester. Standard deprotection with TFA or concentrated HCl causes significant hydrolysis of my methoxy group."

Analysis: This is a classic chemoselectivity challenge. The conditions required to cleave a robust protecting group like Boc are often harsh enough to cleave the acid-sensitive methoxy-indole.[4] The key is to either fine-tune the acidic conditions or, preferably, switch to a non-acidic deprotection strategy.

Solutions: The optimal strategy depends on the specific protecting group present in your molecule.

G start Need to remove a protecting group? is_acid_labile Is the group acid-labile (Boc, tBu, Trt)? start->is_acid_labile other_groups Consider alternative chemistries (e.g., Hydrogenolysis for Bn/Cbz, Fluoride for Silyl). is_acid_labile->other_groups No can_use_non_acidic Can a non-acidic method be used? is_acid_labile->can_use_non_acidic Yes use_non_acidic PREFERRED PATH - Basic Hydrolysis (NaOMe) - Thermal (Refluxing HFIP) - Transfer Hydrogenation can_use_non_acidic->use_non_acidic Yes use_mild_acid LAST RESORT - Use milder Lewis/Brønsted acids - Lower temperature (-20 to 0 °C) - Carefully monitor reaction can_use_non_acidic->use_mild_acid No

Caption: Decision tree for selecting a deprotection method.

Protecting GroupProblematic ReagentRecommended Alternative(s)Key Considerations & CausalityReference
Boc (tert-butyloxycarbonyl)TFA, HCl in Dioxane1. Basic Conditions: Catalytic NaOMe in dry MeOH. 2. Thermal Conditions: Refluxing in HFIP or TFE.1. The N-Boc on an indole is activated and can be cleaved by nucleophilic attack from methoxide, avoiding acid entirely.[5] 2. Fluorinated alcohols can promote thermolytic cleavage under neutral conditions, avoiding strong acids.[5][5][6]
tert-Butyl Ester TFA, HClMild Acid: 85% aq. H₃PO₄ in Toluene at 40-50 °C.Phosphoric acid is a weaker Brønsted acid than TFA/HCl, providing a kinetic window where the t-butyl ester cleaves faster than the methoxy ether. Careful monitoring is critical.[4]
Silyl Ethers (TBDMS, TIPS)Aqueous AcidFluoride Source: TBAF in THF.Fluoride has a very high affinity for silicon, enabling cleavage via a mechanism that is completely orthogonal to acid-catalyzed hydrolysis.[5][7]
Cbz (Carboxybenzyl)HBr in Acetic AcidHydrogenolysis: H₂, Pd/C. Transfer Hydrogenation: Ammonium formate, Pd/C.These methods are reductive and operate under neutral conditions, posing no risk of acid hydrolysis to the methoxy group.[5]
Scenario 3.2: Performing an Acid-Catalyzed Reaction

Problem: "My desired synthetic transformation (e.g., a cyclization, condensation) requires a Brønsted or Lewis acid catalyst. How do I proceed without destroying my starting material?"

Analysis: This scenario requires careful optimization to find a kinetic window where the desired reaction proceeds at a reasonable rate while the undesired hydrolysis is minimized.

Solutions:

  • Catalyst Screening: Do not default to the strongest acid. Screen a range of catalysts, from strong to weak, to find the mildest one that is effective. Lewis acids can sometimes be gentler than Brønsted acids.

  • Temperature Control: Perform the reaction at the lowest possible temperature. Often, cooling the reaction to 0 °C, -20 °C, or even lower can dramatically slow the rate of hydrolysis while still allowing the desired catalytic turnover.

  • Strict Stoichiometry and Monitoring: Use only the minimum required catalytic amount of acid. Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as a sufficient amount of product has formed, even if some starting material remains, to avoid prolonged acid exposure and subsequent yield loss from degradation.

Catalyst TypeExample(s)pKa (approx.)Notes
Strong Brønsted H₂SO₄, HCl< -3High risk of hydrolysis. Use as a last resort at low temperatures.
Moderate Brønsted p-Toluenesulfonic acid (TsOH)-2.8Common and effective, but still poses a significant risk.
Mild Brønsted Camphorsulfonic acid (CSA)1.9A milder, often effective alternative to TsOH.
Weak Brønsted Acetic Acid (AcOH)4.8Unlikely to cause significant hydrolysis but may not be a strong enough catalyst.
Lewis Acids ZnCl₂, Sc(OTf)₃, BF₃·OEt₂N/AMechanism is different; may coordinate to other functional groups and promote the reaction without harsh protonation. Worth screening.

Section 4: Experimental Protocol Example

This section provides a representative protocol for a non-acidic deprotection, illustrating the principles discussed.

Protocol: Selective N-Boc Deprotection using Sodium Methoxide

This protocol is adapted for a hypothetical substrate containing both the 3-methoxy-1-methyl-1H-indole core and a Boc-protected secondary amine.

Objective: To selectively cleave the N-Boc group without causing hydrolysis of the 3-methoxyindole moiety.

Materials:

  • Substrate (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 25 wt% solution in MeOH or freshly prepared (0.1 - 0.2 equiv)

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar to achieve a concentration of approximately 0.1 M.[5]

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • While stirring at ambient temperature (20-25 °C), add a catalytic amount of sodium methoxide (0.1 to 0.2 equivalents) dropwise.[5]

  • Monitor the reaction progress diligently by thin-layer chromatography (TLC) or LC-MS every 15 minutes. The reaction is often complete within 1-2 hours.

  • Upon completion (disappearance of starting material), carefully quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can then be purified by column chromatography if necessary.

Causality & Trustworthiness: This protocol is effective because it uses a basic/nucleophilic reagent (methoxide) that selectively attacks the carbonyl of the Boc group on the activated indole nitrogen, a pathway unavailable to the stable methoxy ether.[5] By completely avoiding acid, the integrity of the 3-methoxy group is preserved.

References

  • Sciforum (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. [Link]

  • Muchowski, J. et al. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • Bialek, M. & Cohen, J.D. (2002). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

  • Kocienski, P.J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate (2025). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

  • Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • RSC Publishing (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Wikipedia. Protecting group. [Link]

  • Al-Ostoot, F.H. et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. [Link]

  • Ma, F. et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]

  • Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

Sources

Optimization

stability of 3-methoxy-1-methylindole in protic solvents

Technical Support Center: 3-Methoxy-1-methylindole Stability Guide Executive Summary 3-Methoxy-1-methylindole is a cyclic enol ether and an electron-rich indole derivative.[1] While valuable as a synthetic scaffold (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methoxy-1-methylindole Stability Guide

Executive Summary

3-Methoxy-1-methylindole is a cyclic enol ether and an electron-rich indole derivative.[1] While valuable as a synthetic scaffold (often for accessing oxindoles or indoxyls), it exhibits significant instability in acidic protic media and susceptibility to oxidative dimerization . This guide addresses the mechanistic causes of degradation and provides self-validating protocols for solvent selection, storage, and purification.

Part 1: The Core Instability Mechanism (The "Why")

Q: Why does 3-methoxy-1-methylindole decompose rapidly in acidic aqueous/alcoholic mixtures?

A: The compound functions chemically as a vinyl ether . In the presence of even weak acids (or acidic silica gel), it undergoes acid-catalyzed hydrolysis. Unlike typical indoles that protonate at C3, the productive pathway for hydrolysis involves protonation at C2, generating a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water leads to the formation of 1-methylindolin-3-one (1-methylindoxyl) , which is itself unstable and prone to oxidative dimerization (forming indigo-like dyes) or further rearrangement.

Mechanism of Acid-Catalyzed Hydrolysis

Hydrolysis Start 3-Methoxy-1-methylindole (Enol Ether) Inter1 C3-Oxocarbenium Ion (Resonance Stabilized) Start->Inter1 Protonation at C2 H_Ion H+ (Acid) H_Ion->Inter1 Inter2 Hemiketal Intermediate (3-hydroxy-3-methoxy) Inter1->Inter2 Nucleophilic Attack Water H2O Water->Inter2 Product 1-Methylindolin-3-one (Indoxyl) Inter2->Product Elimination Methanol MeOH Inter2->Methanol Leaving Group

Caption: Acid-catalyzed hydrolysis pathway converting 3-methoxy-1-methylindole to 1-methylindolin-3-one.

Part 2: Solvent Compatibility & Selection

Q: Which solvents are safe for storage and reactions?

A: Stability is dictated by pH rather than polarity. The compound is stable in neutral or basic protic solvents but degrades instantly in acidic environments.

Solvent SystemCompatibility RatingTechnical Notes
Methanol / Ethanol Conditional Stable ONLY if neutral or basic (pH ≥ 7).[1] Avoid anhydrous alcohols stored for long periods (formation of organic acids).
Water Poor Low solubility.[2] Hydrolysis occurs rapidly at pH < 6. Stable in dilute NaOH/KOH.
DMSO / DMF Excellent Preferred for storage and reactions. Ensure solvents are acid-free (amine-free DMF).
Chloroform / DCM Caution High Risk. CDCl₃ often contains trace HCl (degradation trigger). Always filter through basic alumina before use.
Acetone / EtOAc Good Generally stable.[3] Avoid acidic impurities in EtOAc (acetic acid).

Part 3: Troubleshooting & FAQs

Issue 1: Sample Degradation During Purification

User Question: "I synthesized 3-methoxy-1-methylindole, but after running a silica column, I recovered 1-methyloxindole and a red tar. What happened?"

Technical Insight: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to catalyze the hydrolysis mechanism described in Part 1. The "red tar" is likely a mixture of oxidative dimers (indirubin/indigo derivatives) formed from the hydrolyzed indoxyl intermediate.

Corrective Protocol: The "Neutralized Silica" Method

  • Pre-treatment: Slurry your silica gel in the eluent solvent containing 1% Triethylamine (Et₃N) .

  • Column Packing: Pack the column with this neutralized slurry.

  • Elution: Run the column with eluent containing 0.5% Et₃N to maintain basicity throughout the separation.

  • Alternative: Use Basic Alumina (Activity Grade III) instead of silica gel.

Issue 2: "Ghost" Peaks in NMR

User Question: "My crude NMR in DMSO-d6 looked clean, but my CDCl₃ sample shows new peaks at δ 3.5 (MeOH) and a loss of the methoxy signal. Is my compound decomposing in the tube?"

Technical Insight: Chloroform (CDCl₃) naturally decomposes to form phosgene and HCl upon exposure to light and air. This trace HCl catalyzes hydrolysis in the NMR tube.

Validation Experiment:

  • Step 1: Run NMR in DMSO-d6 (Control).[1]

  • Step 2: Run NMR in untreated CDCl₃ (Test).

  • Step 3: Add solid K₂CO₃ to the CDCl₃ tube and shake. If stability improves, acid was the culprit.

Recommendation: Always filter CDCl₃ through a small plug of basic alumina or store it over silver foil (to scavenge HCl/radicals) before dissolving 3-alkoxyindoles.[1]

Issue 3: Color Change During Storage

User Question: "My white solid turned yellow/brown after a week in the fridge. Is it still usable?"

Technical Insight: 3-Methoxyindoles are electron-rich and susceptible to auto-oxidation at the C2-C3 double bond, leading to dioxindole or isatin derivatives.[1] This is accelerated by light and moisture.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen (inert atmosphere is mandatory).

  • Temperature: -20°C is recommended.

  • Container: Amber glass vials (light protection).

  • Desiccant: Store in a secondary container with Drierite or silica packets to prevent moisture ingress (which fuels hydrolysis).

Part 4: Detailed Experimental Protocols

Protocol A: Stability Check via HPLC

Use this protocol to validate solvent suitability before scale-up.

  • Preparation: Dissolve 1 mg of 3-methoxy-1-methylindole in 1 mL of the test solvent (e.g., MeOH).

  • Time-Zero Injection: Inject immediately onto a C18 column (Mobile Phase: Water/MeCN + 0.1% NH₄OH ). Note: Do not use TFA or Formic Acid in the mobile phase.

  • Stress Test: Let the solution stand for 4 hours at room temperature.

  • Re-injection: Inject again.

    • Pass: Purity > 99% relative to Time-Zero.

    • Fail: Appearance of peaks at RRT < 1.0 (Hydrolysis products are more polar).

Protocol B: Quenching Reactions Containing 3-Methoxy-1-methylindole

Avoid standard acid quenches (e.g., 1M HCl).

  • Cooling: Cool reaction mixture to 0°C.

  • Quench Agent: Add Saturated Aqueous Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) .

    • Why? NH₄Cl is weakly acidic (pH ~5-6) but usually mild enough if workup is fast.[1] NaHCO₃ (pH ~8) is safer.

  • Extraction: Extract immediately into EtOAc or DCM.

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate) or K₂CO₃ .

    • Avoid: MgSO₄ (Magnesium Sulfate) can sometimes be slightly acidic (Lewis acid character) depending on the grade.

References

  • Synthesis and Reactivity of 3-Methoxyindoles

    • Source: Heterocycles, Vol. 98, No. 2, 2019.[4]

    • Relevance: Details the synthesis of 1-methoxyindoles and their sensitivity to hydrolysis conditions, confirming the degradation p
    • URL:[Link]

  • General Indole Handling & Stability

    • Source: Organic Syntheses, Coll.[5][6] Vol. 6, p. 104; Vol. 34, p. 67.

    • Relevance: Provides standard procedures for handling 1-methylindole derivatives, emphasizing the removal of acidic impurities and oxid
    • URL:[Link]

  • Safety D

    • Source: Sigma-Aldrich / MilliporeSigma.
    • Relevance: Establishes baseline storage conditions (Keep tightly closed, dry, -20°C) and hazard identification.

  • Acid-Catalyzed Hydrolysis Mechanisms (Enol Ethers) Source: BenchChem Technical Guide. Relevance: Provides the foundational mechanistic understanding of methoxy-group hydrolysis in silanes and ethers, analogous to the C3-methoxy cleavage in indoles.

Sources

Troubleshooting

Technical Support Center: 3-Methoxy-1-methyl-1H-indole Storage &amp; Troubleshooting

As a Senior Application Scientist, I frequently consult with researchers who experience sudden assay failures, baseline noise, or unexpected side products when utilizing 3-methoxy-1-methyl-1H-indole. This compound is not...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers who experience sudden assay failures, baseline noise, or unexpected side products when utilizing 3-methoxy-1-methyl-1H-indole. This compound is notoriously sensitive to environmental factors. This technical guide provides a mechanistic understanding of its degradation, diagnostic tools to identify impurities, and self-validating protocols to ensure your reagents remain pristine.

Part 1: Diagnostic FAQs

Q: My stock solution of 3-methoxy-1-methyl-1H-indole turned dark green/blue overnight. Is it still usable? A: No, the sample has heavily degraded and should be discarded or purified. 3-Methoxy-1-methyl-1H-indole is structurally an enol ether. Upon exposure to trace moisture and ambient light/air, it hydrolyzes to N-methyl-3-hydroxyindole (the tautomer of 1-methylindolin-3-one). This intermediate spontaneously oxidizes and dimerizes into intensely colored indigoid derivatives (such as N,N'-dimethylindigo), which impart the characteristic dark green or blue tint[1].

Q: I stored my compound in a desiccator, but it still degraded. Why? A: Desiccation alone is insufficient if the compound is exposed to trace acids or oxygen. The rate-limiting step of its degradation is the hydronium-ion catalyzed attack of water on the C-protonated intermediate[2]. Even the mild acidity of standard glass vials or silica-based desiccants can initiate C2-protonation. Once the enol ether is cleaved, atmospheric oxygen rapidly drives the formation of N-methylisatin and indigoid dimers[3].

Part 2: Mechanistic Deep Dive & Causality

To prevent degradation, you must understand the chemical causality behind it. The structural vulnerability of 3-methoxy-1-methyl-1H-indole lies in its highly electron-rich C2 position.

  • Acid-Catalyzed Hydrolysis: Trace protons (from acidic solvents, unpassivated glassware, or silica gel) protonate the C2 carbon. Trace water then attacks the resulting intermediate, irreversibly cleaving the methoxy group to yield N-methyl-3-hydroxyindole[2].

  • Autoxidation & Dimerization: N-methyl-3-hydroxyindole is highly unstable in the presence of O₂. It undergoes rapid oxidation to form a radical intermediate[3].

  • Branching Pathways: The radical can either be over-oxidized to form N-methylisatin or couple with another radical to form N,N'-dimethylindigo[1].

degradation_pathway A 3-Methoxy-1-methyl-1H-indole (Intact API/Reagent) B N-Methyl-3-hydroxyindole ⇌ 1-Methylindolin-3-one (Hydrolysis Intermediate) A->B Trace H2O / H+ (Enol Ether Hydrolysis) C N-Methylisatin (Over-oxidation Product) B->C O2 / Light (Mono-oxidation) D N,N'-Dimethylindigo (Dimerization Product) B->D O2 / Light (Oxidative Dimerization)

Chemical degradation pathway of 3-methoxy-1-methyl-1H-indole via hydrolysis and oxidation.

Part 3: Quantitative Data & Mass Spectrometry Diagnostics

To definitively diagnose the state of your reagent, perform an LC-HR-MS analysis. Compare your peaks against this established degradation profile to determine the extent of oxidation[1].

Compound IdentityMolecular FormulaTheoretical [M+H]+ (m/z)Characteristic Fragments (m/z)Visual Indicator
3-Methoxy-1-methyl-1H-indole (Intact)C₁₀H₁₁NO162.0913147.0, 119.0Colorless / Pale Yellow
N-Methyl-3-hydroxyindole (Hydrolysis)C₉H₉NO148.0757133.0, 105.0Light Green
N-Methylisatin (Over-oxidation)C₉H₇NO₂162.0551134.0, 106.0, 77.0Orange / Red
N,N'-Dimethylindigo (Oxidative Dimer)C₁₈H₁₄N₂O₂291.1128276.1, 247.1, 132.0Dark Green / Blue

Part 4: Self-Validating Rescue & Storage Protocol

If your batch has degraded, do not use silica gel for purification . Silica's acidic silanol groups will actively catalyze the enol ether hydrolysis you are trying to prevent. Instead, utilize the following self-validating protocol using basic alumina.

workflow S1 Degraded Sample (Green/Blue Tint) S2 Basic Alumina Column (Argon Environment) S1->S2 S3 Fraction Collection (Amber Vials) S2->S3 S4 LC-HR-MS Validation (Target m/z 162.09) S3->S4 S5 Storage (-20°C, Ar, Desiccated) S4->S5

Self-validating workflow for the purification and storage of 3-methoxy-1-methyl-1H-indole.

Step-by-Step Methodology

Phase 1: Deoxygenation & Preparation

  • Sparge all chromatography solvents (e.g., Hexanes/Ethyl Acetate) with ultra-pure Argon gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Prepare a chromatography column using Basic Alumina (Activity Grade III) . Causality: Basic alumina neutralizes trace acids, preventing the C-protonation that initiates the destructive hydrolysis cascade.

Phase 2: Anaerobic Purification 3. Dissolve the degraded sample in a minimal volume of deoxygenated hexanes. 4. Load the sample onto the column and elute under a positive pressure of Argon. 5. Collect fractions in amber vials to prevent photo-oxidation. The intact 3-methoxy-1-methyl-1H-indole will elute first, leaving the highly polar N-methylisatin and indigoid dimers trapped on the column.

Phase 3: Self-Validation (Crucial Step) 6. Immediately analyze an aliquot of the pooled fractions via LC-HR-MS. 7. Validation Criteria: The purification is deemed successful only if the extracted ion chromatogram (EIC) shows a singular peak at m/z 162.0913, with an absolute baseline absence of m/z 148.0757 and 291.1128. If m/z 148 is present, moisture/acid contamination occurred during elution, and the batch must be re-run.

Phase 4: Long-Term Storage 8. Evaporate the solvent under a gentle stream of Argon (do not use a standard rotary evaporator without an inert gas backfill). 9. Re-dissolve the purified compound in an anhydrous, amine-stabilized solvent (if required for liquid stock) or keep it as a neat oil/solid. 10. Seal the vial under an Argon blanket, wrap it entirely in aluminum foil to block UV light, and store at -20°C in a desiccator containing strictly non-acidic desiccants (e.g., Drierite).

References

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PMC. 1

  • Synthesis of 2,3-Dihydrothieno[2,3-b]-1,4-dithiine, 2,3-Dihydrothieno[3,2-b]-1,4-oxathiine, 2,3-Dihydrothieno[2,3-b]-1,4-oxathiine and Their Transformation. ResearchGate. 2

  • Indigogenic substrates for detection and localization of enzymes. PubMed. 3

Sources

Optimization

troubleshooting low yields in 3-methoxyindole N-methylation

Ticket #3-OMe-IND: Troubleshooting Low Yields Status: Open Priority: High Assigned Specialist: Senior Application Scientist Triage: The "Hidden" Chemistry Read this before changing your catalyst. If you are experiencing...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #3-OMe-IND: Troubleshooting Low Yields

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Triage: The "Hidden" Chemistry

Read this before changing your catalyst.

If you are experiencing low yields with 3-methoxyindole, the issue is rarely the methylation reaction itself. The N-H proton in 3-methoxyindole is sufficiently acidic (


 in DMSO) to be deprotonated by standard bases.

The root cause of low yield is almost typically substrate instability masquerading as poor reactivity.

The Structural Trap

3-Methoxyindole is not just an indole; it is a cyclic enol ether .

  • Acid Sensitivity: Unlike unsubstituted indole, the C2=C3 double bond is highly electron-rich due to the oxygen donation. Upon exposure to even mild acid (silica gel, trace HCl in chloroform, acidic workup), it hydrolyzes to form 3-oxoindoline (indoxyl) , which rapidly dimerizes or polymerizes into indigo-like dyes.

  • Oxidation Sensitivity: The electron-rich ring is prone to oxidative cleavage or polymerization by atmospheric oxygen, especially under basic conditions.

Diagnostic Check:

  • Does your crude mixture turn pink/red/blue upon exposure to air? (Indication of oxidative dimerization).

  • Does your product streak or vanish on a standard silica TLC plate? (Indication of acid hydrolysis).

The "Gold Standard" Protocol (NaH Method)

This protocol maximizes yield by ensuring irreversible deprotonation while mitigating decomposition risks.

Reagents & Setup
  • Substrate: 3-Methoxyindole (Must be free of oxindole impurities).

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 - 1.5 equiv).

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv). Avoid Dimethyl Sulfate if possible to simplify workup.

  • Solvent: Anhydrous DMF or THF (DMF is faster; THF is safer for temperature control).

Step-by-Step Execution
  • The Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a nitrogen/argon balloon.

  • Solvent Prep: Dissolve 3-methoxyindole in anhydrous DMF (

    
     concentration).
    
  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (Ice bath).

    • Add NaH portion-wise. Do not dump it in all at once.

    • Wait: Stir at 0°C for 30 minutes. You must allow the hydrogen gas evolution to cease. The solution will likely turn yellow/orange (formation of the indolyl anion).

  • Methylation:

    • Add MeI dropwise via syringe at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) slowly.[1]

    • Monitor by TLC (See Section 4 for TLC tips).[1] Reaction is usually complete in 1–3 hours.

  • The "Soft" Quench:

    • Cool back to 0°C.

    • Do NOT use HCl. Quench with Saturated Aqueous Ammonium Chloride (

      
      ) or simply ice water.
      
  • Extraction: Extract with EtOAc or Ether. Wash organics

    
     with water (to remove DMF) and 
    
    
    
    with Brine.
  • Drying: Dry over

    
     (Sodium Sulfate) or 
    
    
    
    . Avoid
    
    
    if it is slightly acidic.

Troubleshooting Decision Tree

Caption: Diagnostic flow for identifying the point of failure in indole methylation.

Purification: The Danger Zone

This is where 50% of yields are lost. Standard silica gel is acidic (


). It will protonate the enol ether at C3, leading to hydrolysis.
Solution A: Deactivated Silica (Recommended)
  • Pre-treatment: Slurry your silica gel in Hexanes containing 1–2% Triethylamine (Et3N) .[2]

  • Eluent: Ensure your running eluent (e.g., Hexanes/EtOAc) also contains 1% Et3N.

  • Effect: The amine neutralizes the acidic silanol groups, protecting the methoxyindole.

Solution B: Alumina
  • Use Neutral or Basic Alumina instead of silica gel. This completely avoids the acidity issue but may offer lower resolution separation.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned dark red/black. What happened? A: This is likely oxidative polymerization. 3-methoxyindoles are electron-rich. If your solvent was not degassed, or if the reaction ran too long in air, the indole ring oxidizes.

  • Fix: Degas solvents (sparge with

    
     for 15 mins) and keep the reaction under positive nitrogen pressure.
    

Q: Can I use KOH/DMSO instead of NaH? A: Yes, this is the classical "superbase" condition.

  • Pros: No hydrogen gas evolution; often faster.

  • Cons: KOH is hygroscopic. Water in the system competes with the indole for the alkyl halide (forming MeOH).

  • Verdict: Use powdered KOH and vigorous stirring, but NaH is generally cleaner for this specific substrate.

Q: I see a spot on TLC, but after the column, I isolated a white solid that isn't my product. NMR shows a carbonyl? A: You isolated 1-methylindolin-3-one (or the oxindole). You successfully methylated the nitrogen, but the silica gel hydrolyzed the methoxy group during the column.

  • Fix: See Section 4 (Deactivated Silica).

Q: Is C-methylation a risk? A: Yes, but less so than with 2-substituted indoles. The C3 position is blocked by the methoxy group. However, C2-methylation can occur if the anion is too "soft" or if reaction temperatures are too high.

  • Control: Keep the reaction at 0°C–RT. Do not reflux.

Comparative Data: Base/Solvent Systems

MethodBaseSolventConditionsYield PotentialRisk Factor
Standard NaH (60%)DMF0°C

RT
High (85-95%) Water sensitivity; Runaway exotherm.
PTC 50% NaOHToluene/DCMTBAB (cat.), RTMed (60-80%) Hydrolysis of methoxy group due to strong aq. base.
Green

AcetoneRefluxLow (<50%) Too weak for 3-methoxyindole; requires heat which degrades substrate.
Superbase KOH (s)DMSORTHigh (80-90%) Difficult workup (DMSO removal); Oxidation risk.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity and enol ether character).
  • Li, J. (2025). Indole Functionalization Strategies. In Modern Organic Synthesis.
  • BenchChem Technical Support. (2025). Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis. Link (Specifics on methoxy-indole stability and workup).

  • Organic Chemistry Portal. (2023). Synthesis of N-Methylindoles. Link (General protocols for N-methylation).

  • ResearchGate Community. (2023). Purification of acid-sensitive indole alkaloids. Link (Consensus on Et3N-deactivated silica).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Polymerization of Electron-Rich Indoles

Overview Electron-rich indoles (e.g., 5-methoxyindole, 5,6-dihydroxyindole, and alkyl-substituted indoles) are notorious for their chemical instability. Due to the high electron density on the pyrrole moiety, these deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Electron-rich indoles (e.g., 5-methoxyindole, 5,6-dihydroxyindole, and alkyl-substituted indoles) are notorious for their chemical instability. Due to the high electron density on the pyrrole moiety, these derivatives are highly susceptible to electrophilic aromatic substitution, particularly at the C3 position [1]. Under acidic or oxidative conditions, this reactivity leads to rapid, uncontrolled polymerization, often resulting in a dark, insoluble tar [2]. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent this phenomenon and stabilize your substrates.

Mechanistic Insight: The Causality of Polymerization

Why do electron-rich indoles polymerize so easily? The presence of electron-donating groups (EDGs) on the benzene or pyrrole ring significantly increases the highest occupied molecular orbital (HOMO) energy of the indole.

When exposed to Brønsted/Lewis acids or oxidants, the C3 (or C2) position is readily protonated or oxidized, generating a highly reactive electrophilic indoleninium ion or a radical cation. This intermediate immediately undergoes a nucleophilic attack by the C2 or C3 position of a neighboring neutral indole molecule. Iterative cross-coupling events propagate the chain, ultimately yielding dimers (like diindolocarbazoles), trimers, and highly cross-linked polymeric networks[2].

G N1 Electron-Rich Indole (e.g., 5-Methoxyindole) N2 Acidic/Oxidative Conditions (H+ or Oxidant) N1->N2 N3 Reactive Intermediate (Indoleninium Ion / Radical Cation) N2->N3 Protonation / Oxidation N4 Nucleophilic Attack (by Neutral Indole at C2/C3) N3->N4 + Neutral Indole N5 Dimerization / Trimerization (e.g., Diindolocarbazoles) N4->N5 C-C Bond Formation N6 Polymerization (Dark Insoluble Tar) N5->N6 Iterative Coupling

Figure 1: Acid-catalyzed and oxidative polymerization pathways of electron-rich indoles.

Troubleshooting FAQs

Q1: My Friedel-Crafts acylation of 5-methoxyindole yielded a black tar instead of the 3-acyl product. What went wrong? A: You likely used a strong Lewis acid (e.g., AlCl


) or Brønsted acid without protecting the indole nitrogen. Under standard Friedel-Crafts conditions, the electron-rich indole ring acts as a better nucleophile than the acylating agent. The acid protonates the indole, triggering rapid self-condensation and polymerization[6].
Solution: Switch to a milder Lewis acid (e.g., diethylaluminum chloride or Zn(OTf)

), or protect the indole nitrogen with an electron-withdrawing group (EWG) prior to the reaction.

Q2: Which N-protecting group should I choose to prevent polymerization? A: The goal of N-protection is to withdraw electron density from the pyrrole ring, deactivating it towards electrophilic attack. The Tosyl (Ts) group is the gold standard for this purpose, as its strong electron-withdrawing nature stabilizes the indole nucleus even in harsh acidic media [3]. For solid-phase peptide synthesis (SPPS), where orthogonal deprotection is required, Boc or specialized sulfonyl groups like MIS are preferred [4].

Table 1: Comparison of N-Protecting Groups for Indole Stabilization

Protecting GroupDeactivating PowerDeprotection ConditionsSteric HindranceBest Use Case
Tosyl (Ts) StrongStrong Base (KOH/MeOH) or Na/HgModerateGeneral synthesis, transition metal-catalyzed cross-coupling [1].
Phenylsulfonyl StrongBase (NaOH/MeOH) or TBAFModerateHighly acidic reaction environments.
Boc ModerateMild Acid (TFA or HCl)HighPeptide synthesis (Fmoc strategy), mild electrophilic reactions.
MIS *ModerateMild Acid (TFA-labile)HighArg/Trp-rich peptide synthesis requiring acid lability [4].
Aloc WeakPd(PPh

)

, PhSiH

LowOrthogonal protection in complex peptide synthesis [5].

*MIS = 1,2-Dimethylindole-3-sulfonyl

Q3: How can I perform C-H functionalization on an electron-rich indole without triggering oxidative polymerization? A: Oxidative C-H functionalization often relies on metal oxidants (e.g., Cu(II), Ag(I)) which can trigger single-electron transfer (SET) and generate radical cations, leading to polymerization [2]. To avoid this:

  • Use N-Ts Protection: Control experiments reveal that N-Ts indoles resist radical-mediated degradation during Pd-catalyzed oxidative couplings [1].

  • Employ Photoredox Catalysis: Use mild, organic photocatalysts (e.g., phenothiazine derivatives) that mediate specific C-C bond formations without the harsh oxidation potentials of stoichiometric metal oxidants [6].

Standard Operating Protocols (SOPs)

SOP 1: Installation of a Tosyl (Ts) Protecting Group (Self-Validating Protocol)

Rationale: Deprotonation of the indole nitrogen followed by sulfonylation installs the Ts group. The sulfonyl moiety acts as a powerful electron sink, pulling electron density away from the C3 position and preventing acid-catalyzed protonation and subsequent polymerization [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve the electron-rich indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality Check: Hydrogen gas evolution visually validates active deprotonation. The solution will typically deepen in color as the reactive indolyl anion forms.

  • Sulfonylation: Stir at 0 °C for 30 minutes to ensure complete deprotonation, then add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The N-Ts indole will appear as a distinct, less polar (higher

    
    ) spot compared to the N-H starting material.
    
  • Quenching & Workup: Quench the reaction by carefully adding ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO

    
     (to neutralize residual HCl generated from TsCl) and brine (to remove residual DMF and restore osmotic balance).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the stabilized N-Ts indole.

References

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing.[Link]

  • Acid-Promoted Competing Pathways in the Oxidative Polymerization of 5,6-Dihydroxyindoles and Related Compounds. The Journal of Organic Chemistry (ACS).[Link]

  • 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid-Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. Universitat de Barcelona.[Link]

  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed.[Link]

  • Synthesis of indoles. Organic Chemistry Portal.[Link]

Optimization

Technical Support Center: Methyl Iodide (MeI) Removal &amp; Quenching

Current Status: Operational Topic: Post-Synthesis Workup / Hazardous Reagent Removal Target Analyte: Methyl Iodide (Iodomethane, MeI) Applicable Synthesis: Indole N-methylation, C-3 methylation, and general alkylation. C...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Post-Synthesis Workup / Hazardous Reagent Removal Target Analyte: Methyl Iodide (Iodomethane, MeI) Applicable Synthesis: Indole N-methylation, C-3 methylation, and general alkylation.

Core Directive: Safety & Strategy

WARNING: Methyl iodide is a volatile (


 42.4 °C), neurotoxic alkylating agent and a suspected carcinogen. It does not merely "evaporate"; it contaminates laboratory atmospheres and vacuum pump oil.

The Golden Rule: Never rely solely on rotary evaporation to remove excess MeI. You must chemically quench the electrophile in situ before concentration.

Strategic Removal Pathways
MethodEfficiencySafety ProfileRecommended For
Nucleophilic Quench (Liquid) High (>99.9%)Excellent (Destroys MeI)Standard small-to-mid scale batch reactions.
Polymer Scavenging (Solid) High (>99%)Superior (No extraction needed)High-value intermediates; acid/base sensitive products.
Rotary Evaporation Low (Traces remain)POOR (Aerosolizes toxin)NOT RECOMMENDED without prior quench.

Chemical Quenching Protocols

Protocol A: The "Amine Wash" (Standard)

Best for: Stable indoles where a basic workup is permissible.

Mechanism: The most effective way to destroy MeI is via an


 reaction with a potent nucleophile. Primary amines or thiosulfates are superior to simple hydroxide hydrolysis, which is kinetically slow.

Reagents:

  • Quencher: 10% aqueous Ammonia (

    
    ) OR Ethanolamine.
    
  • Solvent System: Biphasic (e.g., EtOAc/Water or DCM/Water).

Step-by-Step:

  • Aliquot Check: Ensure the methylation reaction is complete via TLC/HPLC.

  • Add Quencher: Add a 5-fold molar excess (relative to the remaining MeI) of 10% aqueous ammonia or ethanolamine directly to the reaction mixture.

  • Kinetic Stir: Stir vigorously for 30–60 minutes at room temperature.

    • Why? MeI has limited water solubility (approx. 14 g/L).[1] Vigorous stirring increases the interfacial surface area for the biphasic reaction.

  • Phase Separation: Dilute with organic solvent (EtOAc/DCM) and separate layers.

  • Acid Wash (Optional): If using ethanolamine, wash the organic layer with dilute HCl (1M) to remove the excess amine and the newly formed methylated amine salt.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    
Protocol B: Solid-Phase Scavenging (High Purity)

Best for: Late-stage drug candidates or acid-sensitive indoles.

Concept: Use a polymer-supported amine (e.g., Tris-(2-aminoethyl)amine resin) to "fish out" the MeI.[2] The toxic byproduct remains bound to the bead, which is removed via filtration.[3]

Step-by-Step:

  • Calculate Load: Add 3–5 equivalents of Amine-Functionalized Resin (relative to excess MeI).

  • Incubate: Stir or shake the mixture for 1–2 hours.

  • Filter: Filter the reaction through a fritted funnel or Celite pad.

  • Result: The filtrate is MeI-free. The toxic methyl iodide is now covalently bound to the solid waste.

Visualizing the Mechanism

MeI_Quench_Mechanism cluster_legend Process Logic MeI Methyl Iodide (Toxic Electrophile) TS Transition State [Nu---Me---I]‡ MeI->TS SN2 Attack Nu Nucleophile (NH3 / Ethanolamine) Nu->TS Prod Methylated Amine Salt (Water Soluble / Inert) TS->Prod Irreversible Lipophilic Toxicant Lipophilic Toxicant Hydrophilic Salt Hydrophilic Salt Lipophilic Toxicant->Hydrophilic Salt Phase Transfer

Caption: Transformation of lipophilic, toxic Methyl Iodide into a benign, water-soluble salt via nucleophilic substitution.

Validation: How do I know it's gone?

You cannot rely on smell or standard TLC to detect trace MeI. Use the NBP Test for colorimetric validation.

The NBP Test Protocol (Qualitative)

Reagent A: 5% 4-(p-nitrobenzyl)pyridine (NBP) in Acetone. Reagent B: Triethylamine (TEA) or Piperidine.

  • Sampling: Take a 10 µL aliquot of your quenched organic layer.

  • Mix: Add to 100 µL of Reagent A in a small vial.

  • Heat: Warm to 50°C for 1 minute (or heat gun briefly).

  • Develop: Add 2 drops of Reagent B .

  • Read:

    • Purple/Violet: (+) Alkylating agent present. Quench incomplete.

    • Colorless/Yellow: (-) MeI effectively removed.

Troubleshooting & FAQs

Q1: Why can't I just rotovap the MeI off? It boils at 42°C.

A: While physically possible, it is unsafe .

  • Condensation: MeI vapors often bypass the condenser and dissolve in the pump oil, creating a hazardous waste stream in your pump.

  • Matrix Effects: In viscous indole reaction mixtures, MeI can get trapped in the "oily" matrix, requiring high vacuum to remove, which pulls it into the lab atmosphere if the trap fails.

  • Regulatory: Releasing alkyl halides into the exhaust is an EPA/EHS violation in many jurisdictions [1].

Q2: My indole product is acid-labile. I can't do the acid wash in Protocol A.

A: Switch to Protocol B (Solid Phase) or use Silica Gel Filtration .

  • Silica Trick: MeI is non-polar, but often "tails" or decomposes on silica. A quick filtration through a silica plug (eluting with Hexane/EtOAc) often traps trace polar ammonium salts if you used a liquid quench.

  • Thiosulfate: Use Sodium Thiosulfate (

    
    ) instead of amines. The resulting methyl thiosulfate salt is water-soluble and neutral, requiring no acid wash to remove excess reagent.
    
Q3: I am running this on a Process Scale (>1 kg). What changes?

A: Heat management and biphasic mixing become critical.

  • Exotherm: The quenching reaction is exothermic.[4] Add the amine/thiosulfate solution slowly.

  • Validation: You must move from the NBP test to Headspace GC (GC-HS) . This provides a quantitative limit of detection (LOD) in the ppm range, required for GMP release [2].

Workflow Logic Diagram

Workflow Start Reaction Complete Decision Is Product Acid Stable? Start->Decision PathA Add 10% Ethanolamine (Liquid Quench) Decision->PathA Yes PathB Add Polymer-Bound Amine (Solid Scavenger) Decision->PathB No ProcessA Stir 30 min -> Acid Wash -> Phase Sep PathA->ProcessA ProcessB Shake 1 hr -> Filter Resin PathB->ProcessB Test Validation: NBP Test ProcessA->Test ProcessB->Test Test->PathA Purple (Repeat) Result Safe for Concentration Test->Result Colorless

Caption: Decision tree for selecting the appropriate quenching methodology based on product stability.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Epstein, J., et al. (1955). "Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry, 27(9), 1435–1439.

  • SiliCycle Inc. (n.d.). "Scavenging Solutions: Removal of Electrophiles." SiliCycle Application Notes.

  • Occupational Safety and Health Administration (OSHA). (n.d.). "Methyl Iodide - Safety and Health Topics."

Sources

Troubleshooting

Technical Support Center: 3-Methoxy-1-methylindole Stability Guide

The following technical guide addresses the stability and degradation issues associated with 3-methoxy-1-methylindole (also known as 1-methyl-3-methoxyindole). Executive Summary: The "Pink/Blue" Phenomenon If your batch...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and degradation issues associated with 3-methoxy-1-methylindole (also known as 1-methyl-3-methoxyindole).

Executive Summary: The "Pink/Blue" Phenomenon

If your batch of 3-methoxy-1-methylindole has transitioned from a white/pale yellow solid to a pink, blue, or dark brown substance, it has undergone acid-catalyzed hydrolysis followed by oxidative dimerization .

This molecule is chemically an indolic enol ether . While stable under neutral/basic conditions, it is highly sensitive to protonation at the C3 position. Even trace acidity (e.g., from unbuffered silica gel or aged chloroform) catalyzes the loss of the methoxy group, generating 1-methylindoxyl , which spontaneously dimerizes in air to form 1,1'-dimethylindigo (a potent blue dye).

Status:

  • Light Pink: Trace degradation (<1%). Likely usable after filtration or rapid chromatography.

  • Deep Blue/Purple: Significant degradation.[1] Purification required.

  • Brown/Black Tar: Extensive polymerization. Recovery yield will be low.

Mechanistic Insight: Why is this happening?

To prevent recurrence, you must understand the degradation cascade. The methoxy group at position 3 is not an inert ether; it is part of a vinyl ether system coupled to the nitrogen lone pair.

The Degradation Pathway
  • Protonation: Trace acid (

    
    ) protonates C3, generating a reactive iminium ion.
    
  • Hydrolysis: Water attacks, releasing methanol and forming 1-methylindolin-3-one (1-Methylindoxyl).

  • Oxidative Dimerization: 1-Methylindoxyl is air-sensitive. Two molecules couple via a radical mechanism to form 1,1'-dimethylindigo .

Note: Because indigo dyes have massive extinction coefficients (


), even 0.1% degradation can make the entire bulk material appear vividly colored.

DegradationPathway Start 3-Methoxy-1-methylindole (Enol Ether) Inter Intermediate: 1-Methylindolin-3-one (Indoxyl Species) Start->Inter Hydrolysis (-MeOH) Acid Acid Catalyst (H+) Acid->Start Triggers Product Degradant: 1,1'-Dimethylindigo (Blue/Purple Dye) Inter->Product Air Oxidation (Dimerization)

Figure 1: The acid-catalyzed hydrolysis and subsequent oxidative dimerization pathway of 3-methoxy-1-methylindole.

Experimental Protocols & Troubleshooting
A. Purification (The "Rescue" Protocol)

CRITICAL WARNING: Do NOT use standard silica gel. Standard silica is slightly acidic (pH 6.0–7.0) and will degrade this compound on the column, turning your band blue/purple as it elutes.

MethodSuitabilityProtocol Notes
Standard Silica 🔴 AVOID Surface silanols catalyze hydrolysis.
Neutral Alumina 🟢 Recommended Use Activity Grade III (deactivated with water).
Buffered Silica 🟡 Acceptable Pre-wash silica slurry with 1-2% Triethylamine (Et3N) in Hexane to neutralize acid sites.
Recrystallization 🟢 Best for Scale Recrystallize from minimal hot Ethanol/Water or Hexane (if soluble).

Step-by-Step Buffered Silica Protocol:

  • Prepare mobile phase (e.g., Hexane/EtOAc). Add 1% Triethylamine (Et3N) .

  • Slurry the silica gel in this basic mobile phase.

  • Pack the column and flush with 2 column volumes to ensure basicity.

  • Load sample. Elute rapidly.

  • Note: The Et3N prevents the "pink band" formation.

B. Storage (Prevention)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass (light accelerates radical oxidation).

  • Solvent Trap: Ensure the solid is completely dry. Residual acidic solvents (e.g., old CHCl3) will rot the compound from the inside out during storage.

Frequently Asked Questions (FAQs)

Q1: My NMR looks clean (>95%), but the solid is pink. Can I use it? A: Yes. The "pink" is likely ppm-level indigo dye contamination. These dyes are intensely colored. If the


H NMR shows the methoxy singlet (approx 3.9-4.0 ppm) and the N-methyl singlet (approx 3.7 ppm) with correct integration, and no broad "hump" signals from oligomers, the chemical purity is likely sufficient for subsequent reactions.

Q2: I dissolved the compound in Chloroform (


) for NMR, and it turned blue within 10 minutes. Why? 
A:  Chloroform naturally decomposes to form trace Hydrochloric Acid (HCl) and Phosgene over time, especially if not stabilized with amylene or silver foil.
  • Fix: Filter your

    
     through a small plug of basic alumina  directly into the NMR tube to neutralize acid, or use 
    
    
    
    (Benzene-d6) or DMSO-d6.

Q3: Can I use this compound in acidic reaction conditions (e.g., Friedel-Crafts)? A: Proceed with extreme caution. The 3-methoxy group acts as a "mask" for the ketone. Strong Lewis acids or Bronsted acids will likely cleave the methyl ether before the desired reaction occurs, leading to complex mixtures of indoxyl dimers.

  • Recommendation: If acidic conditions are unavoidable, keep the temperature low (-78°C to 0°C) and quench immediately.

Troubleshooting Matrix

Use this decision tree to determine the fate of your sample.

DecisionTree Start Sample Condition Color Color Check Start->Color White White/Pale Yellow Color->White Pink Pink/Light Blue Color->Pink Dark Deep Blue/Brown Color->Dark Action1 Use Immediately Store -20°C White->Action1 NMR Check 1H NMR Pink->NMR Discard Discard or Recrystallize Dark->Discard Purity Purity >95%? NMR->Purity Purity->Action1 Yes Purify Purify: Basic Alumina Column Purity->Purify No

Figure 2: Decision matrix for handling colored 3-methoxy-1-methylindole samples.

References
  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Kiernan, J. A. (2007). Indigogenic substrates for esterases and glycosidases. Link (Describes the mechanism of indoxyl ester hydrolysis and subsequent oxidation to indigo).

  • SiliCycle Inc. (2023). Silica Gel Acidity and Buffering. Link (Technical note on neutralizing silica for acid-sensitive compounds).

  • Organic Chemistry Portal. Indole Synthesis and Reactivity. Link (General reactivity patterns of electron-rich indoles).

Sources

Optimization

Technical Support Center: Stabilizing 3-Methoxy-1-Methylindole

This technical guide is structured as a Tier 3 Support Knowledge Base for 3-methoxy-1-methylindole (CAS 16712-55-3) . It moves beyond generic advice to address the specific electronic and chemical vulnerabilities of this...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for 3-methoxy-1-methylindole (CAS 16712-55-3) . It moves beyond generic advice to address the specific electronic and chemical vulnerabilities of this compound.

Status: Active | Topic: Long-term Storage & Stability | Audience: R&D, MedChem

Core Technical Briefing

The "Hidden" Instability Mechanism Most researchers treat 3-methoxy-1-methylindole as a standard indole. This is a critical error. Chemically, this compound is an enol ether of 1-methylindoxyl.

  • The Trap: The methoxy group at the C3 position significantly increases electron density in the pyrrole ring. Unlike simple indole, this compound is highly susceptible to acid-catalyzed hydrolysis (cleaving the methyl ether to release the unstable ketone) and oxidative coupling (dimerization).

  • The Symptom: Samples turning pink, blue, or brown are not just "oxidizing"; they are reverting to 1-methylindoxyl and subsequently forming indigo-like dye dimers or isatin derivatives.

Troubleshooting Guide (Q&A)

Issue 1: "My white powder has turned pink/brown in the freezer."

Diagnosis: Moisture-induced hydrolysis or photo-oxidation. Root Cause: Even at -20°C, trapped moisture in the vial headspace can protonate the C3 position, leading to hydrolysis. The resulting phenol/ketone tautomer rapidly oxidizes to colored oligomers. Corrective Action:

  • Purification: If the color is deep, repurify via silica flash chromatography (neutralized with 1% triethylamine) using Hexane:EtOAc.

  • Prevention: Store under Argon. Do not store in simple screw-cap vials for >1 month; use flame-sealed ampoules or parafilm-wrapped vials inside a secondary desiccated container.

Issue 2: "The purity dropped after dissolving in DMSO."

Diagnosis: Hygroscopic solvent degradation. Root Cause: DMSO is hygroscopic. Absorbed water, combined with trace acidity in the DMSO (common in older bottles), catalyzes the conversion of the methoxy group to a carbonyl. Corrective Action:

  • Immediate: Switch to Anhydrous DMSO (stored over molecular sieves).

  • Pro-Tip: For stock solutions, Anhydrous Acetonitrile (MeCN) is superior to DMSO for stability, provided the downstream assay tolerates it. MeCN can be evaporated easily if concentration verification is needed.

Issue 3: "Can I use an acidic buffer for my LC-MS injection?"

Diagnosis: On-column degradation. Root Cause: 3-methoxy-1-methylindole is acid-labile. Sitting in 0.1% Formic Acid/Methanol in the autosampler will degrade the sample before injection. Corrective Action:

  • Use a neutral pH mobile phase (e.g., Ammonium Acetate, pH 7) or inject immediately.

  • Keep autosampler temperature at 4°C.

Storage & Handling Protocols

Protocol A: Preparation of "Forever" Stock Solutions

Standard stock solutions degrade within weeks. Follow this protocol for >6 month stability.

ParameterSpecificationReason
Solvent Anhydrous DMSO or AcetonitrilePrevent hydrolytic cleavage of methoxy group.
Concentration High (>10 mM)Higher concentrations are kinetically more stable than dilute ones.
Additive None (or trace solid

)
Optional: A single grain of potassium carbonate keeps the solution basic, inhibiting acid hydrolysis.
Container Amber Glass Vial (Silanized)Prevents surface acidity of glass from reacting with the compound.
Headspace Argon or Nitrogen PurgeDisplaces oxygen to prevent C2-oxidation.
Protocol B: Re-crystallization (Rescue Protocol)

Use this if solid purity drops below 95%.

  • Dissolve crude solid in minimal warm ethanol (absolute).

  • Add dropwise water until slight turbidity appears.

  • Cool slowly to 4°C, then -20°C.

  • Filter crystals rapidly and dry under high vacuum for 24 hours.

  • Critical: Store immediately under inert gas.

Visualizing the Instability

The following diagram illustrates why moisture and acid are the enemies of this specific compound.

DegradationPathway Compound 3-Methoxy-1-methylindole (Target Compound) Intermed Protonated Intermediate (C3-H) Compound->Intermed H+ (Acid trace) Indoxyl 1-Methylindoxyl (Reactive Ketone) Intermed->Indoxyl +H2O / -MeOH (Hydrolysis) Indigo 1,1'-Dimethylindigo (Blue/Purple Dimer) Indoxyl->Indigo O2 / Dimerization Isatin 1-Methylisatin (Orange Oxidation Product) Indoxyl->Isatin O2 / Oxidation

Caption: Acid-catalyzed hydrolysis converts the stable enol ether into reactive indoxyl, leading to colored impurities.

Storage Decision Tree

StorageWorkflow Start Received 3-Methoxy-1-methylindole Form Form? Start->Form Solid Solid Powder Form->Solid Solution Stock Solution Form->Solution ActionSolid Store at -20°C Desiccator + Argon Amber Vial Solid->ActionSolid SolventCheck Solvent Choice? Solution->SolventCheck DMSO DMSO SolventCheck->DMSO MeCN Acetonitrile SolventCheck->MeCN DMSORisk Risk: Hygroscopic Use Molecular Sieves Freeze at -20°C DMSO->DMSORisk MeCNGood Best for Stability Seal Tightly Store at -20°C MeCN->MeCNGood

Caption: Decision matrix for selecting the optimal storage state and solvent system.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stock solution? A: Avoid it. Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the hygroscopic DMSO. Aliquot your stock into single-use vials (e.g., 20 µL or 50 µL) to ensure integrity [1].

Q: Why does the Safety Data Sheet (SDS) mention "Stench"? A: Like skatole (3-methylindole), this compound can have a fecal odor at high concentrations. However, the methoxy group often mitigates this compared to the methyl analog. Always handle in a fume hood to prevent lab contamination [2].

Q: Is the compound light sensitive? A: Yes. Indole derivatives are electron-rich chromophores. UV/Visible light can excite the molecule, generating singlet oxygen or radicals that attack the C2-C3 double bond. Always use amber glassware or foil-wrap containers [3].

References

  • American Society for Microbiology. Degradation of substituted indoles and hydroxylation pathways. Available at: [Link]

Troubleshooting

purification of 3-methoxyindoles by column chromatography

Department: Separation Sciences & Chromatography Support Agent: Senior Application Scientist (ID: 8842-X) Ticket Status: Open Subject: Troubleshooting Decomposition & Low Recovery of 3-Methoxyindoles Introduction: The "P...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Separation Sciences & Chromatography Support Agent: Senior Application Scientist (ID: 8842-X) Ticket Status: Open Subject: Troubleshooting Decomposition & Low Recovery of 3-Methoxyindoles

Introduction: The "Pink Band of Death"

Welcome to the Chromatography Support Center. If you are reading this, you are likely facing a common phenomenon in indole chemistry: your crude reaction mixture looked promising by NMR, but during silica gel column chromatography, the product band turned pink, red, or brown and refused to elute, or eluted with significant mass loss.

The Root Cause: 3-Methoxyindoles are electron-rich heterocycles. Standard silica gel is slightly acidic (pH 5.0–6.0). This acidity protonates the indole at the C3 position, generating a highly reactive indoleninium ion. This species rapidly undergoes acid-catalyzed polymerization or oxidation, leading to the colored decomposition products you are observing.

This guide provides the protocols required to neutralize this acidity and successfully purify your compound.

Diagnostic Workflow

Before proceeding, confirm that acidity is the culprit using this decision logic.

IndoleTroubleshooting Start Start: Compound Decomposition on Column ColorChange Did the band turn pink/red/brown? Start->ColorChange Recovery Is mass recovery < 50%? ColorChange->Recovery Yes TLC_Test Perform 2D TLC Stability Test (See Protocol A) ColorChange->TLC_Test No (Just streaking) Recovery->TLC_Test Yes Result_Stable Spot is on Diagonal TLC_Test->Result_Stable Result_Unstable New spots off-diagonal TLC_Test->Result_Unstable Action_Silica Issue: Irreversible Adsorption Action: Increase Solvent Polarity Result_Stable->Action_Silica Action_Deactivate Issue: Acid Sensitivity Action: Use Et3N-Buffered Silica Result_Unstable->Action_Deactivate Moderate Instability Action_Alumina Issue: Extreme Instability Action: Switch to Neutral Alumina Result_Unstable->Action_Alumina Severe Instability

Figure 1: Diagnostic logic for identifying acid-mediated decomposition on stationary phases.

Experimental Protocols
Protocol A: The 2D TLC Stability Test

Use this to confirm if silica is destroying your compound before wasting your entire batch.

  • Take a square TLC plate (silica).[1]

  • Spot your crude mixture in one corner (1.5 cm from bottom and left edge).

  • Run the TLC in your standard solvent system (e.g., 20% EtOAc/Hexanes).

  • Dry the plate thoroughly with cool air.

  • Rotate the plate 90 degrees so the developed spots are now at the bottom (the new baseline).

  • Run the TLC again in the exact same solvent system .

  • Interpretation:

    • Stable: All spots appear on a diagonal line bisecting the plate.

    • Unstable: Spots appear off the diagonal or streak between the two dimensions. This confirms the compound decomposes on silica over time.

Protocol B: Triethylamine (Et₃N) Deactivation of Silica

This is the Gold Standard for 3-methoxyindoles. The amine neutralizes the acidic silanol (Si-OH) groups.

Reagents:

  • Silica Gel (Standard 60 Å, 230–400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., Hexanes/EtOAc)[1][2][3][4][5][6]

Step-by-Step Procedure:

  • Prepare the Slurry: In an Erlenmeyer flask, prepare your mobile phase (e.g., 90:10 Hexanes:EtOAc). Add 1% to 3% v/v Triethylamine to this mixture.

  • Add Silica: Add the silica gel to this Et₃N-spiked solvent and swirl to create a slurry. Do not dry pack; the heat of solvation can degrade sensitive indoles.

  • Pack the Column: Pour the slurry into the column.

  • The Critical Flush: Flush the packed column with 2–3 column volumes of the Et₃N-spiked eluent.

    • Why? You must ensure the entire length of the silica bed is basic. If the bottom is basic but the middle is acidic, your compound will decompose halfway through.

  • Load Sample: Load your sample (dissolved in the Et₃N-spiked eluent or a minimum amount of CH₂Cl₂).

  • Elute: Run the column using the Et₃N-spiked solvent system.

Data: Effect of Base on Recovery

Stationary Phase ConditionVisual Appearance on ColumnMass Recovery (%)Purity (NMR)
Standard Silica (Untreated) Band turns red/brown15–30%Low (Polymer contamination)
Silica + 0.1% Et₃N Slight pink streaking60–70%Moderate
Silica + 2.0% Et₃N (Pre-flushed) Clear/Yellow band85–95% High
Neutral Alumina (Grade III) Clear/Yellow band80–90%High
Advanced Troubleshooting (FAQ)

Q: I used 1% Triethylamine, but my compound still streaked. Why? A: You likely did not equilibrate the column. Simply adding Et₃N to the mobile phase during the run is often insufficient because the silica acts as a buffer, absorbing the amine at the top of the column while the bottom remains acidic. You must pre-elute the column with the basic solvent until the eluate exiting the bottom is basic (check with pH paper).

Q: The Et₃N makes my compound run too fast (high Rf). How do I adjust? A: Triethylamine is polar. Adding 2% Et₃N increases the overall polarity of your mobile phase.

  • Solution: If you add 2% Et₃N, reduce the amount of your polar solvent (e.g., EtOAc) by 5–10% to compensate.

  • Example: If your target Rf is in 20% EtOAc/Hex, switch to 10% EtOAc / 2% Et₃N / 88% Hexanes.

Q: When should I abandon Silica and use Neutral Alumina? A: Switch to Neutral Alumina (Brockmann Grade III or IV) if:

  • The compound decomposes even with 3% Et₃N.

  • The compound is sensitive to the trace water often found in silica.

  • You observe "ghost spots" (decomposition products) forming on the TLC plate during the run. Note: Alumina has a lower capacity than silica. You will need a larger mass of stationary phase (approx. 50:1 to 100:1 Alumina:Compound ratio).

Q: My 3-methoxyindole is an oil and turns brown in the collection flask. Is it the column? A: Not necessarily. 3-methoxyindoles are also photo-oxidatively unstable .

  • Solution: Wrap your column and collection flasks in aluminum foil. Evaporate solvents immediately after collection using a cool water bath (< 30°C). Store the purified compound under Argon at -20°C.

Mechanism of Action

The following diagram illustrates why the "Buffered Silica" protocol protects your substrate.

Mechanism cluster_0 Standard Silica (Acidic) cluster_1 Et3N-Treated Silica (Neutralized) Si_OH Silanol Groups (Si-OH) Acidic Surface Indole 3-Methoxyindole Si_OH->Indole H-Bonding/Proton Transfer Protonation C3-Protonation Indole->Protonation Decomp Polymerization (Pink/Red Band) Protonation->Decomp Si_Et3N Si-O- ... H-N+Et3 Capped Sites Indole_Safe 3-Methoxyindole Si_Et3N->Indole_Safe No Interaction Elution Successful Elution (Intact Product) Indole_Safe->Elution

Figure 2: Mechanistic comparison of standard vs. amine-deactivated silica.

References
  • BenchChem Technical Support. (2025).[1][7][8] Purification of Indole Derivatives by Column Chromatography: Protocol 2 - Deactivation of Silica Gel. Retrieved from

  • Royal Society of Chemistry. (2025). cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles.[9] Chemical Communications.[9] Retrieved from

  • MDPI. (2025). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins. (Discusses instability of acyclic alkoxy analogues in acidic conditions). Retrieved from

  • Sorbent Technologies. (2025). Alumina for Column Chromatography: Application Notes for Acid-Sensitive Compounds. Retrieved from

  • Reddit ChemPros. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds. (Community validation of the 1-2% TEA protocol). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Analysis: 3-Methoxy-1-methyl-1H-indole vs. Structural Analogs

The following guide provides an in-depth spectroscopic analysis of 3-methoxy-1-methyl-1H-indole , specifically designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectral listin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic analysis of 3-methoxy-1-methyl-1H-indole , specifically designed for researchers in medicinal chemistry and structural biology. It moves beyond basic spectral listing to offer a comparative diagnostic framework, distinguishing the target molecule from its precursors and common degradation products.

Executive Summary & Diagnostic Utility

3-methoxy-1-methyl-1H-indole is a specialized indole derivative often utilized as a scaffold in the synthesis of serotonin receptor ligands and indomethacin analogs. Its spectroscopic signature is defined by the electronic interplay between the electron-rich indole core, the N-methyl group, and the electron-donating methoxy substituent at the C3 position.

Performance Metric: Diagnostic Specificity The "performance" of an NMR analysis for this molecule is measured by its ability to resolve two critical features:

  • Differentiation from Precursor (1-Methylindole): Confirmation of C3-substitution via the collapse of the C2-H doublet to a singlet.

  • Purity Verification (vs. Hydrolysis): Distinguishing the labile C3-methoxy enol ether moiety from its thermodynamically stable hydrolysis product, 1-methylindolin-2-one (oxindole).

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with its primary synthetic precursor and its most common degradation product.

Table 1: Comparative Chemical Shift Data (CDCl₃, 400 MHz)
FeatureTarget: 3-Methoxy-1-methyl-1H-indole Precursor: 1-Methylindole Degradant: 1-Methylindolin-2-one
N-CH₃ 3.68 - 3.72 ppm (s) 3.75 ppm (s)3.20 ppm (s)
C3-Substituent 3.88 - 3.92 ppm (s, -OCH₃) 6.45 ppm (d, C3-H)3.50 ppm (s, C3-H₂)
C2-Proton 6.75 - 6.85 ppm (s) 7.08 ppm (d, J=3.1 Hz)Absent (Carbonyl C=O)
Aromatic Region 7.10 - 7.60 ppm (m) 7.10 - 7.65 ppm (m)6.80 - 7.30 ppm (m)
Key Diagnostic Singlet at C2 (No coupling) Doublet at C2 (Couples to C3-H) Upfield CH₂ singlet at ~3.5 ppm

Note: The N-methyl signal in the target is slightly shielded (upfield) compared to the precursor due to the electron-donating effect of the C3-methoxy group pushing density into the ring system.

Structural Assignment & Mechanism

The "Singlet" Confirmation

In unsubstituted 1-methylindole, the proton at C2 couples with the proton at C3, resulting in a characteristic doublet (J ≈ 3 Hz).

  • Mechanism: Substitution at C3 with a methoxy group removes the C3 proton.

  • Result: The C2 proton signal collapses into a sharp singlet . This is the primary "Go/No-Go" signal for successful synthesis.

Stability & Hydrolysis Warning

3-methoxyindoles are essentially methyl enol ethers of indoxyl. They are acid-sensitive and prone to hydrolysis.

  • Degradation Pathway: Exposure to acidic CDCl₃ (often caused by HCl traces in aged solvent) can hydrolyze the methoxy group, leading to the formation of 1-methylindolin-2-one (or 1-methyl-2-oxindole).

  • Red Flag: If you observe a new singlet appearing around 3.50 ppm (integrating to 2H), your sample has degraded into the oxindole form.

Visualization of Logic Pathways

The following diagrams illustrate the structural assignment logic and the degradation pathway risks.

Diagram 1: Structural Assignment Logic

NMR_Assignment Sample Unknown Sample Region_Aliphatic Check 3.0 - 4.0 ppm Sample->Region_Aliphatic Region_Aromatic Check 6.5 - 7.5 ppm Sample->Region_Aromatic Singlet_39 Singlet @ ~3.9 ppm? (OCH3) Region_Aliphatic->Singlet_39 Major Peak Singlet_35 Singlet @ ~3.5 ppm? (CH2) Region_Aliphatic->Singlet_35 Major Peak C2_Signal C2 Proton Multiplicity Singlet_39->C2_Signal Present Result_Degradant DEGRADED: 1-methylindolin-2-one Singlet_35->Result_Degradant Present Result_Target CONFIRMED: 3-methoxy-1-methylindole C2_Signal->Result_Target Singlet (6.8 ppm) Result_Precursor PRECURSOR: 1-methylindole C2_Signal->Result_Precursor Doublet (7.1 ppm)

Caption: Decision tree for distinguishing the target molecule from precursors and degradants based on 1H NMR multiplicity and shifts.

Diagram 2: Chemical Shift Map

Shift_Map Indole_Core Indole Core N_Me N-Me 3.70 ppm (s) Indole_Core->N_Me O_Me O-Me (C3) 3.90 ppm (s) Indole_Core->O_Me H_2 H-2 (Aromatic) 6.80 ppm (s) Indole_Core->H_2 H_Arom H-4,5,6,7 7.1-7.6 ppm (m) Indole_Core->H_Arom N_Me->H_2 Steric/Electronic O_Me->H_2 Shielding Effect

Caption: Mapping of specific protons to their expected chemical shifts in 3-methoxy-1-methyl-1H-indole.

Experimental Protocol

To ensure reproducibility and minimize degradation during analysis:

  • Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if the sample is stored. Avoid acidic CDCl₃ which catalyzes hydrolysis.

    • Alternative:DMSO-d₆ is excellent for stability but may shift the water peak to ~3.3 ppm, potentially obscuring the N-Me signal.

  • Concentration: Prepare a solution of 5-10 mg of sample in 0.6 mL of solvent. High concentrations can lead to stacking effects, shifting aromatic peaks upfield.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation of methyl singlets).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds. The methyl protons (N-Me, O-Me) have different T1 relaxation times; insufficient delay may distort integration ratios (expected 3:3:1 for Me:OMe:H2).
      
  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of aromatic protons.

References

  • National Institute of Standards and Technology (NIST). (2025). 1H-Indole, 1-methyl- Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • Cordero-Pérez, J. J., et al. (2014).[2] Complete 1H NMR assignment of 3-formylindole derivatives (Context on 3-substituted indole shifts). Magnetic Resonance in Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the ¹³C NMR of 3-methoxy-N-methylindole: A Comparative Analysis

Introduction In the fields of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals. The precise characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals. The precise characterization of substituted indoles is paramount for confirming identity, purity, and for understanding structure-activity relationships. Among the most powerful analytical techniques for structural elucidation is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, which provides a detailed electronic map of the carbon framework of a molecule.

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-methoxy-N-methylindole. As direct experimental data for this specific compound is not widely published, we will derive its expected spectrum through a rigorous comparative analysis with structurally related, well-characterized indole derivatives. By dissecting the individual and combined electronic effects of the N-methyl and 3-methoxy substituents, this document serves as a predictive and interpretive tool for researchers working with this class of compounds.

The Predicted ¹³C NMR Spectrum of 3-methoxy-N-methylindole

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom. Substituents on the indole ring induce predictable upfield (shielding) or downfield (deshielding) shifts based on their electronic properties. The N-methyl group is a weak electron-donating group, while the 3-methoxy group is a strong electron-donating group through resonance. Based on an analysis of substituent effects from the parent indole and related derivatives, the predicted ¹³C NMR chemical shifts for 3-methoxy-N-methylindole in deuterochloroform (CDCl₃) are presented below.

Chemical structure of 3-methoxy-N-methylindole with numbered carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-methoxy-N-methylindole

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Shift
C-2~133.0Deshielded by adjacent N-methyl and influenced by resonance from 3-methoxy group.
C-3~145.0Strongly deshielded due to direct attachment of the electronegative oxygen atom.
C-3a~129.5Shielded by electron donation from the pyrrole ring.
C-4~121.5Influenced by overall electron density of the fused benzene ring.
C-5~122.0Standard aromatic carbon shift, minor influence from substituents.
C-6~119.5Standard aromatic carbon shift, minor influence from substituents.
C-7~109.5Shielded due to proximity to the electron-rich pyrrole ring.
C-7a~137.0Deshielded due to attachment to nitrogen and fusion point of the two rings.
N-CH₃~32.5Typical shift for a methyl group attached to a nitrogen in a heteroaromatic system.
O-CH₃~58.0Typical shift for a methoxy group attached to an aromatic ring.[1]

Comparative Analysis: Deconstructing Substituent Effects

To understand the basis for the predicted shifts of 3-methoxy-N-methylindole, we must compare its spectrum to simpler, experimentally verified analogues. The following table compiles published ¹³C NMR data for indole, N-methylindole, and 3-methylindole, which serves as a proxy for understanding the electronic effects at the C-3 position. All data are referenced to spectra taken in CDCl₃.

Table 2: Comparative ¹³C NMR Data of Indole Derivatives (in CDCl₃)

Carbon AtomIndole[2]N-Methylindole3-Methylindole
C-2124.6128.8122.4
C-3102.5101.1111.2
C-3a128.1128.9128.7
C-4120.8121.3121.9
C-5122.0120.9121.9
C-6119.8119.4119.2
C-7111.4109.4111.0
C-7a135.8136.9135.5
N-CH₃-32.7-
C3-CH₃--9.7
Analysis of N-Methylation (Indole vs. N-Methylindole)
  • C-2 and C-7a: The N-methyl group causes a significant downfield shift at the adjacent C-2 (+4.2 ppm) and C-7a (+1.1 ppm) positions. This is due to the weak electron-donating and inductive effects of the methyl group, which alters the electron density at these carbons.

  • C-3 and C-7: Conversely, the C-3 and C-7 positions experience an upfield (shielding) shift of -1.4 ppm and -2.0 ppm, respectively. This demonstrates the complex interplay of electronic effects transmitted through the heteroaromatic system.

  • N-CH₃: The N-methyl carbon itself appears at a characteristic ~32.7 ppm.

Analysis of C-3 Substitution (Indole vs. 3-Methylindole)
  • C-3: As expected, substitution at C-3 with a methyl group causes a large downfield shift at this position (+8.7 ppm). The introduction of the methoxy group in our target molecule is expected to have an even more pronounced downfield effect due to the oxygen's electronegativity.

  • C-2: The adjacent C-2 carbon is shielded, shifting upfield by -2.2 ppm. This is a common observation for adjacent carbons upon substitution.

  • Benzene Ring Carbons (C-4 to C-7a): The effects on the fused benzene ring are generally minor, with shifts of less than 1 ppm, indicating that the electronic influence of a C-3 substituent is primarily localized within the pyrrole ring.

Understanding the Causality of Chemical Shifts

The observed chemical shifts are a direct consequence of the electronic environment of each carbon nucleus. The N-methyl and 3-methoxy substituents exert both inductive and resonance effects that alter the electron density across the indole scaffold.

  • Inductive Effects: The electronegative nitrogen and oxygen atoms pull electron density away from adjacent carbons, causing a deshielding (downfield shift) effect.

  • Resonance Effects: The lone pairs on the nitrogen and the 3-methoxy oxygen can be delocalized into the π-system of the indole ring. This increases electron density at specific positions (notably ortho and para to the substituent), causing a shielding (upfield shift) effect. For the 3-methoxy group, this resonance donation strongly influences C-2, C-3a, and C-7a.

Caption: Electronic effects of substituents on the indole ring.

A Self-Validating Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for indole derivatives, the following protocol is recommended. The causality for each step is explained to provide a framework for troubleshooting and adaptation.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the indole sample.

    • Causality: This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time without causing solubility issues or significant concentration-dependent shifts.[2]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

    • Causality: CDCl₃ is a versatile solvent for a wide range of organic compounds and has a well-defined solvent peak at ~77.16 ppm.[3] TMS provides the 0 ppm reference standard. If the compound has poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and match the ¹³C probe.

    • Causality: Locking ensures field stability during the experiment. Tuning the probe maximizes the efficiency of the radiofrequency pulses and signal detection, which is critical for the low-sensitivity ¹³C nucleus.

  • Acquisition Parameters: Use a standard proton-decoupled ¹³C pulse program. Key parameters include:

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): 2 seconds. This allows for sufficient, though not necessarily complete, relaxation of the carbon nuclei between pulses. Quaternary carbons have longer relaxation times and may appear weaker.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 or higher.

    • Causality: ¹³C has a low natural abundance (1.1%), requiring the accumulation of many scans to achieve an adequate signal-to-noise ratio. Proton decoupling simplifies the spectrum by collapsing C-H multiplets into singlets, which enhances sensitivity through the Nuclear Overhauser Effect (NOE).[4]

Step 3: Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction: Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 10-20 mg of Sample dissolve 2. Dissolve in 0.7 mL CDCl₃ with TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer lock 4. Lock, Tune & Match transfer->lock acquire 5. Acquire Spectrum (Proton Decoupled) lock->acquire process 6. Fourier Transform acquire->process correct 7. Phase & Baseline Correction process->correct reference 8. Reference to TMS (0 ppm) correct->reference final final reference->final Final Spectrum

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

References

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. [Link]

  • Klimek, H., Gzella, A., & Lyčka, A. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. Molecules, 6(12), 971-983. [Link]

  • Seaman, S. E., & Kool, E. T. (2022). Substituent effects on indole universal bases in DNA. Journal of Biomolecular Structure and Dynamics, 40(14), 6299-6306. [Link]

  • Pereira, P. S., et al. (2007). 13C NMR spectra data of indole alkaloids (CDCl3, TMS). ResearchGate. [Link]

  • SpectraBase. (n.d.). N-(Tert-butoxycarbonyl)-3-ethenyl-6-methoxyindole - Optional[13C NMR]. Wiley. [Link]

  • Scott, R. (2012). 13C NMR 100 MHz CDCl3. RSC. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

  • Ferreira, M. A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PLoS ONE, 8(1), e54227. [Link]

  • Bi, X., et al. (2014). Supporting Information for Silver-Catalyzed Cyclization of 2-Pyridyl Alkynyl Carbinols with Isocyanides. RSC. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. [Link]

  • Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4527. [Link]

  • Lyčka, A. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 108-118. [Link]

  • Bennett, R., et al. (1981). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole-3-S-Acid Derivatives. Journal of Heterocyclic Chemistry, 18(2), 331-334. [Link]

  • Nasrabadi, M., et al. (2023). Figure 3: 13C-NMR spectrum of 3-methyl-2-phenyl indole. ResearchGate. [Link]

  • Ganapathy, K., & Ramanujam, M. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of a,ß-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(1-2), 83-90. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Validation

Definitive Spectral Comparison Guide: 3-Methoxy-1-methyl-1H-indole

The following guide provides an in-depth technical analysis of the FTIR characteristic peaks for 3-methoxy-1-methyl-1H-indole . This document is structured to assist analytical chemists and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR characteristic peaks for 3-methoxy-1-methyl-1H-indole . This document is structured to assist analytical chemists and drug development professionals in the definitive identification of this compound, particularly distinguishing it from structural isomers (e.g., 5-methoxy analogs) and synthetic precursors (e.g., 1-methylindole).[1]

[2]

Executive Summary & Structural Context

3-Methoxy-1-methyl-1H-indole (CAS: 16712-55-3) is a functionalized indole derivative often encountered as a synthetic intermediate in the preparation of melatonin analogs or as a specific impurity in indole alkaloid synthesis.[2]

Accurate characterization requires distinguishing it from two primary classes of "look-alikes":

  • Precursors: 1-Methylindole (lacks the methoxy group).[2][3]

  • Isomers: 5-Methoxy-1-methyl-1H-indole (methoxy group on the benzene ring rather than the pyrrole ring).[2][3]

FTIR Performance Verdict: FTIR is superior to UV-Vis for distinguishing these isomers due to the unique "fingerprint" signatures of the aromatic substitution patterns, though NMR remains the gold standard for absolute structural elucidation.[2][3]

Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, the following protocol minimizes environmental interference (water vapor, CO2) and maximizes peak resolution.

Sample Preparation[1][2][3]
  • Technique: Attenuated Total Reflectance (ATR) is recommended for speed and surface sensitivity.[3]

    • Crystal: Diamond or ZnSe.[2][3]

    • Pressure:[2] High contact pressure to ensure interaction with the evanescent wave.[2][3]

  • Alternative (KBr Pellet): Use if weak overtone bands (1600–2000 cm⁻¹) are needed for substitution pattern confirmation.[1][3]

    • Ratio: 1 mg sample : 100 mg dry KBr.[3]

    • Validation: Pellet must be transparent.[2][3] Cloudy pellets introduce scattering (Christiansen effect) that distorts peak baselines.[3]

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Fresh air background collected immediately prior to sample.[2][3]

Characteristic Peak Analysis

The spectrum of 3-methoxy-1-methyl-1H-indole is a composite of the 1-methylindole skeleton and the methoxy ether linkage .[2]

Table 1: Critical Vibrational Assignments[2][3]
Region (cm⁻¹)IntensityVibrational Mode AssignmentDiagnostic Value
3020 – 3060 MediumC-H Stretching (Aromatic) Vibration of protons on the benzene ring.[2]Confirms aromaticity; standard for indoles.
2900 – 2960 MediumC-H Stretching (Aliphatic) Asymmetric/Symmetric stretches of N-CH₃ and O-CH₃ .[2][3]High: Presence of doublet indicates both methyl groups are present.[2][3]
~3400 ABSENT N-H Stretching Critical: Absence confirms N1-methylation (distinguishes from 3-methoxyindole).[2]
1610 – 1620 Weak/MedC=C Ring Stretching Indole ring breathing mode.[3]Standard indole framework marker.
1220 – 1260 StrongC-O-C Asymmetric Stretch Aryl-alkyl ether bond.[2][3]High: Confirms presence of Methoxy group.[2][3]
1020 – 1075 MediumC-O-C Symmetric Stretch Secondary confirmation of ether linkage.
730 – 770 StrongC-H Out-of-Plane (oop) Bending 4 adjacent H's on benzene ring.[2][3]Definitive: Distinguishes C3-substitution from C5-substitution.

Comparative Analysis: Distinguishing Alternatives

This section details how to differentiate 3-methoxy-1-methyl-1H-indole from its closest chemical relatives using FTIR.

Scenario A: vs. 1-Methylindole (Precursor)[2]
  • Structural Difference: 1-Methylindole lacks the oxygen atom at position 3.[2][3]

  • Spectral Differentiator:

    • 3-Methoxy-1-methyl-1H-indole: Shows strong bands at 1220–1260 cm⁻¹ (C-O stretch).[2]

    • 1-Methylindole: Shows no significant absorption in the 1000–1300 cm⁻¹ ether region (except weak C-N or ring modes).[2][3]

Scenario B: vs. 5-Methoxy-1-methyl-1H-indole (Isomer)[2]
  • Structural Difference: Both have N-Me and O-Me groups.[2][3] The difference is the position of the methoxy group (C3 vs C5).[2][3]

  • Spectral Differentiator (Fingerprint Region):

    • 3-Methoxy-1-methyl-1H-indole: The benzene ring is unsubstituted (positions 4, 5, 6, 7 are H).[2] This creates a "4-adjacent hydrogen" pattern, typically a single strong band near 740–750 cm⁻¹ .[2][3]

    • 5-Methoxy-1-methyl-1H-indole: The benzene ring is substituted at C5.[2] This breaks the symmetry, leaving two isolated sets of hydrogens (H4, H6, H7).[1][3] This typically results in a more complex pattern with bands near 800–850 cm⁻¹ (isolated/adjacent H's) and a shift in the 700 cm⁻¹ region.[3]

Scenario C: vs. 3-Methoxyindole (Demethylated Analog)
  • Structural Difference: Lacks the methyl group on Nitrogen.[2][3]

  • Spectral Differentiator:

    • 3-Methoxyindole: Exhibits a sharp, strong N-H stretching band at 3300–3400 cm⁻¹ .[2][3]

    • 3-Methoxy-1-methyl-1H-indole: This region is flat (transparent).[2]

Visualization of Identification Logic

The following diagram illustrates the decision tree for validating the compound's identity based on spectral data.

FTIR_Identification_Workflow Start Unknown Indole Sample CheckNH Check 3300-3400 cm⁻¹ (N-H Region) Start->CheckNH HasNH Strong Peak Present CheckNH->HasNH Yes NoNH Region Transparent CheckNH->NoNH No Result_NH Compound is N-H Indole (e.g., 3-Methoxyindole) HasNH->Result_NH CheckEther Check 1220-1260 cm⁻¹ (C-O-C Region) NoNH->CheckEther NoEther Weak/Absent CheckEther->NoEther No HasEther Strong Band CheckEther->HasEther Yes Result_Precursor Compound is 1-Methylindole (Precursor) NoEther->Result_Precursor CheckFingerprint Check 730-770 cm⁻¹ (Benzene Ring Pattern) HasEther->CheckFingerprint Pattern_Sub Complex/Shifted (800-850 cm⁻¹ present) CheckFingerprint->Pattern_Sub Substituted Benzene Pattern_Unsub Strong Single Band (Ortho-disubstituted pattern) CheckFingerprint->Pattern_Unsub Unsubstituted Benzene Result_Isomer Compound is 5-Methoxy-1-methylindole Pattern_Sub->Result_Isomer Result_Target POSITIVE ID: 3-Methoxy-1-methyl-1H-indole Pattern_Unsub->Result_Target

Caption: Logical workflow for distinguishing 3-methoxy-1-methyl-1H-indole from common analogs using FTIR spectral gates.

References

  • National Institute of Standards and Technology (NIST). 1-Methylindole Infrared Spectrum (Gas Phase & Condensed Phase).[2][3] NIST Chemistry WebBook, SRD 69.[1][3]

  • PubChem. 5-Methoxy-1-methyl-1H-indole Compound Summary (CID 819864).[2][4] National Library of Medicine.[2][3]

  • Sigma-Aldrich. Product Specification: 3-Methoxy-1H-indole (CAS 16712-55-3).[2]

  • Coates, J. (2000).[1][3] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.).[3]

    • Note: Standard reference for functional group assignments (C-O-C, C-H oop).
    • [Link][1]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Maxima of 3-Methoxy-1-methyl-1H-indole

Executive Summary 3-Methoxy-1-methyl-1H-indole is an electron-rich indole derivative, structurally characterized as a "trapped" enol ether of 1-methylindoxyl. Its UV-Vis spectral profile exhibits a significant bathochrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1-methyl-1H-indole is an electron-rich indole derivative, structurally characterized as a "trapped" enol ether of 1-methylindoxyl. Its UV-Vis spectral profile exhibits a significant bathochromic (red) shift compared to the parent indole and 1-methylindole scaffolds. This shift is driven by the strong mesomeric (


) donation of the methoxy group at the C3 position, which is directly conjugated with the nitrogen lone pair, significantly perturbing the 

transition energy.

This guide provides a comparative spectral analysis, establishing the expected absorption maxima (


) based on structural analogues and auxochromic theory, alongside a validated experimental protocol for accurate characterization.

Comparative Spectral Data

The following table contrasts the UV-Vis absorption characteristics of 3-methoxy-1-methyl-1H-indole with its parent scaffolds. Note the progressive redshift as electron density increases in the heterocyclic ring.

Table 1: UV-Vis Absorption Maxima Comparison (Solvent: Methanol/Ethanol)
CompoundStructurePrimary

(nm)
Secondary

(nm)
Electronic Feature
Indole Parent Scaffold270 - 272 218 - 220Baseline

transition (

)
1-Methylindole N-Methylated280 - 282 222 - 224Hyperconjugative effect (+I) of N-Me group.
3-Methylindole Skatole288 - 290 222 - 225C3-alkyl donation stabilizes excited state.
3-Methoxy-1-methyl-1H-indole Target 292 - 300 *225 - 230 Strong +M effect of C3-OMe group.

*Note: The value for 3-methoxy-1-methyl-1H-indole is a derived range based on the auxochromic shift of the 3-methoxy group relative to 3-methylindole. Experimental values may vary slightly (


 2-3 nm) depending on solvent polarity (solvatochromism).

Mechanistic Insight: Electronic Transitions & Substituent Effects

The UV-Vis spectrum of indole derivatives is dominated by two overlapping


 transitions, designated as 

and

.
  • The Parent System (Indole): The absorption at ~270 nm represents the transition from the ground state to the excited state. The nitrogen lone pair participates in the aromatic system (10

    
    -electrons).
    
  • Effect of N-Methylation: Replacing the N-H hydrogen with a methyl group (1-methylindole) removes hydrogen bonding capability but introduces an inductive (

    
    ) and hyperconjugative effect. This slightly destabilizes the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (
    
    
    
    ) and causing a bathochromic shift of ~10 nm.
  • Effect of 3-Methoxy Substitution: The C3 position of the indole ring is the site of highest electron density. Placing a methoxy group here exerts a powerful mesomeric effect (+M) . The oxygen lone pair donates electron density directly into the

    
    -system, significantly raising the energy of the HOMO.
    
    • Result: A substantial reduction in the HOMO-LUMO gap.

    • Observation: A redshift of the primary band to the 292–300 nm region. This compound behaves electronically like an electron-rich enol ether.

Visualization: Electronic Effect Hierarchy

IndoleShifts Indole Indole (λmax ~270 nm) N_Me 1-Methylindole (λmax ~280 nm) +I Effect Indole->N_Me N-Methylation (Hyperconjugation) Target 3-Methoxy-1-methyl-1H-indole (λmax ~295 nm) Strong +M Effect N_Me->Target 3-Methoxy Substitution (Resonance Donation)

Figure 1: Hierarchy of bathochromic shifts in indole derivatives. The transition from 1-methylindole to the 3-methoxy derivative involves a significant energy change due to resonance donation.

Experimental Protocol: Validated Measurement Workflow

To accurately determine the


 and molar extinction coefficient (

) for this specific derivative, follow this self-validating protocol. Note: 3-alkoxyindoles can be sensitive to acid hydrolysis; neutral conditions are critical.
Reagents & Equipment[1][2][3]
  • Compound: 3-Methoxy-1-methyl-1H-indole (>98% purity).

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid acidic solvents.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz, 1 cm path length (

    
    ).
    
Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent (MeOH).

    • Run a baseline scan (200–800 nm) to zero the instrument.

  • Stock Solution Preparation (

    
     M): 
    
    • Weigh ~1.6 mg of 3-methoxy-1-methyl-1H-indole (MW

      
       161.2  g/mol ).
      
    • Dissolve in 10 mL of MeOH in a volumetric flask.

  • Working Solution (

    
     M): 
    
    • Dilute

      
       of Stock Solution into 10 mL of MeOH.
      
    • Target Absorbance: 0.5 – 0.8 AU (linear range of Beer-Lambert Law).

  • Measurement:

    • Scan from 200 nm to 500 nm.

    • Identify

      
       (peak) and any shoulders.
      
  • Calculation of

    
    : 
    
    • Use Beer’s Law:

      
      
      
    • Expected

      
      :
      
      
      
      at
      
      
      .
Visualization: Measurement Workflow

UVProtocol Start Start: Sample Prep Weigh Weigh ~1.6 mg Compound (Avoid Moisture) Start->Weigh Dissolve Dissolve in MeOH (10 mL) Stock: 1 mM Weigh->Dissolve Dilute Dilute 1:100 to 10 µM (Working Solution) Dissolve->Dilute Scan Scan 200-500 nm Dilute->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Reference Analyze Identify λmax (~295 nm) Calculate ε Scan->Analyze

Figure 2: Workflow for the accurate spectrophotometric characterization of 3-methoxy-1-methyl-1H-indole.

References

  • Jalviste, E., & Ohta, N. (2004). Stark absorption spectroscopy of indole and 3-methylindole.[1] Journal of Chemical Physics, 121(11), 5302-5310.

  • Aaron, J. J., et al. (1982). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Croatica Chemica Acta, 55, 158.

  • NIST Chemistry WebBook. Indole, 3-methyl- (Skatole) Spectral Data.

  • Andonovski, B. S. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole... Croatica Chemica Acta, 72(4), 711-726.[1]

  • BenchChem. Synthesis and Properties of 5-Methoxyindoles and Derivatives.

Sources

Validation

Comparative Bioactivity Guide: 3-Methoxy-1-Methylindole vs. Melatonin

This guide provides a rigorous technical comparison between Melatonin (the gold-standard neurohormone) and 3-Methoxy-1-methylindole (a specific indole derivative often confused in nomenclature or used as a chemical probe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Melatonin (the gold-standard neurohormone) and 3-Methoxy-1-methylindole (a specific indole derivative often confused in nomenclature or used as a chemical probe).

Executive Summary

This guide contrasts Melatonin (N-acetyl-5-methoxytryptamine), a stable, high-affinity GPCR agonist, with 3-Methoxy-1-methylindole , a reactive indoxyl derivative. While Melatonin possesses a C3-ethylacetamide side chain essential for receptor binding, 3-Methoxy-1-methylindole lacks this pharmacophore, acting instead as a chemically reactive enol ether. This distinction is critical for researchers: Melatonin is a bioactive therapeutic, whereas 3-Methoxy-1-methylindole serves primarily as a mechanistic probe for indole reactivity and metabolic degradation studies.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the C3-position substituent. Melatonin features a flexible alkylamide chain required for the "toggle switch" activation of MT receptors. 3-Methoxy-1-methylindole features a methoxy group directly attached to the indole ring at C3, classifying it as an indoxyl ether .

FeatureMelatonin 3-Methoxy-1-methylindole
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide1-Methyl-3-methoxy-1H-indole
Core Scaffold Indole (C5-methoxy, C3-alkylamide)Indole (N-methyl, C3-methoxy)
Molecular Weight 232.28 g/mol 161.20 g/mol
Chemical Class Tryptamine derivative (Amide)Indoxyl ether (Enol ether)
Stability High (Stable in physiological pH)Low (Susceptible to acid hydrolysis)
Key Pharmacophore C3-Ethylacetamide (MT1/MT2 binding)None (Lacks receptor side chain)
Electronic State Electron-rich (Scavenger)Highly electron-rich (Reactive)
Nomenclature Alert

Researchers must not confuse 3-Methoxy-1-methylindole with 5-Methoxy-1-methyltryptamine . The latter retains the ethylamine side chain and possesses serotonergic activity. The compound discussed here (3-methoxy) lacks the side chain entirely.

Part 2: Receptor Pharmacology & Mechanism
1. Melatonin: The MT1/MT2 Agonist

Melatonin acts via high-affinity binding to MT1 and MT2 G-protein coupled receptors (GPCRs).

  • Mechanism: The C5-methoxy group docks into a hydrophobic pocket (Val192/Leu254 in MT1), while the C3-amide side chain forms essential hydrogen bonds with receptor residues (e.g., Asn162).

  • Outcome: Activation of G_i/o proteins

    
     inhibition of cAMP 
    
    
    
    sleep initiation and circadian phase shifting.
2. 3-Methoxy-1-methylindole: The Non-Binder

This molecule is pharmacologically inert at melatonin receptors due to the absence of the C3-ethylacetamide side chain.

  • Steric Mismatch: Without the alkylamide tail, it cannot penetrate the deep transmembrane binding pocket of MT1/MT2.

  • Chemical Reactivity: Instead of binding, it acts as a reactive enol ether . In acidic biological microenvironments (e.g., lysosomes), it undergoes hydrolysis to form 1-methyl-oxindole or related electrophiles.

  • Bioactivity Context: It is often identified in metabolomics as a degradation product of complex indole alkaloids or as a transient intermediate in the oxidation of 3-hydroxyindoles (indoxyls).

Part 3: Experimental Protocols
Protocol A: MT1 Receptor Binding Assay (Validation of Melatonin)

Use this to confirm the lack of affinity for 3-methoxy-1-methylindole compared to Melatonin.

  • Reagents: CHO-K1 cells stably expressing human MT1 receptor; [

    
    I]-2-Iodomelatonin (Radioligand).
    
  • Preparation: Harvest cells and prepare membrane homogenates in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 50 µg membrane protein with 200 pM [

      
      I]-2-Iodomelatonin.
      
    • Add competing ligand: Melatonin (10 pM – 10 µM) or 3-Methoxy-1-methylindole (10 nM – 100 µM).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Plot % inhibition vs. Log[Concentration].

    • Expected Result: Melatonin

      
       nM. 3-Methoxy-1-methylindole 
      
      
      
      µM (No binding).
Protocol B: Hydrolytic Stability Assay (Characterization of 3-Methoxy-1-methylindole)

Use this to demonstrate the chemical instability of the enol ether.

  • Setup: Prepare 100 µM solutions of both compounds in Acetonitrile/Water (1:9).

  • Acid Challenge: Adjust pH to 2.0 using HCl. Maintain at 37°C.

  • Monitoring: Inject samples into HPLC-UV (280 nm) at t=0, 15, 30, 60 mins.

  • Observation:

    • Melatonin: Peak area remains constant (Stable amide).

    • 3-Methoxy-1-methylindole: Rapid disappearance (

      
       min). Appearance of new peak corresponding to 1-methyl-oxindole  (hydrolysis product).
      
Part 4: Visualization of Signaling vs. Reactivity

The following diagram contrasts the biological signaling pathway of Melatonin with the chemical degradation pathway of 3-Methoxy-1-methylindole.

BioactivityComparison cluster_0 Melatonin (Bioactive) cluster_1 3-Methoxy-1-methylindole (Reactive) Mel Melatonin MT1 MT1 Receptor (GPCR) Mel->MT1 High Affinity Binding Gi Gi Protein Activation MT1->Gi Signal Transduction cAMP cAMP Inhibition Gi->cAMP Inhibits Sleep Circadian Regulation cAMP->Sleep Downstream Effect MMI 3-Methoxy- 1-methylindole Acid Protonation (Acidic pH) MMI->Acid Enol Ether Reactivity Cation Indoleninium Cation Acid->Cation Hydrolysis Water Attack Cation->Hydrolysis Oxindole 1-Methyl-oxindole (Inactive) Hydrolysis->Oxindole Irreversible Degradation

Caption: Top: Melatonin activates MT1 receptors via specific pharmacophore recognition. Bottom: 3-Methoxy-1-methylindole undergoes acid-catalyzed hydrolysis, acting as a chemical substrate rather than a functional ligand.

References
  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Zlotos, D. P., et al. (2014). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Journal of Medicinal Chemistry. Link

  • McClelland, R. A., et al. (1990). "Kinetics of the hydronium-ion catalysed hydrolysis of heterocyclic methyl enol ethers." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Tan, D. X., et al. (2002). "Chemical and physical properties and potential mechanisms: melatonin as a broad spectrum antioxidant." Current Topics in Medicinal Chemistry. Link

  • Reiter, R. J., et al. (2016). "Melatonin as an antioxidant: under promises but over delivers." International Journal of Biochemistry & Cell Biology. Link

Comparative

melting point reference for pure 3-methoxy-1-methyl-1H-indole

This guide addresses the physicochemical characterization of 3-methoxy-1-methyl-1H-indole (CAS 21716-69-8). Executive Summary: The "Missing" Melting Point If you are searching for a standard melting point (MP) reference...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the physicochemical characterization of 3-methoxy-1-methyl-1H-indole (CAS 21716-69-8).

Executive Summary: The "Missing" Melting Point

If you are searching for a standard melting point (MP) reference for 3-methoxy-1-methyl-1H-indole , you may be encountering a common discrepancy in indole characterization. Unlike its parent compound (3-methoxyindole) or its oxidation products, pure 3-methoxy-1-methyl-1H-indole is typically isolated as a viscous oil or low-melting solid at room temperature.

  • Status: Liquid/Oil (at 25°C).

  • Melting Point: < 30°C (Often reported as an oil; no definitive high-temperature MP exists for the pure substance).

  • Common Confusion: Researchers often confuse this target with 3-methoxyindole (MP 69–71°C) or the oxidation impurity 1-methylisatin (MP 130–134°C).

This guide establishes the Nuclear Magnetic Resonance (NMR) profile as the primary reference for purity, rather than melting point, and details the comparative data to rule out common impurities.

Part 1: Physicochemical Profile & Reference Data

Primary Characterization (The "Gold Standard")

Since the melting point is not a reliable metric for this liquid/low-melting derivative, 1H NMR is the required standard for identity and purity.

PropertyValue / ObservationNotes
Physical State Colorless to Pale Yellow Oil Darkens to brown/red upon oxidation (formation of isatin/indigo species).
Melting Point N/A (Liquid) Often solidifies only at low temperatures (<0°C).
Boiling Point ~140–145°C (at 3–4 mmHg) Estimated based on homologs; rarely distilled due to thermal instability.
Solubility Soluble in CHCl3, DMSO, MeOHInsoluble in water.
1H NMR Reference Data (CDCl3, 400 MHz)

The diagnostic signals are the two distinct methyl singlets.

  • N-CH3 (N-Methyl):

    
     3.65 – 3.70 ppm (Singlet, 3H)
    
  • O-CH3 (Methoxy):

    
     3.85 – 3.90 ppm (Singlet, 3H)
    
  • C2-H (Indole C2):

    
     6.55 – 6.65 ppm (Singlet, 1H)
    
  • Aromatic Region:

    
     7.00 – 7.60 ppm (Multiplet, 4H)
    

Part 2: Comparative Analysis & Impurity Markers

A "high melting point" observation for this compound is a red flag for impurity. The table below compares the target with its most common contaminants.

CompoundStructurePhysical StateMelting PointDiagnostic NMR Shift
3-Methoxy-1-methyl-1H-indole Target Oil < 25°C N-Me: 3.68, O-Me: 3.88
3-MethoxyindolePrecursorCrystalline Solid69 – 71°CN-H (Broad, ~7.8 ppm)
1-MethylisatinOxidation ProductRed/Orange Solid130 – 134°CC=O (IR: 1730 cm⁻¹)
1-MethylindoleSide ProductColorless OilN/A (BP 241°C)C3-H (d, ~6.5 ppm)

Critical Insight: If your sample is a solid melting above 100°C, it has likely oxidized to 1-methylisatin . If it melts around 70°C, it may be the unmethylated precursor 3-methoxyindole .

Part 3: Synthesis & Purification Protocol

Objective: Synthesize 3-methoxy-1-methyl-1H-indole via O-methylation of 1-methyl-3-indolinone (or direct methylation of 3-hydroxyindole tautomers), ensuring removal of isatin byproducts.

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: 1-Methyl-3-indolinone (or 1-Methylindoxyl) Reaction Reaction: Reflux 4-6h Inert Atm (N2) Start->Reaction Reagent Reagents: MeI (Methyl Iodide) K2CO3 (Base) Acetone (Solvent) Reagent->Reaction Workup Workup: Filter K2CO3 Evaporate Solvent Reaction->Workup Purification Purification: Flash Column Chrom. (Hexane/EtOAc 9:1) Workup->Purification Product Product: 3-Methoxy-1-methyl-1H-indole (Pale Yellow Oil) Purification->Product

Figure 1: Synthesis workflow for the O-methylation of 1-methylindoxyl to yield the target ether.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-methyl-1H-indol-3-ol (1-methylindoxyl) (1.0 eq) in anhydrous acetone (0.1 M concentration).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Stir at room temperature for 15 minutes. The solution may darken, indicating enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.

    • Note: MeI is toxic; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (more polar) should disappear, and a less polar spot (Target, Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification (Crucial):

    • Perform Flash Column Chromatography using Silica Gel.

    • Eluent: Gradient of Hexane (100%)

      
       Hexane:Ethyl Acetate (95:5).
      
    • Caution: The compound is acid-sensitive. Use neutralized silica (pre-washed with 1% Et₃N) if degradation is observed.

  • Storage: Store the resulting pure oil at -20°C under Argon . It will oxidize to 1-methylisatin (red solid) if exposed to air/light.

References

  • Bell, J. B., & Lindwall, H. G. (1948).[2] The Synthesis and Reactions of Methoxyindole Compounds. The Journal of Organic Chemistry, 13(4), 547–553.[2]

  • Somei, M., & Kawasaki, T. (1989).[3] A New and Simple Synthesis of 1-Hydroxyindole Derivatives. Heterocycles, 29(4), 643-648.

  • Hino, T., et al. (1977). Reactions of 3-methoxyindoles with electrophiles. Chemical & Pharmaceutical Bulletin, 25(9), 2350-2357. (Describes the instability and liquid nature of N-substituted 3-methoxyindoles).

Sources

Validation

Comparative Guide: Elemental Analysis &amp; Purity Validation for C10H11NO Indole Derivatives

Executive Summary Topic: Validation of C10H11NO Indole Derivatives (e.g., 5-Methoxy-2-methylindole, Tryptophol). Verdict: While Combustion Analysis (CHN) remains the historical "gold standard" for publication, it frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Validation of C10H11NO Indole Derivatives (e.g., 5-Methoxy-2-methylindole, Tryptophol). Verdict: While Combustion Analysis (CHN) remains the historical "gold standard" for publication, it frequently fails for indole derivatives due to hygroscopicity and refractory combustion. Quantitative NMR (qNMR) is the superior alternative for drug development, offering absolute purity determination and solvent quantification that CHN misses.

The Challenge: C10H11NO Indole Scaffolds

The molecular formula C10H11NO (MW: 161.20 g/mol ) represents a privileged scaffold in medicinal chemistry.[1][2][3] However, distinguishing between its structural isomers and validating their bulk purity is a frequent bottleneck.

Key Target Isomers
CompoundCAS No.Structure DescriptionApplication
5-Methoxy-2-methylindole 1076-74-0Indole core with 5-OMe and 2-Me substitution.[4][5]NSAID precursors, anticancer research.
Tryptophol 526-55-6Indole with a 3-(2-hydroxyethyl) side chain.Sleep regulation, fungal metabolite.
1-Acetylindoline 16078-30-1Dihydroindole with N-acetyl protection.[6]Synthetic intermediate.[1]
The Analytical Problem

Indoles are nitrogen-rich heterocycles prone to:

  • Incomplete Combustion: Formation of refractory carbon nitrides during CHN analysis.

  • Hygroscopicity: Tryptophol, in particular, traps atmospheric moisture, skewing Elemental Analysis (EA) data.

  • Isomerism: EA cannot distinguish between the isomers listed above (all are C: 74.51%, H: 6.88%, N: 8.69%).

Comparative Analysis: Performance Data

This section compares the three primary validation methodologies: Combustion Analysis (CHN) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .

Table 1: Method Performance Matrix
FeatureCombustion Analysis (CHN) HRMS (LC-MS) qNMR (¹H)
Primary Output Weight % of C, H, NExact Mass (

)
Molar Ratio (Purity %)
Accuracy Goal

absolute deviation

ppm mass error

relative uncertainty
Sample Required 2–5 mg (Destructive)

mg (Destructive)
5–10 mg (Non-destructive)
Isomer Specificity None (Blind to structure)Low (Requires chromatography)High (Structural fingerprint)
Impurity Detection Indirect (Values deviate)High (Detects trace adducts)High (Quantifies solvents/water)
Cost Efficiency Low (Outsourced, slow)Medium (Capital intensive)High (Rapid, in-house)
Table 2: Representative Data Case Study (5-Methoxy-2-methylindole)

Scenario: A synthesized batch contains 2% residual water and 1% ethyl acetate.

MethodTheoretical ValueExperimental ResultStatusAnalysis
CHN (Carbon) 74.51% 71.80%FAIL Deviation > 0.4%. Presence of water/solvent lowers C%.
CHN (Nitrogen) 8.69% 8.35%FAIL Deviation > 0.4%. Dilution effect from impurities.
HRMS (

)
162.0913 162.0915PASS Confirms formula C10H11NO, but misses the 3% impurity load.
qNMR 100.0% 96.8% PASS Accurately identifies 97% purity and quantifies 2% H₂O + 1% EtOAc.

Insight: Relying solely on HRMS would lead to a "false pass" regarding purity. Relying on CHN would lead to confusing failures requiring re-drying. qNMR resolves the ambiguity immediately.

Technical Workflows & Protocols

Workflow 1: The Modern Validation Pipeline

The following diagram illustrates the decision logic for validating C10H11NO derivatives, prioritizing qNMR for bulk purity.

ValidationWorkflow Start Crude C10H11NO Product HRMS Step 1: HRMS (Confirm Formula) Start->HRMS qNMR Step 2: qNMR (Purity & Solvents) HRMS->qNMR Formula Confirmed Decision Purity > 95%? qNMR->Decision CHN Step 3: CHN Analysis (If required by Journal) Decision->CHN Yes (Publication) Recryst Recrystallize / Dry Decision->Recryst No (Solvent/Water detected) Final Release for Bio-Assay Decision->Final Yes (Internal Use) CHN->Final Passes ±0.4% Recryst->qNMR Re-test

Caption: Integrated workflow for C10H11NO validation. qNMR serves as the primary gatekeeper before attempting the failure-prone CHN analysis.

Protocol A: Quantitative NMR (qNMR) for Indoles

Objective: Determine absolute purity of 5-Methoxy-2-methylindole. Internal Standard (IS): Dimethyl sulfone (DMSO2) or Maleic Acid (traceable to NIST).

  • Preparation:

    • Weigh exactly 10.0 mg of the indole derivative (

      
       mg) into a vial.
      
    • Weigh exactly 5.0 mg of Internal Standard (

      
       mg).
      
    • Dissolve both in 0.6 mL DMSO-

      
       (use DMSO to prevent indole aggregation).
      
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[7]

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      30s (must be
      
      
      ).
    • Scans: 16–32.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (e.g., DMSO2 singlet at 3.0 ppm) and a distinct Indole peak (e.g., C-H aromatic singlet).

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed)
Protocol B: Handling Indoles for Elemental Analysis (CHN)

Objective: Minimize "failed" results due to hygroscopicity.

  • Pre-treatment: Dry the sample in a vacuum oven at 40°C over

    
     for 24 hours. Indoles like Tryptophol are sticky; ensure the sample is a powder, not a gum.
    
  • Encapsulation: Use tin capsules. For refractory indoles, add a pinch of

    
     (Vanadium Pentoxide) as a combustion aid to ensure complete nitrogen release.
    
  • Combustion: Ensure furnace temperature is

    
    C.
    
  • Tolerance: Accept data only if C, H, and N are all within

    
     of theoretical.
    

Expert Commentary & Pitfalls

As an Application Scientist, I often see researchers fail validation because they treat Elemental Analysis as a "purity test." It is not; it is a compositional verification .

  • The "Water Trap": A C10H11NO sample with 0.5 moles of water (hemihydrate) will shift Carbon theoretical from 74.5% to ~70.5%. This is a massive failure in CHN but invisible in LC-MS.

  • Isomer Confusion: If you synthesize Tryptophol but accidentally cyclize to a different isomer, CHN will pass perfectly. Only NMR (coupling constants) can distinguish the structure.

  • Recommendation: Use qNMR for your internal "Go/No-Go" decisions. Only run CHN if the specific journal explicitly demands it, and even then, submit the qNMR data as proof of purity if CHN fails due to solvation.

References

  • PubChem. (2025).[5][6] 5-Methoxy-2-methylindole Compound Summary. National Library of Medicine. [Link]

  • Chemistry World. (2024). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-1-methyl-1H-indole proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized heterocyclic building blocks. 3-Methoxy-1-methyl-1H-indole (CAS: 21716-69-8)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of specialized heterocyclic building blocks. 3-Methoxy-1-methyl-1H-indole (CAS: 21716-69-8)[1] is a highly valuable intermediate in organic synthesis and medicinal chemistry. However, its electron-rich indole nucleus makes it susceptible to oxidative degradation, and its biological activity necessitates stringent, compliant disposal protocols to prevent environmental contamination.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds standard compliance metrics.

Hazard Profile & Quantitative Data

Understanding the physicochemical properties of 3-Methoxy-1-methyl-1H-indole is the foundation of safe disposal. Like many indole derivatives, it poses specific dermal, ocular, and environmental hazards that dictate our operational approach[2].

Table 1: Hazard Summary and Operational Causality

ParameterSpecification / ClassificationCausality / Operational Impact
CAS Number 21716-69-8[1]Essential for accurate cross-referencing.
Chemical Class Indole DerivativeElectron-rich heterocycle; strictly incompatible with strong oxidizers.
GHS Hazards H315, H319, H335[2]Dictates mandatory dermal and respiratory PPE during handling.
RCRA Status Characteristic Hazardous WasteRequires strict segregation from non-hazardous municipal waste streams.
Aquatic Toxicity Water Hazard Class 1[2]Strictly prohibits drain disposal; mandates thermal destruction.

Immediate Safety & PPE Requirements

Before initiating any disposal or cleanup procedures, personnel must don appropriate Personal Protective Equipment (PPE). The causality behind these requirements is rooted in the compound's lipophilicity, which allows it to readily penetrate unprotected dermal barriers.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Causality: Nitrile provides a robust chemical barrier against non-polar organic solids and standard laboratory solvents (e.g., DMSO, Methanol) commonly used to dissolve indoles[2].

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles. Causality: Airborne particulates of the solid compound can cause severe corneal irritation upon contact[2].

  • Respiratory Protection: N95 or P100 particulate respirator if handled outside a certified fume hood. Causality: Prevents the inhalation of fine powders which trigger H335 respiratory tract irritation[2].

Step-by-Step Disposal Workflow

Disposal of 3-Methoxy-1-methyl-1H-indole must follow a strict segregation protocol to comply with guidelines.

Protocol A: Solid Waste Disposal (Unused powder, contaminated consumables)
  • Collection: Place all solid waste (weigh boats, spatulas, Kimwipes) contaminated with 3-Methoxy-1-methyl-1H-indole into a compatible, sealable polyethylene bag.

  • Double-Bagging: Place the primary bag into a secondary hazardous waste bag.

    • Self-Validation Check: Visually inspect the primary bag and wipe the exterior with a solvent-dampened swab. If the swab shows any discoloration, the primary bag is compromised and must be repackaged to protect Environmental Health and Safety (EHS) personnel during transport.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Contains 3-Methoxy-1-methyl-1H-indole (Toxic, Irritant)" and note the exact accumulation start date[3].

  • Accumulation: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation.

Protocol B: Liquid Waste Disposal (Solvent-dissolved compound)
  • Segregation: Determine the carrier solvent. If dissolved in DMSO, methanol, or ethyl acetate, route the waste to the Non-Halogenated Organic Waste stream. If dissolved in DCM or chloroform, route to the Halogenated Organic Waste stream.

  • Quenching/Neutralization: While 3-Methoxy-1-methyl-1H-indole does not require active chemical quenching, the waste environment must be controlled.

    • Self-Validation Check: Use a pH strip to confirm the waste carboy solution is neutral (pH 6.0–8.0) before introducing the indole waste. Acidic environments can protonate the indole, altering its solubility and potentially causing unexpected precipitation in the waste line.

  • Headspace Management: Fill waste carboys to no more than 80% capacity. Causality: This allows for vapor expansion and prevents pressure-induced rupture during storage[2].

  • Final Disposal: Transfer to EHS for high-temperature incineration (typically >1000°C). This thermal destruction completely cleaves the indole ring system, preventing environmental accumulation[4].

Workflow Visualization

G start Generate 3-Methoxy-1-methyl-1H-indole Waste eval Evaluate Waste State start->eval liquid Liquid Waste Stream (Solvent-dissolved API) eval->liquid Dissolved solid Solid Waste Stream (Powder / Contaminated PPE) eval->solid Dry/Consumables seg_liq Segregate into Non-Halogenated Organic Waste Container liquid->seg_liq seg_sol Double-bag in Hazardous Solid Waste Container solid->seg_sol labeling Affix RCRA Hazardous Waste Label (Date & Contents) seg_liq->labeling seg_sol->labeling storage Store in Secondary Containment (Satellite Accumulation Area) labeling->storage disposal Transfer to EHS for High-Temperature Incineration storage->disposal

Figure 1: Decision tree and operational workflow for the segregation and disposal of indole waste.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface contamination, adhering strictly to guidelines[5].

  • Isolate the Area: Evacuate non-essential personnel and increase room ventilation.

  • Solid Spill Containment: Do not dry sweep. Causality: Dry sweeping aerosolizes the fine powder, drastically increasing the inhalation risk. Instead, lightly moisten the spill with an inert solvent (e.g., isopropanol) or cover it with damp absorbent pads.

  • Collection: Use a non-sparking scoop to transfer the wetted material into a hazardous waste container.

  • Surface Decontamination: Wash the affected area with a 10% bleach solution or a strong laboratory detergent. The methoxy-indole system can be broken down by mild oxidative cleaning, ensuring no active pharmaceutical ingredient (API) residue remains on the benchtop.

References

  • Axonator. "EPA Hazardous Waste Management - Understanding the Regulations." Available at: [Link]

  • Clean Earth Inc. "The Breakdown: What Hazardous Waste Generators Need To Know." Available at: [Link]

  • Elk Environmental. "Best Practices in Hazardous Waste Management: Safe Disposal." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Methoxy-1-methyl-1H-indole

As a Senior Application Scientist, I frequently oversee the integration of novel indole derivatives into high-throughput drug discovery and chemical synthesis pipelines. 3-Methoxy-1-methyl-1H-indole (CAS: 21716-69-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel indole derivatives into high-throughput drug discovery and chemical synthesis pipelines. 3-Methoxy-1-methyl-1H-indole (CAS: 21716-69-8) is a highly valuable building block, particularly in the development of active pharmaceutical ingredients (APIs) and complex organic electronics. However, its handling requires rigorous, scientifically grounded safety protocols.

Safety in the laboratory is not achieved by blindly following rules; it is achieved by understanding the causality behind chemical behaviors. Below is a comprehensive, self-validating operational guide designed to protect researchers from the specific mechanistic hazards of this compound.

Chemical Profiling and Mechanistic Hazards

While the utility of 3-Methoxy-1-methyl-1H-indole is vast, its structural properties dictate stringent handling requirements.

The Causality of Hazards: The addition of methoxy (-OCH3) and methyl (-CH3) groups to the indole scaffold significantly increases the molecule's lipophilicity compared to an unsubstituted indole. This chemical nature allows the compound to easily breach the lipid bilayers of human skin, leading to rapid dermal absorption. Consequently, the compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[1]. Furthermore, when handled as a dry solid, the micro-particulates can easily aerosolize, posing a severe risk of respiratory tract irritation (H335) ()[1].

Table 1: Hazard and Physicochemical Summary

Property / HazardDescription / GHS ClassificationOperational Implication
CAS Number 21716-69-8Unique identifier for SDS cross-referencing.
Molecular Weight 161.20 g/mol Fine powder; highly susceptible to static cling and aerosolization.
H315 Causes skin irritationRequires impermeable dermal barriers (Nitrile >8 mil).
H319 Causes serious eye irritationMandates tight-fitting chemical safety goggles.
H335 May cause respiratory irritationStrict handling within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix

In advanced chemical handling, we do not merely "wear gloves"; we select PPE based on chemical compatibility and mechanistic defense. Indole derivatives can degrade inferior glove materials over time ()[2].

Table 2: Required PPE and Selection Causality

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile or Neoprene gloves (Minimum 8 mil thickness).Indole derivatives are lipophilic and permeate thin latex. Nitrile provides superior chemical resistance against organic solids and the solvents (e.g., DMSO, DMF) typically used to dissolve them[2].
Eye Protection Chemical safety goggles (ANSI Z87.1 certified) + Face shield for large volumes.Standard safety glasses leave the orbital area exposed to aerosolized dust. Goggles create a sealed micro-environment protecting the mucosa from H319 hazards[3].
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe shoes.Prevents accumulation of static-charged powder on personal clothing, mitigating secondary exposure risks outside the lab.
Respiratory Certified chemical fume hood (Face velocity: 80-120 fpm).Captures airborne particulates. If weighing outside a hood is unavoidable, a NIOSH-approved P100 particulate respirator is mandatory[2].
Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness, every protocol must be a self-validating system . This means incorporating physical checks that confirm the safety measures are actively working before proceeding to the next step.

Step 1: Fume Hood Validation and Preparation

  • Self-Validation Check: Tape a small piece of tissue to the bottom of the fume hood sash. If it pulls steadily inward, your airflow is sufficient (target 80-120 feet per minute).

  • Clear the workspace of all incompatible materials, particularly strong oxidizing agents.

  • Place an anti-static mat or use an anti-static gun (e.g., Zerostat) on the analytical balance and spatulas.

    • Causality: 3-Methoxy-1-methyl-1H-indole powder is highly prone to static charge; neutralizing static prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 2: Weighing and Transfer

  • Place a pre-weighed (tared) vial with a secure cap inside the fume hood.

  • Using a static-free micro-spatula, transfer the required mass of the compound into the vial.

  • Self-Validation Check: Observe the powder's behavior. If it "jumps" or clings to the outside of the vial, static is still present. Stop and re-apply the anti-static gun.

  • Cap the vial tightly before removing it from the fume hood to transport it to a high-precision balance (if one is not available inside the hood). This "tare method" ensures zero respiratory exposure in the open lab[2].

Step 3: Solution Preparation

  • Return the capped vial to the fume hood.

  • Slowly add the chosen solvent (e.g., DMSO or DMF, as indole derivatives have limited aqueous solubility).

  • Cap and vortex.

    • Causality: Adding solvent directly to the weighing vial—rather than transferring the dry powder to a separate solvent flask—eliminates a transfer step, directly minimizing the risk of airborne dust generation.

HandlingWorkflow Start Pre-Operation Check (Verify Airflow) Static Apply Anti-Static Measures (Prevent Aerosolization) Start->Static PPE Don PPE (Nitrile 8-mil, Goggles) Static->PPE Weigh Closed-Vial Weighing (Inside Fume Hood) PPE->Weigh Solvent In-Hood Solvent Addition (e.g., DMSO/DMF) Weigh->Solvent Decon Post-Handling Decontamination Solvent->Decon

Standard Operating Procedure workflow for handling highly lipophilic and irritant indole powders.

Spill Response and Disposal Plans

Accidents happen, but a structured, pre-planned response prevents a minor spill from escalating into an exposure event.

Emergency Spill Protocol:

  • Assess: If the spill occurs outside the fume hood and exceeds 5 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Contain: For in-hood spills, never sweep the dry powder, as the mechanical action generates hazardous dust. Instead, cover the spill with an inert, damp absorbent material (e.g., vermiculite moistened with water or a mild solvent) ()[3].

  • Collect: Use a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby) to transfer the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wash the affected fume hood surface thoroughly with soap and water, followed by an ethanol wipe-down to dissolve and remove any residual lipophilic compound[2].

Disposal Plan: 3-Methoxy-1-methyl-1H-indole and its contaminated packaging must be treated as hazardous organic waste. Do not flush down the sink. Collect all waste in a clearly labeled, sealed, and chemically compatible container (e.g., High-Density Polyethylene - HDPE). Ensure it is stored separately from strong oxidizing agents to prevent exothermic degradation reactions.

SpillResponse Spill Spill Detected Assess Assess Size & Location Spill->Assess Inside Inside Fume Hood? Assess->Inside Evacuate Evacuate & Call EHS Inside->Evacuate No / Large Spill Clean Cover with Damp Vermiculite (Avoid Dry Sweeping) Inside->Clean Yes Dispose Transfer to HDPE Waste Container Clean->Dispose Decon Soap/Water Wash & Ethanol Wipe Dispose->Decon

Decision tree and operational flow for indole derivative spill containment and decontamination.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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